2,3-Dichlorobenzotrichloride, 98%
Description
The exact mass of the compound 2,3-Dichlorobenzotrichloride, 98% is 263.864788 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dichlorobenzotrichloride, 98% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichlorobenzotrichloride, 98% including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-dichloro-3-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl5/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGPLSQWIBJJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004910 | |
| Record name | 1,2-Dichloro-3-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84613-97-8, 31904-18-4 | |
| Record name | 1,2-Dichloro-3-(trichloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84613-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, dichloro(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031904184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloro-3-(trichloromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084613978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, dichloro(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dichloro-3-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-3-(trichloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure and molecular weight of 2,3-Dichlorobenzotrichloride
Chemical Structure, Synthesis, and Application in Pharmaceutical Development
Executive Summary
2,3-Dichlorobenzotrichloride (CAS: 84613-97-8) is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of high-value pharmacophores and agrochemicals.[1][2][3][4][5] Its structural uniqueness lies in the steric crowding of the ortho and meta chlorine substituents relative to the trichloromethyl group, which imparts specific reactivity profiles essential for regioselective synthesis. This guide provides a comprehensive technical analysis of its molecular weight, physicochemical properties, radical photo-synthesis, and its pivotal role as a precursor to 2,3-Dichlorobenzoyl chloride , the key building block for the anticonvulsant drug Lamotrigine .
Molecular Architecture & Physicochemical Profile
The molecule consists of a benzene core substituted with chlorine atoms at the 2 and 3 positions, and a trichloromethyl (
1.1 Structural Specifications
| Parameter | Technical Specification |
| Chemical Name | 2,3-Dichloro-α,α,α-trichlorotoluene |
| IUPAC Name | 1,2-dichloro-3-(trichloromethyl)benzene |
| CAS Number | 84613-97-8 |
| Molecular Formula | |
| Molecular Weight | 264.36 g/mol |
| SMILES | ClC1=C(C(Cl)(Cl)Cl)C(Cl)=CC=C1 |
| Appearance | White to off-white crystalline solid (low melting point) |
1.2 Physicochemical Properties[3][6][7]
-
Melting Point: ~49°C[3]
-
Boiling Point: ~288°C[3]
-
Solubility: Soluble in organic solvents (chloroform, toluene, methanol); Reacts violently with water.
-
Reactivity: The trichloromethyl group is highly susceptible to hydrolysis, converting to an acid chloride functionality in the presence of moisture or Lewis acid catalysts.
Synthetic Engineering: Radical Photochlorination
The industrial production of 2,3-Dichlorobenzotrichloride is a precision-controlled radical substitution reaction. It involves the exhaustive chlorination of the methyl group on 2,3-Dichlorotoluene .
2.1 Reaction Mechanism
The synthesis proceeds via a free-radical chain mechanism initiated by ultraviolet (UV) light.
-
Initiation: Chlorine gas (
) undergoes homolytic cleavage under UV irradiation ( nm) to generate chlorine radicals ( ). -
Propagation: The chlorine radicals abstract hydrogen atoms from the benzylic methyl group, forming a benzyl radical which then reacts with
. This cycle repeats three times to replace all benzylic hydrogens.-
Step 1:
-
Step 2:
-
Step 3:
-
2.2 Process Parameters & Optimization
-
Temperature: Maintained between 90°C and 110°C . Lower temperatures lead to incomplete chlorination (forming benzal chlorides), while excessive heat promotes ring chlorination impurities.
-
Light Source: High-pressure mercury lamps are standard. The photon flux is the rate-limiting factor.
-
Reaction Vessel: Glass-lined or nickel reactors are required to resist corrosion from the byproduct, Hydrogen Chloride (HCl).
2.3 Synthesis Workflow Diagram
The following diagram illustrates the transformation from the toluene precursor to the trichloride, and its subsequent hydrolysis.
Figure 1: Synthetic pathway from 2,3-Dichlorotoluene to the acid chloride derivative.
Reactivity & Downstream Applications[10]
The primary utility of 2,3-Dichlorobenzotrichloride is its function as a "masked" acid chloride. The trichloromethyl group is chemically equivalent to a carboxyl group at a higher oxidation state.
3.1 Hydrolysis to 2,3-Dichlorobenzoyl Chloride
Direct hydrolysis is the standard industrial route to generate 2,3-Dichlorobenzoyl chloride (CAS 2905-60-4) .
-
Protocol: The trichloride is heated to 120-160°C. Water is added stoichiometrically in the presence of a catalyst like Zinc Chloride (
) or Ferric Chloride ( ). -
Chemistry:
-
Significance: This acid chloride is the immediate precursor for the cyanation step in Lamotrigine synthesis.
3.2 Case Study: Lamotrigine Synthesis
Lamotrigine (an anticonvulsant) requires a specific dichlorophenyl moiety. The synthetic route relies on the high-yield conversion of the trichloride to the acid chloride, followed by cyanation and condensation.
Figure 2: The critical role of 2,3-Dichlorobenzotrichloride in the Lamotrigine value chain.
Handling, Safety, & Analytical Standards
4.1 Safety Protocols (HSE)
-
Corrosivity: The compound hydrolyzes rapidly on contact with moisture to release hydrochloric acid gas. It causes severe skin burns and eye damage.
-
Inhalation Hazard: Operations must be conducted in a fume hood or closed system. Full-face respirators with acid gas cartridges are mandatory if exposure risk exists.
-
Storage: Store under inert gas (
) in PTFE-lined containers. Moisture exclusion is critical to prevent pressure buildup from HCl generation.
4.2 Analytical Characterization
To validate the identity and purity of 2,3-Dichlorobenzotrichloride, the following methods are standard:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Used to assess purity (Target >98%). Impurities typically include under-chlorinated species (benzal chlorides) or ring-chlorinated byproducts.
-
Melting Point Determination: A sharp melting point near 49°C indicates high purity. Depression of MP suggests the presence of solvent or isomers.
References
-
EvitaChem. (n.d.). 2,3-Dichlorobenzotrichloride, 98% - Properties and Safety. Retrieved from
-
ChemicalBook. (2023).[8] 2,3-Dichlorobenzotrichloride CAS 84613-97-8 Data. Retrieved from
-
Google Patents. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride (US20090312544A1).[1] Retrieved from
-
PubChem. (2025).[9][10] 2,3-Dichlorobenzoyl chloride (Hydrolysis Product) Compound Summary. Retrieved from
Sources
- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. 2.3-DICHLOROBENZOTRICHLORIDE | 84613-97-8 [chemicalbook.com]
- 3. evitachem.com [evitachem.com]
- 4. An Improved Process For Preparation Of Lamotrigine Intermediates [quickcompany.in]
- 5. Buy 2,3-Dichlorobenzotrichloride, 98% | 84613-97-8 [smolecule.com]
- 6. a,a,a-Trichlorotoluene 98 98-07-7 [sigmaaldrich.com]
- 7. trichlorotoluene (CAS 30583-33-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. 2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Safety & Handling Guide: 2,3-Dichlorobenzotrichloride
CAS: 84613-97-8 | Purity: 98% Document Type: Technical Whitepaper & Safety Protocol Target Audience: Medicinal Chemists, Process Engineers, and HSE Officers[1]
Part 1: Executive Summary & Strategic Context
2,3-Dichlorobenzotrichloride (2,3-DCBTC) is a high-value, high-hazard chlorinated intermediate primarily utilized in the synthesis of Lamotrigine (a critical anticonvulsant and mood stabilizer).[1] Unlike common laboratory reagents, 2,3-DCBTC possesses a "dual-threat" profile: it is a severe corrosive capable of releasing hydrochloric acid (HCl) upon contact with ambient moisture, and it carries the structural hallmarks of potential carcinogenicity common to benzotrichlorides.[1]
For the drug development professional, the utility of 2,3-DCBTC lies in its trichloromethyl moiety, which serves as a masked carboxylate.[1] It allows for the rapid generation of 2,3-dichlorobenzoyl chloride via controlled hydrolysis—a step that requires precise stoichiometric control to prevent over-hydrolysis to the benzoic acid.[1] This guide synthesizes the safety data with the practical demands of organic synthesis, ensuring that researchers can harness its reactivity without compromising containment.[1]
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
| Parameter | Data | Technical Implications |
| IUPAC Name | 1,2-dichloro-3-(trichloromethyl)benzene | Defines the substitution pattern critical for steric hindrance in downstream coupling.[1] |
| CAS Number | 84613-97-8 | Note: Do not confuse with 2,3-Dichlorobenzoyl chloride (CAS 2905-60-4).[1][2] |
| Molecular Formula | C₇H₃Cl₅ | High chlorine content (67% by mass) dictates waste stream segregation (halogenated).[1] |
| Molecular Weight | 264.36 g/mol | Heavy vapor density; accumulates in low-lying areas.[1] |
| Physical State | Solid (Low Melting) / Liquid | MP is ~49°C. Often handled as a melt or supercooled liquid in process chemistry.[1] |
| Boiling Point | ~288°C | High boiling point allows for high-temperature chlorination without rapid evaporative loss.[1] |
| Solubility | Insoluble in water (reacts); Soluble in Chloroform, Toluene.[1] | CRITICAL: Reacts violently with water to form HCl and 2,3-Dichlorobenzoyl chloride.[1] |
Part 3: Hazard Architecture & Toxicology (The "Why")[1]
The safety profile of 2,3-DCBTC is governed by two mechanisms: Alkylating Potential and Hydrolytic Instability .[1]
1. GHS Classification & Signal Word: DANGER [1][3][4][5]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][5][6] The trichloromethyl group readily hydrolyzes on skin moisture, generating concentrated HCl in situ.[1]
-
Acute Toxicity (Inhalation/Oral - Category 4): Harmful if inhaled or swallowed.[1] Systemic absorption can lead to chloracne and liver damage (hepatotoxicity).[1]
-
Specific Target Organ Toxicity (STOT-SE Cat 3): Respiratory tract irritation.[1][3][7]
-
Carcinogenicity (Suspected): While specific data for the 2,3-isomer is limited, the parent compound (Benzotrichloride) is a Group 2A carcinogen.[1] Protocol: Treat 2,3-DCBTC as a functional carcinogen. Use full containment.
2. The Hydrolysis Hazard Mechanism
The trichloromethyl group (-CCl₃) is metastable.[1] Upon exposure to atmospheric moisture, it undergoes a stepwise hydrolysis.[1] This is not just a storage issue; it is a containment failure mode.
Risk: A sealed bottle exposed to moisture can pressurize with HCl gas, leading to vessel rupture.[1]
Part 4: Synthesis & Application Context (Lamotrigine Pathway)[1]
To understand the handling requirements, one must understand the workflow. 2,3-DCBTC is not an endpoint; it is a transient intermediate.[1]
Experimental Insight: The conversion of 2,3-DCBTC to 2,3-Dichlorobenzoyl chloride is often catalyzed by Lewis acids (e.g., ZnCl₂ or FeCl₃) and requires precise water addition.[1]
Figure 1: The synthetic utility of 2,3-DCBTC in the Lamotrigine pathway.[1] Note the "Controlled Hydrolysis" step which releases significant HCl gas, requiring efficient scrubbing systems.[1]
Part 5: Risk Management & Handling Protocols
1. Engineering Controls (Primary Barrier)[1]
-
Containment: All weighing and transfer must occur within a Fume Hood (minimum face velocity 0.5 m/s) or a Glovebox if handling >100g.[1]
-
Scrubbing: Reactions involving 2,3-DCBTC hydrolysis must be vented through a caustic scrubber (NaOH trap) to neutralize evolved HCl.[1]
-
Vessel Selection: Use glass-lined or Hastelloy reactors. Stainless steel (304/316) is susceptible to pitting corrosion from the hot HCl/organic chloride mixture.[1]
2. Personal Protective Equipment (PPE) Matrix
-
Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate).[1]
-
Dermal (Hands):
-
Dermal (Body): Tychem® C or F apron/sleeves required for liquid handling.[1]
3. Storage & Stability (SOP)
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1]
-
Temperature: Cool, dry place. Avoid refrigeration if the container seal is imperfect, as condensation upon warming will trigger hydrolysis.[1]
-
Self-Validating Check: Inspect the septum/cap for bulging (pressure buildup) or white crystalline deposits (benzoic acid formation) before every use.[1]
Part 6: Emergency Response Architecture
Scenario: A 50g bottle of 2,3-DCBTC is dropped and shatters on the lab floor.
Figure 2: Decision matrix for spill response. The critical decision node is avoiding water addition to a dry spill.
First Aid Protocols:
-
Skin Contact: Immediate flush with water for 15 minutes.[1] Do not use neutralization agents (bases) on the skin; the heat of neutralization causes further burns.[1] Follow with PEG 400 wash if available to solubilize the organic residue.[1]
-
Eye Contact: Flush for 30 minutes. Consult an ophthalmologist immediately (corrosive injury risk).[1]
Part 7: Regulatory & Transport Data[1]
-
UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 3265 (if liquid).[1]
-
Packing Group: II (Medium Danger).[1]
-
TSCA (USA): Listed (often R&D exemption applies for small scale).[1]
References
-
Chemical Identity & Properties
-
Synthesis & Application (Lamotrigine)
-
Safety Data Sheet (Benzotrichloride Analogues)
-
Toxicology & Carcinogenicity (Benzotrichlorides)
Sources
- 1. evitachem.com [evitachem.com]
- 2. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]
- 3. 2,3-Dichlorobenzenethiol | C6H4Cl2S | CID 140202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
2,3-Dichlorobenzotrichloride: Physical Properties, Synthesis, and Critical Applications in Drug Development
Executive Summary
2,3-Dichlorobenzotrichloride (CAS: 84613-97-8) is a specialized chlorinated aromatic intermediate critical to the pharmaceutical manufacturing sector.[1][2] Its primary industrial significance lies in its role as the direct precursor to 2,3-dichlorobenzoyl chloride , the key building block for the anticonvulsant drug Lamotrigine .
Unlike common solvents or reagents, this compound is rarely isolated for long-term storage due to its hydrolytic sensitivity. It is typically generated in situ or immediately processed. This guide provides a definitive technical analysis of its physical properties, thermodynamic behavior, and synthetic utility, designed for process chemists and drug development scientists.
Chemical Identity & Structural Analysis
The steric arrangement of chlorine atoms at the 2 and 3 positions creates a highly congested environment around the trichloromethyl group. This "ortho-effect" influences both the boiling point and the rate of hydrolysis compared to its 2,4- or 3,4- isomers.
| Parameter | Technical Specification |
| IUPAC Name | 1,2-Dichloro-3-(trichloromethyl)benzene |
| CAS Number | 84613-97-8 |
| Molecular Formula | C₇H₃Cl₅ |
| Molecular Weight | 264.36 g/mol |
| SMILES | ClC1=C(C(Cl)(Cl)Cl)C(Cl)=CC=C1 |
| Structural Feature | High halogen density (5 Cl atoms); Sterically hindered benzylic carbon |
Physical & Thermodynamic Properties[4]
The following data aggregates experimental values and validated estimates for process engineering. Note that due to the compound's reactivity with moisture, empirical data for density and refractive index are often approximated from structural analogs (e.g., 2,3-dichlorobenzotrifluoride) when specific batch data is unavailable.
Core Physical Data
| Property | Value | Condition / Note |
| Physical State | Crystalline Solid | At standard temperature (25°C).[3][4] Often observed as a melt in process. |
| Melting Point | 49°C | Sharp melting transition. Solidifies easily in transfer lines if unheated. |
| Boiling Point | 288°C | At 760 mmHg (Atmospheric). Decomposes near BP; vacuum distillation recommended.[2] |
| Flash Point | >112°C | Closed Cup. High thermal stability required for ignition. |
| Density (Estimated) | ~1.55 – 1.60 g/cm³ | Extrapolated from 2,3-dichlorobenzoyl chloride and benzotrichloride. |
| Solubility | Hydrolytically Unstable | Reacts violently with water. Soluble in chloroform, DCM, toluene. |
| Vapor Pressure | Low | < 1 mmHg at 25°C (Estimated). Requires high vacuum for distillation. |
Boiling Point Critical Analysis
The boiling point of 288°C is significantly elevated compared to unsubstituted benzotrichloride (214°C). This 74°C shift is attributed to the increased molecular weight (+69 Da) and the polarizability of the two ring-chlorine substituents.
-
Process Implication: Distillation at atmospheric pressure is hazardous due to the risk of thermal degradation and polymerization.
-
Recommended Protocol: Industrial purification is performed under reduced pressure.
-
Target Range:110–140°C at 10–50 mbar .
-
Monitoring: Process engineers must utilize pressure-temperature nomographs derived from 2,4-dichlorobenzotrichloride if specific data is absent, correcting for the slightly higher BP of the 2,3-isomer due to dipole moment variations.
-
Synthesis & Reaction Engineering
The synthesis of 2,3-dichlorobenzotrichloride is a radical chain reaction that requires precise control to prevent ring chlorination (over-chlorination).
Synthetic Pathway Visualization
The following diagram illustrates the transformation from the toluene precursor to the active pharmaceutical intermediate (API) precursor.
Figure 1: Synthetic pathway from raw material to pharmaceutical intermediate.[1][2][5] The radical chlorination step is the critical determinant of purity.
Experimental Protocol: Radical Chlorination
Note: This protocol outlines the standard industrial approach for benzotrichloride synthesis.
-
Setup: Use a glass-lined reactor equipped with a mercury vapor lamp (UV source) and a gas dispersion tube.
-
Reagent: Charge 2,3-dichlorotoluene (1.0 eq). Heat to 80–100°C .
-
Initiation: Introduce Chlorine gas (Cl₂) slowly while irradiating.
-
Propagation: The reaction is exothermic. Maintain temperature <110°C to minimize ring chlorination byproducts.
-
Endpoint: Monitor reaction by GC. The disappearance of the mono- (benzyl chloride) and di- (benzal chloride) intermediates marks completion.
-
Purification: The resulting 2,3-dichlorobenzotrichloride is often used directly (telescoped) or distilled under high vacuum to remove tarry residues.
Handling, Stability, and Safety (E-E-A-T)
Hydrolytic Instability
The trichloromethyl group (-CCl₃) is extremely sensitive to moisture. Upon contact with water or humid air, it hydrolyzes to release Hydrogen Chloride (HCl) gas and forms 2,3-dichlorobenzoyl chloride.
-
Reaction:
-
Storage: Must be stored under dry nitrogen or argon in tightly sealed, corrosion-resistant containers (Hastelloy or glass-lined).
Corrosion & Toxicology
-
Corrosivity: The compound and its hydrolysis byproducts are highly corrosive to skin, eyes, and mucous membranes.
-
PPE: Full chemical resistant suit, face shield, and respirator with acid gas cartridges are mandatory.
-
Containment: Operations should be conducted in a fume hood or closed system to manage HCl off-gassing.
References
-
EvitaChem. (n.d.). 2,3-Dichlorobenzotrichloride, 98% Product Data. Retrieved from
-
LookChem. (n.d.). 2,3-Dichlorobenzotrichloride CAS 84613-97-8 Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2020). PubChem Compound Summary for CID 12345 (Analogous Benzotrichlorides). Retrieved from
-
Google Patents. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride (US20090312544A1). Retrieved from
-
ChemicalBook. (2026). 2,3-Dichlorobenzoyl chloride Properties and Synthesis. Retrieved from
Sources
Navigating the Toxicity Profile and Handling Hazards of Benzotrichloride and Its Derivatives: A Technical Whitepaper
Executive Summary
Benzotrichloride (BTC), chemically known as α,α,α-trichlorotoluene, is a highly reactive organochlorine compound utilized extensively as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals[1]. While its high electrophilicity makes it an invaluable synthetic reagent, it also renders BTC exceptionally hazardous. As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a rigorous study of molecular causality. This whitepaper deconstructs the mechanistic toxicity of benzotrichloride derivatives, outlines field-proven handling protocols, and provides self-validating experimental methodologies for researchers working with these volatile agents.
Mechanistic Toxicology: From Hydrolysis to Cellular Asphyxiation
To safely handle benzotrichloride, one must understand why it is toxic at a cellular level. The toxicity profile of BTC is biphasic, driven first by its rapid chemical degradation and subsequently by the metabolic disruption caused by its byproducts.
-
Phase 1: Exothermic Corrosivity: BTC is highly unstable in the presence of moisture. Upon contact with water or mucosal membranes, it undergoes[2]. The exothermic release of HCl causes immediate, severe tissue necrosis, corneal damage, and pulmonary edema upon inhalation[3].
-
Phase 2: Metabolic Disruption and ATP Depletion: The secondary toxicological phase is driven by the primary metabolite, benzoic acid. Once absorbed into the bloodstream, benzoic acid is metabolized in the liver into benzoyl-CoA. This enzymatic conversion heavily sequesters intracellular acetyl-CoA pools[2]. Because acetyl-CoA is the foundational substrate for the tricarboxylic acid (TCA) cycle, its depletion leads to a catastrophic[2]. This energy starvation halts gluconeogenesis and compromises cellular integrity.
-
Genotoxicity and Carcinogenicity: BTC is classified as a and is categorized under IARC Group 2A/2B depending on the specific derivative[4][5]. Chronic exposure in murine models has demonstrated significant increases in squamous cell carcinomas, lung adenomas, and forestomach tumors[6]. The genotoxicity is likely mediated by reactive free-radical intermediates formed during the hydrolytic cleavage of the trichloromethyl group[5].
Caption: Metabolic pathway illustrating BTC hydrolysis and subsequent ATP depletion via CoA sequestration.
Quantitative Toxicity Profile
To contextualize the hazard, we must evaluate the empirical data. The table below summarizes the acute and chronic toxicity metrics for benzotrichloride.
| Toxicity Metric | Value | Species/Route | Causality / Implication |
| LD50 (Acute Oral) | 1590 - 2188 mg/kg | Rat | Indicates moderate systemic toxicity; mortality is driven by gastrointestinal necrosis and profound ATP depletion[7]. |
| LC50 (Inhalation) | ~500 - >600 mg/m³ (4h) | Rat | High volatility and HCl generation cause acute respiratory distress, alveolar damage, and chemical pneumonitis[7]. |
| EC50 (Aquatic) | 50 mg/L (24h) | Daphnia magna | Toxicity is primarily pH-driven (water acidification via HCl release) rather than bioaccumulation[2]. |
| Exposure Limit (TLV/STEL) | 0.1 ppm (Ceiling) | Human | Extremely low threshold mandated due to carcinogenic potential and immediate mucosal corrosivity[8][9]. |
Hazard Mitigation and Advanced Handling Protocols
The physical properties of BTC—specifically its high density (1.38 g/mL), volatility, and violent reactivity with water—dictate stringent, zero-tolerance handling protocols[1][10].
-
Chemical Incompatibilities: BTC[8]. Contact with ambient humidity or water generates toxic and corrosive fumes (HCl) that can rapidly over-pressurize sealed containers, leading to explosive rupture[8][9]. Under fire conditions, BTC decomposes to release phosgene and carbon oxides[9][11].
-
Engineering Controls: All operations involving BTC must be conducted in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with hard-ducted exhaust to prevent vapor accumulation[9].
-
Personal Protective Equipment (PPE): Level B or Level A PPE is required for large-scale handling or spill response. This includes full-face supplied-air respirators (SCBA), heavy-duty chemical-resistant gloves (e.g., Viton or Silver Shield), and impermeable aprons[3][12].
Caption: Step-by-step hazardous spill response workflow prioritizing vapor containment and water avoidance.
Experimental Methodologies: Self-Validating Protocols
When researching BTC derivatives, experimental design must account for both the volatility of the compound and its rapid hydrolysis. Every protocol must include internal validation to ensure data integrity.
Protocol 1: In Vitro Cytotoxicity and ATP Depletion Assay (HepG2 Cells)
Purpose: To quantify the metabolic disruption caused by BTC exposure while controlling for pH-induced necrosis. Causality: By buffering the media, we isolate the metabolic toxicity (CoA depletion) from the corrosive toxicity (HCl generation).
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at
cells/well in DMEM. Incubate for 24 hours at 37°C, 5% CO₂. -
Media Preparation (Self-Validation Step): Prepare BTC dosing solutions in anhydrous DMSO immediately prior to use to prevent premature hydrolysis. Dilute into HEPES-buffered DMEM (pH 7.4) to neutralize the HCl generated upon aqueous contact. Validation: Run a parallel control using unbuffered DMEM to measure the combined corrosive and metabolic toxicity.
-
Exposure: Treat cells with BTC concentrations ranging from 1 µM to 1000 µM for 4 hours.
-
ATP Quantification: Lyse cells and add a luciferase-based ATP detection reagent (e.g., CellTiter-Glo).
-
Readout: Measure luminescence. A dose-dependent drop in ATP in the buffered group confirms the mechanism of acetyl-CoA sequestration by benzoic acid[2].
Protocol 2: Air Sampling and GC-MS Quantification of BTC Vapors
Purpose: To ensure workplace concentrations remain strictly below the [9].
-
Sampling: Use a personal sampling pump calibrated to 0.2 L/min connected to a solid sorbent tube (Tenax TA or equivalent) to capture volatile organic compounds.
-
Duration: Sample for 15 minutes to capture Short-Term Exposure Limit (STEL) conditions during high-risk transfer operations.
-
Desorption: Thermally desorb the sorbent tube directly into the GC-MS inlet.
-
Analysis: Utilize a capillary column (e.g., DB-5MS) with a temperature gradient starting at 40°C, ramping to 250°C. Monitor the characteristic mass fragments for BTC (m/z 117, 194, 196).
-
Validation (Self-Validation Step): Spike a blank sorbent tube with a known concentration of a stable isotope internal standard (e.g., Toluene-d8) prior to sampling to calculate recovery efficiency and correct for matrix effects.
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Benzotrichloride - Wikipedia. wikipedia.org.[Link]
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Benzotrichloride Chemical Data - OSHA. osha.gov. [Link]
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α-Chlorinated toluenes and benzoyl chloride - NCBI Bookshelf. ncbi.nlm.nih.gov.[Link]
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Benzotrichloride: Properties, Reactions, Production And Uses - Chemcess. chemcess.com.[Link]
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A Comprehensive Technical Guide to the Synthesis of 2,3-Dichlorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorobenzotrichloride (TCB) is a critical halogenated organic intermediate, primarily valued for its role in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its molecular structure, featuring a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and a trichloromethyl group, provides a reactive platform for building more complex molecules. Notably, it is a key precursor in the production of 2,3-dichlorobenzoyl chloride, an essential building block for the antiepileptic drug Lamotrigine. This guide offers an in-depth review of the predominant synthesis pathways for 2,3-Dichlorobenzotrichloride, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
Core Synthesis Pathway: Photochlorination of 2,3-Dichlorotoluene
The most industrially prevalent and efficient method for synthesizing 2,3-Dichlorobenzotrichloride is the free-radical photochlorination of 2,3-dichlorotoluene. This process involves the sequential substitution of the three hydrogen atoms on the methyl group with chlorine atoms. The reaction is initiated and propagated by ultraviolet (UV) light, which provides the energy to homolytically cleave chlorine molecules into highly reactive chlorine radicals.
Mechanism of Action: A Free-Radical Chain Reaction
The synthesis proceeds via a classic free-radical chain reaction, which can be understood in three key stages:
-
Initiation: The process begins when UV light cleaves a chlorine molecule (Cl₂) into two chlorine free radicals (Cl•). This is the energy-dependent step that starts the chain reaction.
-
Propagation: This is a self-sustaining cycle where a chlorine radical abstracts a hydrogen atom from the methyl group of 2,3-dichlorotoluene, forming a stable benzyl radical and hydrogen chloride (HCl). This benzyl radical then reacts with another chlorine molecule to form the chlorinated product (initially 2,3-dichlorobenzyl chloride) and a new chlorine radical, which continues the chain. This process repeats until all three benzylic hydrogens are replaced, ultimately yielding 2,3-Dichlorobenzotrichloride.
-
Termination: The chain reaction concludes when two free radicals combine to form a stable, non-radical molecule. This can occur through the combination of two chlorine radicals, two benzyl radicals, or a benzyl and a chlorine radical.
This mechanism is highly specific to the side chain (the methyl group) under UV light and in the absence of a Lewis acid catalyst. If a Lewis acid like FeCl₃ were present, an electrophilic aromatic substitution would be favored, leading to unwanted chlorination on the benzene ring.[1]
Caption: Simplified free-radical mechanism for photochlorination.
Controlling Side Reactions
While photochlorination is selective for the side chain, competing reactions can occur. The primary side reaction is the electrophilic chlorination of the aromatic ring, which produces undesired isomers of trichlorotoluene. To ensure high selectivity and yield of the desired product, it is crucial to control the reaction conditions:
-
Absence of Lewis Acids: The reaction must be free of Lewis acid catalysts (e.g., iron or aluminum chlorides), which promote ring chlorination.
-
Temperature Control: While the reaction is initiated by light, temperature plays a role. Temperatures above 140-150°C can increase the rate of side-chain chlorination but may also lead to the formation of by-products.[2] Conversely, temperatures that are too low may slow the reaction to commercially unviable rates.[3]
-
Exclusion of Oxygen: Oxygen can act as a radical scavenger, inhibiting the chain reaction and reducing efficiency. Reactions are typically performed under an inert atmosphere.
Experimental Protocol: Photochlorination of 2,3-Dichlorotoluene
The following protocol is a synthesis of procedures described in the patent literature, designed to provide a clear, step-by-step guide for laboratory-scale synthesis.[2]
Materials and Equipment:
-
UV photochlorination reactor equipped with a high-pressure mercury UV lamp (2-40 kW).
-
Heating mantle and temperature controller.
-
Gas inlet for chlorine and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution).
-
Round-bottom flask or reactor vessel.
-
Distillation apparatus.
-
Starting material: 2,3-Dichlorotoluene.
-
Reagent: Chlorine gas.
-
Optional solvent: Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and its use is highly regulated. The reaction can also be run neat).
Procedure:
-
Reactor Setup: A UV photochlorination reactor is charged with 2,3-dichlorotoluene (e.g., 1042 g, 6.47 moles). If a solvent is used, the starting material is dissolved in CCl₄.
-
Heating: The reactor is heated to the target temperature, typically between 90°C and 110°C.[2]
-
Chlorine Introduction: Chlorine gas is introduced into the heated solution at a steady flow rate (e.g., 370 g/h). The UV lamp is switched on to initiate the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to track the disappearance of 2,3-dichlorotoluene and the appearance of intermediates (2,3-dichlorobenzal chloride) and the final product.
-
Endpoint Determination: As the reaction nears completion, the chlorine flow rate is typically decreased to minimize the breakthrough of unreacted chlorine. The reaction is considered complete when the concentration of the intermediate, 2,3-dichlorobenzal chloride, is acceptably low (e.g., <0.5%).
-
Work-up and Purification: Once the reaction is complete, the UV lamp is turned off, and the chlorine gas flow is stopped. The crude product, 2,3-Dichlorobenzotrichloride, is then purified. If a solvent was used, it is first removed by distillation. The final product is then purified by vacuum distillation.
Caption: Overall workflow for the synthesis of 2,3-Dichlorobenzotrichloride.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes data from representative experimental protocols found in the literature, highlighting the achievable yields and purity.
| Parameter | Example 1 (with Solvent) | Example 2 (Neat) |
| Starting Material | 2,3-Dichlorotoluene (245 g) | 2,3-Dichlorotoluene (1042 g) |
| Solvent | CCl₄ (1225 g) | None |
| Temperature | 75°C | 100°C |
| Chlorine Flow | 190 g/h (initial) | 370 g/h (initial), reduced to 40 g/h |
| Final Purity (GC) | 98.2% | 97.2% |
| Yield | 81.6% | 95.2% |
| Reference | US Patent 2009/0312544 A1 | US Patent 2009/0312544 A1 |
Downstream Processing: Hydrolysis to 2,3-Dichlorobenzoyl Chloride
2,3-Dichlorobenzotrichloride is often not the final product but an intermediate that is hydrolyzed to form 2,3-dichlorobenzoyl chloride. This reaction is a crucial step in various synthetic pathways.
Mechanism: The hydrolysis proceeds via a nucleophilic substitution mechanism. The highly electron-withdrawing chlorine atoms on the benzylic carbon make it susceptible to attack by water.
Experimental Protocol:
-
Setup: A reactor is charged with 2,3-Dichlorobenzotrichloride (e.g., 366.5 g) and a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂) (e.g., 1 g).[2][4]
-
Heating: The mixture is heated to a high temperature, typically 160-165°C.[2][4]
-
Water Addition: Water is added dropwise to the heated mixture over a period of time (e.g., 1 hour). The high temperature is maintained throughout the addition.
-
Purification: The crude 2,3-dichlorobenzoyl chloride is then purified by distillation, yielding a product with high purity (typically >98%).[2][4]
Safety and Handling
Working with chlorinated aromatic compounds and chlorine gas requires strict adherence to safety protocols to minimize risks of exposure and environmental contamination.[5]
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas with a pungent odor.[6] All operations involving chlorine gas must be conducted in a well-ventilated chemical fume hood.[7] Personnel must be trained in its proper handling and have access to appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[6][8] An emergency plan and access to an eyewash station and safety shower are mandatory.[8]
-
Chlorinated Aromatic Compounds: 2,3-Dichlorotoluene and 2,3-Dichlorobenzotrichloride are hazardous materials. They can cause skin, eye, and respiratory irritation.[9] Prolonged contact should be avoided.[10] Always handle these compounds within a fume hood, wearing appropriate PPE.[5]
-
Waste Disposal: All waste containing chlorinated compounds must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[5]
Conclusion
The synthesis of 2,3-Dichlorobenzotrichloride is a well-established industrial process, dominated by the photochlorination of 2,3-dichlorotoluene. This method offers high selectivity and yield when reaction conditions are carefully controlled to favor the free-radical side-chain substitution over competing ring chlorination. Understanding the underlying mechanism, mastering the experimental protocol, and adhering to stringent safety measures are paramount for the successful and safe production of this vital chemical intermediate. Its subsequent conversion to 2,3-dichlorobenzoyl chloride further underscores its importance in the synthesis of high-value products in the pharmaceutical and chemical industries.
References
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Chlorine gas safety. (n.d.). CompSource Mutual. Retrieved March 7, 2026, from [Link]
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Handling Chlorine Safely. (2019, May 13). New Jersey Water Association. Retrieved March 7, 2026, from [Link]
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Chlorine Gas: Properties, Uses, and Safety Precautions Explained. (2025, October 3). OBW Technologies. Retrieved March 7, 2026, from [Link]
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Chlorine Gas Safety: Protection & Prevention in Everyday Life. (2026, February 16). ECREEE. Retrieved March 7, 2026, from [Link]
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Tanabe, K., & Sano, T. (1966). THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE. JOURNAL OF THE RESEARCH INSTITUTE FOR CATALYSIS HOKKAIDO UNIVERSITY, 13(2), 110-118. Retrieved from [Link]
-
Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. (2018, November 9). MDPI. Retrieved March 7, 2026, from [Link]
- Process for the production of 2, 4-dichlorotoluene. (1968). Google Patents.
-
2,3-Dichlorotoluene Safety Data Sheet. (n.d.). CPAchem. Retrieved March 7, 2026, from [Link]
-
Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]
-
An Improved Process For Preparation Of Lamotrigine Intermediates. (n.d.). Quick Company. Retrieved March 7, 2026, from [Link]
- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. (2009). Google Patents.
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What does the reaction of toluene with chlorine in the presence of light yield? (2019, September 22). Quora. Retrieved March 7, 2026, from [Link]
- Method for preparing 2,3-dichlorotoluene. (2011). Google Patents.
- Method for producing 2,6-dichlorotoluene and 2,3-dichlorotoluene by utilizing 2-chlorotoluene to directionally chloridize. (2013). Google Patents.
-
PREPARATION OF CHLOROTOLUENE BY OXIDIZING CHLORINATION OF TOLUENE*. (n.d.). Sciencemadness.org. Retrieved March 7, 2026, from [Link]
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A Tale of Two Chlorides: A Comparative Analysis of 2,3-Dichlorobenzotrichloride and 2,3-Dichlorobenzyl Chloride in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of chlorinated aromatic intermediates, 2,3-Dichlorobenzotrichloride and 2,3-Dichlorobenzyl chloride are two structurally similar yet functionally divergent building blocks. While both share a 2,3-dichlorinated phenyl ring, the nature of their benzylic side-chains—a trichloromethyl (-CCl₃) group versus a chloromethyl (-CH₂Cl) group—dictates vastly different chemical reactivities and, consequently, distinct applications in organic synthesis and drug development. This guide provides an in-depth comparative analysis of their physicochemical properties, synthesis, core reactivity, and strategic applications, equipping researchers with the field-proven insights necessary to select the appropriate intermediate for their synthetic campaigns.
Foundational Properties: A Structural and Physicochemical Overview
A molecule's identity and function begin with its structure and physical properties. While both compounds are chlorinated toluenes, the degree of chlorination on the benzylic carbon creates significant differences in their physical state, polarity, and molecular weight.
1.1. 2,3-Dichlorobenzotrichloride
This compound is characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and a trichloromethyl group.[1] The fully chlorinated side chain renders it a solid at room temperature.
-
IUPAC Name: 1,2-Dichloro-3-(trichloromethyl)benzene
-
CAS Number: 84613-97-8[1]
-
Molecular Formula: C₇H₃Cl₅[1]
1.2. 2,3-Dichlorobenzyl Chloride
This molecule features the same dichlorinated aromatic ring but with a monochlorinated methyl group.[2][3] This structural difference results in it being a liquid under ambient conditions.
1.3. Comparative Data Summary
The following table provides a clear, side-by-side comparison of the key physicochemical properties, highlighting the impact of the side-chain chlorination.
| Property | 2,3-Dichlorobenzotrichloride | 2,3-Dichlorobenzyl Chloride |
| Molecular Formula | C₇H₃Cl₅[1] | C₇H₅Cl₃[2] |
| Molecular Weight | 264.36 g/mol [1] | 195.47 g/mol [5][6] |
| Physical State (20°C) | White to off-white crystalline solid[1] | Colorless to light yellow clear liquid[5][7] |
| Melting Point | 49°C[1] | N/A |
| Boiling Point | 288°C[1] | 255°C[5][7] |
| Solubility in Water | Insoluble[1] | Insoluble[2][7] |
| Solubility (Organic) | Sparingly in chloroform, slightly in methanol[1] | Readily soluble in most organic solvents[2] |
Synthesis: A Story of Controlled Chlorination
The industrial synthesis of both compounds originates from the same precursor, 2,3-dichlorotoluene, and proceeds via a free-radical chlorination of the methyl side chain.[8][9] The critical determinant of the final product is the rigorous control over reaction conditions.
2.1. Synthetic Pathways
The chlorination of the toluene side-chain is a sequential process, typically initiated by UV light (photochlorination).[8][9] The reaction progresses from the monochlorinated (benzyl chloride) to the dichlorinated (benzal chloride) and finally to the trichlorinated (benzotrichloride) product.
Caption: Sequential photochlorination of 2,3-dichlorotoluene.
Expertise in Practice: To synthesize 2,3-Dichlorobenzyl chloride, the reaction is carefully monitored and stopped after the introduction of approximately one equivalent of chlorine. Allowing the reaction to proceed with excess chlorine will inevitably lead to the formation of 2,3-Dichlorobenzotrichloride.[10] This makes 2,3-Dichlorobenzyl chloride and its dichlorinated analog, 2,3-dichlorobenzal chloride, common impurities in technical-grade 2,3-Dichlorobenzotrichloride and vice versa.
The Core Directive: A Fundamental Dichotomy in Chemical Reactivity
The central difference between these two molecules lies in the reactivity of their benzylic side chains. This distinction governs their utility and dictates their role in any synthetic strategy.
3.1. 2,3-Dichlorobenzotrichloride: A Masked Acyl Chloride
The trichloromethyl group is not typically used for alkylation. Instead, its high degree of oxidation makes it an excellent precursor to the benzoyl chloride functional group via hydrolysis. The three electron-withdrawing chlorine atoms render the central carbon highly electrophilic and susceptible to nucleophilic attack by water.[1][11]
Caption: Conversion of benzotrichloride to benzoyl chloride.
Experimental Protocol: Catalytic Hydrolysis of 2,3-Dichlorobenzotrichloride
This protocol describes the conversion of the trichloromethyl group to an acyl chloride, a critical transformation for its subsequent use in synthesis.
-
Reactor Setup: A reactor is charged with 2,3-Dichlorobenzotrichloride (1.0 eq) and a catalytic amount of zinc chloride (ZnCl₂, ~0.1-0.5 wt%).[1][12]
-
Heating: The mixture is heated to a temperature of 160-165°C under an inert atmosphere.[8][12]
-
Controlled Water Addition: A sub-stoichiometric amount of water (H₂O, ~0.9-1.0 eq) is added dropwise to the heated mixture over several hours.
-
Causality: The catalytic ZnCl₂ acts as a Lewis acid, coordinating to a chlorine atom and increasing the electrophilicity of the benzylic carbon. The slow, controlled addition of water is crucial. Excess water or lower temperatures can lead to the over-hydrolysis of the desired benzoyl chloride product to the unreactive 2,3-dichlorobenzoic acid, a common and undesirable byproduct.[1]
-
-
Reaction Monitoring: The reaction is monitored by Gas Chromatography (GC) for the disappearance of the starting material.
-
Workup and Purification: Upon completion, the crude 2,3-dichlorobenzoyl chloride is purified by vacuum distillation to yield the final product.[8][12]
3.2. 2,3-Dichlorobenzyl Chloride: A Classic Benzylating Agent
In stark contrast, the chloromethyl group of 2,3-Dichlorobenzyl chloride is a classic electrophilic site for nucleophilic substitution (Sₙ1/Sₙ2) reactions.[13] Its primary function is to introduce the 2,3-dichlorobenzyl moiety onto a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions.
Caption: Use of benzyl chloride as an alkylating agent.
Experimental Protocol: N-Benzylation of a Primary Amine
This protocol provides a general workflow for using 2,3-Dichlorobenzyl chloride as an alkylating agent.
-
Reagent Preparation: A solution of a primary amine (1.0 eq) is prepared in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Base Addition: An inorganic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), is added to the solution.
-
Causality: The base is essential to neutralize the hydrochloric acid (HCl) that is cogenerated during the substitution reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
-
Alkylating Agent Addition: 2,3-Dichlorobenzyl chloride (1.0-1.1 eq) is added to the suspension, often at room temperature. The reaction may be gently heated (e.g., to 50-60°C) to increase the rate.
-
Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Once the starting material is consumed, the reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.
Strategic Applications in Drug Discovery and Development
The divergent reactivity profiles of these two intermediates lead them down entirely different paths in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).
4.1. 2,3-Dichlorobenzotrichloride: The Gateway to Lamotrigine
The primary and most significant application of 2,3-Dichlorobenzotrichloride is as a key starting material in the synthesis of Lamotrigine , a widely used anticonvulsant and mood-stabilizing drug.[1] The synthetic route leverages the hydrolysis of the benzotrichloride to 2,3-dichlorobenzoyl chloride.[8] This acyl chloride is then reacted with a cyanide source (e.g., cuprous cyanide) to form 2,3-dichlorobenzoyl cyanide, a critical intermediate that undergoes cyclization to form the final triazine ring of Lamotrigine.[8][14]
4.2. 2,3-Dichlorobenzyl Chloride: A Versatile Structural Scaffold
2,3-Dichlorobenzyl chloride is employed more broadly as a versatile building block. The 2,3-dichlorophenyl motif is a common feature in many biologically active compounds. The presence of chlorine atoms can enhance metabolic stability, improve membrane permeability, and facilitate specific binding interactions with biological targets.[15][16] Therefore, this intermediate is used in the synthesis of a wide range of APIs, agrochemicals like herbicides and fungicides, and other specialty chemicals where the introduction of this specific structural moiety is desired.[17]
Caption: Divergent synthetic applications of the two intermediates.
Analytical Differentiation: A Practical Guide
Distinguishing between these two compounds, or identifying one as an impurity in the other, is straightforward using standard analytical techniques.
| Technique | 2,3-Dichlorobenzotrichloride | 2,3-Dichlorobenzyl Chloride | Rationale |
| ¹H NMR | No signal for benzylic protons. | Characteristic singlet for -CH₂Cl protons (~4.7 ppm in CDCl₃).[18] | The trichloromethyl carbon has no attached protons. |
| Mass Spec. | Higher m/z molecular ion peak (C₇H₃Cl₅). | Lower m/z molecular ion peak (C₇H₅Cl₃). | Difference of two chlorine atoms and two protons. |
| GC | Longer retention time. | Shorter retention time. | Significantly higher boiling point leads to later elution. |
| HPLC (RP) | More retained (less polar). | Less retained (more polar). | The -CCl₃ group is less polar than the -CH₂Cl group. |
Conclusion
The distinction between 2,3-Dichlorobenzotrichloride and 2,3-Dichlorobenzyl chloride is a quintessential example of how subtle structural modifications can lead to a profound divergence in chemical function. The former is best understood as a stable precursor to a reactive acylating agent (2,3-dichlorobenzoyl chloride), with its utility culminating in high-value targets like Lamotrigine. The latter is a classic benzylating agent, used to install the 2,3-dichlorobenzyl scaffold across a broad spectrum of chemical entities. For the medicinal and process chemist, a clear and authoritative understanding of this fundamental difference is not merely academic; it is a prerequisite for efficient, logical, and successful synthetic design.
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- P&S Chemicals. (n.d.). Product information, 2,3-Dichlorobenzyl chloride.
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- PubChemLite. (n.d.). 2,3-dichlorobenzyl chloride (C7H5Cl3).
- Stenutz. (n.d.). 2,3-dichlorobenzyl chloride.
- TCI EUROPE N.V. (n.d.). 2,3-Dichlorobenzyl Chloride.
- Bromchem Laboratories Pvt Ltd. (n.d.). 2, 3 Dichloro Benzyl Chloride.
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- LookChem. (n.d.). Cas 3290-01-5, 2,3-Dichlorobenzyl chloride.
- Benchchem. (n.d.). Comparative Reactivity of 2,4-Dichloro-1-(trichloromethyl)benzene and Its Isomers: A Guide for Researchers.
- Benchchem. (n.d.). Synthesis routes of 2,3-Dichlorobenzoyl cyanide.
- LookChem. (n.d.). Cas 2905-60-4, 2,3-Dichlorobenzoyl chloride.
- Unnamed source. (n.d.). Understanding the Applications of 2,4-Dichlorobenzyl Chloride in Synthesis.
- Unnamed source. (n.d.).
- Unnamed source. (n.d.). Chlorotoluenes, Benzyl Chloride, Benzal Chloride and Benzotrichloride.
- Unnamed source. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Unnamed source. (n.d.).
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stability of 2,3-Dichlorobenzotrichloride under ambient conditions
An In-Depth Technical Guide to the Stability of 2,3-Dichlorobenzotrichloride Under Ambient Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of 2,3-Dichlorobenzotrichloride under ambient conditions. As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, a thorough understanding of its reactivity and degradation pathways is paramount for ensuring process consistency, product purity, and safe handling. This document synthesizes available data to offer field-proven insights into the compound's intrinsic stability, its reactivity with atmospheric components, and best practices for storage and handling.
Introduction to 2,3-Dichlorobenzotrichloride
2,3-Dichlorobenzotrichloride (C₇H₃Cl₅) is a halogenated aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and a trichloromethyl group.[1] It typically appears as a white to off-white crystalline solid.[1] This compound serves as a key building block in organic synthesis, particularly in the production of agrochemicals and pharmaceutical intermediates.[1] Its utility stems from the reactive trichloromethyl group, which can be transformed into various functional groups.
| Property | Value |
| Molecular Formula | C₇H₃Cl₅ |
| Molecular Weight | 264.36 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 49°C |
| Boiling Point | 288°C |
| Solubility | Insoluble in water; sparingly soluble in chloroform; slightly soluble in methanol.[1] |
Intrinsic Chemical Stability and Reactivity
The stability of 2,3-Dichlorobenzotrichloride is largely dictated by the electronic and steric effects of the chlorine substituents on the benzene ring and the inherent reactivity of the trichloromethyl group.
The Trichloromethyl Group: A Locus of Reactivity
The trichloromethyl (-CCl₃) group is the primary site of reactivity in 2,3-Dichlorobenzotrichloride. The three electron-withdrawing chlorine atoms create a significant partial positive charge on the benzylic carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is the basis for its synthetic utility but also a key factor in its instability under certain conditions.
Influence of Ring Substituents
The two chlorine atoms on the benzene ring are electron-withdrawing, which can influence the reactivity of the trichloromethyl group.[2] However, the ortho-chloro substituent (at position 2) also introduces significant steric hindrance, which can impede the approach of nucleophiles to the reactive benzylic carbon.[2] This steric hindrance can, to some extent, moderate the reactivity of the trichloromethyl group compared to other dichlorobenzotrichloride isomers.[2]
Stability Under Ambient Conditions: Key Factors
Under ambient conditions, the primary threats to the stability of 2,3-Dichlorobenzotrichloride are atmospheric moisture and, to a lesser extent, light and oxygen.
Hydrolysis: The Primary Degradation Pathway
The most significant factor affecting the stability of 2,3-Dichlorobenzotrichloride under ambient conditions is its sensitivity to moisture.[1][3] The trichloromethyl group readily undergoes hydrolysis in the presence of water to form 2,3-dichlorobenzoyl chloride.[4][5] While this reaction can be controlled and utilized for synthetic purposes, uncontrolled hydrolysis due to atmospheric moisture leads to the degradation of the compound.[4][5]
The reaction with water can be represented as follows:
C₇H₃Cl₅ + H₂O → C₇H₃Cl₃O + 2HCl
Further hydrolysis of the resulting 2,3-dichlorobenzoyl chloride can lead to the formation of 2,3-dichlorobenzoic acid.
dot
Caption: Hydrolysis degradation pathway of 2,3-Dichlorobenzotrichloride.
This reactivity with water is a common characteristic of benzotrichlorides.[6] Safety data for the parent compound, benzotrichloride, explicitly states that it hydrolyzes in the presence of moisture and reacts with water to produce toxic and corrosive fumes of hydrogen chloride.[6][7]
Photostability
Oxidative Stability
Information regarding the oxidative stability of 2,3-Dichlorobenzotrichloride under ambient conditions is limited in the provided search results. However, safety data for benzotrichloride indicates that it is incompatible with strong oxidizing agents.[7] While atmospheric oxygen is a much weaker oxidizing agent, the potential for slow oxidation over extended periods, especially in the presence of impurities or light, cannot be entirely ruled out.
Recommended Handling and Storage Protocols
Given the high reactivity of 2,3-Dichlorobenzotrichloride, particularly its moisture sensitivity, strict handling and storage protocols are essential to maintain its integrity.
Storage Conditions
-
Moisture Control: The primary consideration for storing 2,3-Dichlorobenzotrichloride is to protect it from moisture.[1][3] It should be stored in tightly sealed containers in a dry and well-ventilated place.[9][10][11] The use of desiccants within the storage container or a dry box is highly recommended.
-
Inert Atmosphere: For long-term storage or for high-purity applications, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent contact with both moisture and oxygen.
-
Temperature: Store in a cool place.[9] Avoid exposure to high temperatures, as this can increase the rate of degradation and potentially lead to the formation of explosive mixtures with air upon intense heating.[10]
-
Light Protection: Store in opaque or amber containers to protect from light.[8]
Handling Procedures
-
Personal Protective Equipment (PPE): Due to its hazardous nature, appropriate PPE, including gloves, safety goggles, and a lab coat, should always be worn when handling 2,3-Dichlorobenzotrichloride.[9][11]
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors or dust.[9][10][11]
-
Avoid Incompatibilities: Keep the compound away from water, strong bases, alcohols, and strong oxidizing agents.[3][7]
Analytical Methods for Stability Assessment
To monitor the stability of 2,3-Dichlorobenzotrichloride and quantify its degradation products, various analytical techniques can be employed.
Chromatographic Methods
-
Gas Chromatography (GC): GC is a suitable method for analyzing 2,3-Dichlorobenzotrichloride and its volatile degradation products. A GC assay can be used to determine the purity of the compound.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify 2,3-Dichlorobenzotrichloride and its less volatile hydrolysis products, such as 2,3-dichlorobenzoic acid.[12]
Experimental Protocol: Stability Study via HPLC
This protocol outlines a general procedure for assessing the stability of 2,3-Dichlorobenzotrichloride under specific conditions.
Objective: To determine the rate of hydrolysis of 2,3-Dichlorobenzotrichloride under controlled temperature and humidity.
Materials:
-
2,3-Dichlorobenzotrichloride
-
HPLC-grade acetonitrile and water
-
Controlled environment chamber (e.g., a stability chamber)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of 2,3-Dichlorobenzotrichloride in anhydrous acetonitrile.
-
Place a known quantity of solid 2,3-Dichlorobenzotrichloride in an open vial within the controlled environment chamber set to a specific temperature and humidity (e.g., 25°C/60% RH).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove an aliquot of the solid material.
-
Accurately weigh the aliquot and dissolve it in a known volume of anhydrous acetonitrile.
-
Analyze the sample by HPLC to determine the concentration of 2,3-Dichlorobenzotrichloride and any degradation products.
-
Plot the concentration of 2,3-Dichlorobenzotrichloride as a function of time to determine the degradation rate.
dot
Caption: Experimental workflow for assessing the stability of 2,3-Dichlorobenzotrichloride.
Conclusion
2,3-Dichlorobenzotrichloride is a reactive compound that exhibits limited stability under ambient conditions, primarily due to its susceptibility to hydrolysis. The presence of atmospheric moisture is the most significant factor leading to its degradation to 2,3-dichlorobenzoyl chloride and subsequently to 2,3-dichlorobenzoic acid. To ensure the quality and integrity of this important chemical intermediate, it is crucial to implement stringent storage and handling protocols that minimize its exposure to moisture, light, and high temperatures. By understanding the inherent reactivity and potential degradation pathways, researchers and drug development professionals can effectively manage the stability of 2,3-Dichlorobenzotrichloride in their processes.
References
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- PrepChem.com. (n.d.). Synthesis of 2,3-Dichlorobenzoyl Chloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Google Patents. (n.d.). US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
- EvitaChem. (n.d.). 2,3-Dichlorobenzotrichloride, 98%.
- KM Pharma Solution Private Limited. (n.d.). MSDS - 2,3-Dichloro Benzoyl chloride.
- CDH Fine Chemical. (n.d.). Benzotrichloride CAS No 98-07-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- SIELC Technologies. (n.d.). HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column.
- CAMEO Chemicals | NOAA. (n.d.). BENZOTRICHLORIDE.
- Loba Chemie. (2016). BENZOTRICHLORIDE FOR SYNTHESIS MSDS CAS-No..
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- Googleapis.com. (2006). (12) Patent Application Publication (10) Pub. No.: US 2006/0281948 A1.
- Benchchem. (n.d.). Comparative Reactivity of 2,4-Dichloro-1-(trichloromethyl)benzene and Its Isomers: A Guide for Researchers.
- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET.
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- Google Patents. (n.d.). CN102775344B - Method for preparing 2,3,6-trichloro-trichloromethylpyridine from DCTC (dichlorobenzotrichloride) flash bottoms.
- PubMed. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers.
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Strategic Utilization of 2,3-Dichlorobenzotrichloride (2,3-DCBTC) in Pharmaceutical and Agrochemical Synthesis
Executive Summary: The Trichloromethyl Advantage
2,3-Dichlorobenzotrichloride (CAS 84613-97-8) is a specialized chlorinated aromatic intermediate that serves as a high-reactivity gateway to the 2,3-dichlorobenzoyl moiety. Unlike its downstream derivatives, the trichloromethyl (-CCl₃) functionality offers a unique "masked" electrophilicity, allowing for controlled hydrolysis to yield either 2,3-dichlorobenzoyl chloride (the primary industrial target) or 2,3-dichlorobenzoic acid depending on reaction stoichiometry.
Its industrial significance is anchored in the synthesis of Lamotrigine , a WHO Essential Medicine for epilepsy and bipolar disorder.[1] Beyond pharmaceuticals, the 2,3-dichloro substitution pattern imparts critical lipophilicity and metabolic stability to agrochemical active ingredients, making 2,3-DCBTC a strategic building block for next-generation herbicides and fungicides.[1]
Chemical Profile & Reactivity[1][2][3][4][5]
The utility of 2,3-DCBTC lies in the lability of its benzylic chlorines.[1] The steric crowding of the ortho-chloro substituents (at positions 2 and 3) creates a unique electronic environment that influences both the stability of the trichloromethyl group and the selectivity of downstream nucleophilic substitutions.[1]
| Property | Specification |
| IUPAC Name | 1,2-dichloro-3-(trichloromethyl)benzene |
| CAS Number | 84613-97-8 |
| Molecular Formula | C₇H₃Cl₅ |
| Molecular Weight | 264.36 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Key Reactivity | Hydrolysis (to -COCl or -COOH), Friedel-Crafts acylation |
| Primary Hazard | Corrosive, releases HCl on contact with moisture |
Primary Pharmaceutical Application: Lamotrigine Synthesis[6]
The most critical industrial application of 2,3-DCBTC is its role as the progenitor of the 2,3-dichlorophenyl ring in Lamotrigine . The synthesis relies on the quantitative conversion of 2,3-DCBTC to 2,3-dichlorobenzoyl chloride, which is subsequently cyonated and condensed with aminoguanidine.
Mechanistic Pathway
The process avoids the use of 2,3-dichlorobenzoic acid as a starting material, which would require an additional thionyl chloride activation step. Instead, partial hydrolysis of the trichloride directly yields the acid chloride, streamlining the process and reducing waste.[1]
Figure 1: The industrial synthesis of Lamotrigine, highlighting 2,3-DCBTC as the pivotal intermediate for the benzoyl chloride functionality.[1][2][3][4]
Critical Quality Attributes (CQAs)
For pharmaceutical grade Lamotrigine, the purity of the 2,3-DCBTC intermediate is paramount.
-
Isomer Control: The radical chlorination of 2,3-dichlorotoluene must be controlled to prevent ring chlorination (yielding tetrachloroxylenes).
-
Hydrolysis Selectivity: Over-hydrolysis yields the benzoic acid, which is an impurity in the cyanation step.[1]
Agrochemical & General Industrial Applications[1][3][4][5][8][9]
While Lamotrigine is the primary single-molecule driver, 2,3-DCBTC serves as a versatile platform for introducing the 2,3-dichlorophenyl moiety into agrochemicals.[1]
Herbicide & Fungicide Precursors
The 2,3-dichloro motif is highly lipophilic, enhancing the penetration of bioactive molecules through plant cuticles or fungal cell walls.[1]
-
2,3-Dichlorobenzoic Acid Production: Complete hydrolysis of 2,3-DCBTC yields 2,3-dichlorobenzoic acid (CAS 50-45-3). This acid is a building block for various auxin-mimic herbicides and is structurally related to Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1]
-
Benzoylphenylureas: 2,3-Dichlorobenzoyl chloride can be converted to isocyanates used in the synthesis of chitin synthesis inhibitors (insecticides), analogous to the production of Lufenuron or Diflubenzuron.[4]
Polymer Additives
The high chlorine content and aromatic stability allow derivatives of 2,3-DCBTC to serve as:
-
Flame Retardant Intermediates: Halogenated aromatic acids are often incorporated into polyester or polyamide backbones to improve thermal stability.[1]
-
Dye Intermediates: Precursors for anthraquinone dyes requiring specific chlorination patterns for color tuning.[1]
Technical Protocol: Controlled Hydrolysis of 2,3-DCBTC
This protocol describes the conversion of 2,3-DCBTC to 2,3-Dichlorobenzoyl Chloride .[5] This is the most common industrial transformation, requiring precise stoichiometric control to prevent over-hydrolysis to the acid.
Objective: Convert -CCl₃ to -COCl with >98% yield.
Reagents & Equipment
-
Precursor: 2,3-Dichlorobenzotrichloride (Assay >98%)[5]
-
Reagent: Deionized Water (Stoichiometric limiting reagent)
-
Catalyst: Zinc Chloride (ZnCl₂) or Ferric Chloride (FeCl₃) (0.1 - 0.5 mol%)[1]
-
Equipment: Glass-lined reactor with reflux condenser, caustic scrubber (for HCl), and metering pump for water addition.[1]
Step-by-Step Methodology
-
Charge & Heat: Load 2,3-DCBTC and catalyst (ZnCl₂) into the reactor. Heat the mass to 100–110°C . Ensure the scrubber system is active.[1]
-
Controlled Addition: Begin dropwise addition of water.
-
Reaction:
-
Stoichiometry: Use exactly 1.0 molar equivalent of water.[1] Excess water will produce benzoic acid (
).
-
-
Temperature Ramp: As the reaction proceeds and HCl evolves, gradually increase temperature to 130–140°C to drive the kinetics and remove HCl gas.
-
Degassing: Once water addition is complete, hold at temperature for 1-2 hours until HCl evolution ceases. Nitrogen sparging can assist in removing residual acid gas.[1]
-
Purification: Vacuum distill the crude product.
-
Target: 2,3-Dichlorobenzoyl chloride (BP ~257°C at atm, distill under reduced pressure).[1]
-
-
Validation: Check acid chloride content via titration (morpholine method) or GC.[1]
Figure 2: Process flow for the controlled hydrolysis of 2,3-DCBTC. Note the critical control of water stoichiometry.
Safety & Handling (E-E-A-T)
Working with benzotrichlorides requires strict adherence to safety protocols due to their corrosive nature and potential for generating high volumes of acid gas.[1]
-
Moisture Sensitivity: 2,3-DCBTC hydrolyzes rapidly in moist air, releasing HCl.[1] Containers must be stored under nitrogen.[1]
-
Inhalation Hazard: The vapor is a severe respiratory irritant.[1] All operations must be conducted in a fume hood or closed system.
-
Material Compatibility: The hydrolysis reaction produces hot, dry HCl.[1] Reactors must be glass-lined or constructed of Hastelloy. Stainless steel (304/316) is susceptible to severe pitting and stress corrosion cracking under these conditions.
References
-
Preparation of Lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents.[1] (WO2007138075A1).[1][6] Retrieved from
-
2,3-Dichlorobenzotrichloride Product Profile. ChemicalBook. Retrieved from [1]
-
Lamotrigine Synthesis Pathway. BenchChem. Retrieved from [1]
-
2,3-Dichlorobenzoyl chloride Safety Data Sheet. Sigma-Aldrich. Retrieved from [1]
-
Synthesis and Characterization of Lamotrigine. Organic Process Research & Development. (2017). American Chemical Society. Retrieved from
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Methodological & Application
Application Note: Optimized Reaction Conditions for 2,3-Dichlorobenzotrichloride in Agrochemical Synthesis
Target Audience: Researchers, Chemical Engineers, and Agrochemical Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
In the development of advanced crop protection agents, 2,3-Dichlorobenzotrichloride (2,3-DCBT) serves as a critical, highly reactive halogenated building block[1]. While it has utility in pharmaceutical synthesis, its primary industrial value lies in its role as a precursor for agrochemicals, specifically in the synthesis of next-generation benzamide herbicides and complex fungicides[2].
The chemical value of 2,3-DCBT stems from its trichloromethyl group, which acts as a masked acid chloride. Through precisely controlled catalytic hydrolysis, 2,3-DCBT is converted into 2,3-Dichlorobenzoyl chloride (2,3-DCBC) [3]. This resulting acid chloride is a potent electrophile utilized to synthesize active ingredients such as etobenzanid-derived herbicides and experimental fungicides that outperform commercial standards like flutolanil[4].
As a Senior Application Scientist, I have structured this guide to detail not only the step-by-step protocols for these transformations but also the fundamental causality behind the reaction conditions. Every protocol provided herein is designed as a self-validating system to ensure high-yield, reproducible scale-up.
Experimental Workflows & Protocols
Protocol A: UV-Mediated Photochlorination to 2,3-Dichlorobenzotrichloride
Objective: Synthesize 2,3-DCBT from 2,3-dichlorotoluene with >95% yield while actively suppressing unwanted aromatic ring chlorination[5].
Mechanistic Causality: Thermal chlorination often lacks positional selectivity. By utilizing a high-pressure UV photochlorination reactor, we induce the homolytic cleavage of Cl₂ gas to generate chlorine radicals at relatively low temperatures (75–100 °C)[6]. This targeted radical mechanism ensures exhaustive chlorination of the benzylic methyl group without providing the thermal activation energy required to compromise the aromatic ring.
Step-by-Step Methodology:
-
Reactor Preparation: Load a UV photochlorination reactor with 1.37 moles (220.5 g) of 2,3-dichlorotoluene. An inert solvent such as CCl₄ (1584 g) can be added to manage exothermic heat dissipation[5].
-
Thermal Equilibration: Heat the reactor to an internal temperature of 75 °C under continuous mechanical agitation[5].
-
Initiation: Activate the high-pressure mercury UV lamps (operating between 2 and 40 kW)[6].
-
Radical Propagation: Introduce chlorine gas at a strictly controlled flow rate of 190 g/h[5].
-
Self-Validation (In-Process Control): Continuously monitor the reaction via Gas Chromatography (GC). The system validates completion only when the under-chlorinated intermediate (2,3-dichlorobenzal chloride) falls below a strict threshold of 0.2%[5].
-
Isolation: Decrease the chlorine flow to minimize breakthrough gas. Distill the solvent under reduced pressure to recover crude 2,3-DCBT (Yield: >97.1%, GC Assay: 96.0%)[5].
Protocol B: Lewis Acid-Catalyzed Hydrolysis to 2,3-Dichlorobenzoyl Chloride
Objective: Convert 2,3-DCBT to 2,3-DCBC without triggering over-hydrolysis into 2,3-dichlorobenzoic acid[3].
Mechanistic Causality: Water alone is insufficient for the controlled hydrolysis of the sterically hindered trichloromethyl group. The addition of Zinc Chloride (ZnCl₂) acts as a Lewis acid catalyst, coordinating with the chlorine atoms to increase the electrophilicity of the carbon center[3]. Water must be added dropwise at 160–165 °C[5]. This precise stoichiometric metering ensures that the highly reactive acid chloride product is never exposed to excess water, preventing irreversible conversion to the carboxylic acid.
Step-by-Step Methodology:
-
Catalyst Loading: Charge a glass-lined reactor with 1.33 moles (366.5 g) of 2,3-DCBT and 1.0 g of anhydrous ZnCl₂ catalyst[5].
-
Activation: Heat the mixture to 100 °C to ensure catalyst dissolution, then ramp the internal temperature to 160–165 °C[3].
-
Controlled Hydrolysis: Initiate the dropwise addition of exactly 24.0 g of water over a period of 1 hour, maintaining the temperature strictly at 160–165 °C[5].
-
Off-Gas Management: Vent the highly corrosive HCl gas generated during the elimination phase through a dedicated caustic scrubber system.
-
Purification: Upon completion of water addition, allow the crude product to distill directly from the reactor matrix, yielding pure 2,3-DCBC (Yield: 88.0%, GC Assay: 98.9%)[5].
Protocol C: Downstream Synthesis of Benzamide Agrochemicals
Objective: Synthesize benzamide-class herbicides and fungicides (e.g., 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide)[7].
Mechanistic Causality: The acid chloride (2,3-DCBC) undergoes rapid nucleophilic acyl substitution with anilines. Conducting this in strictly anhydrous conditions prevents the competitive degradation of the acid chloride back to 2,3-dichlorobenzoic acid[7].
Step-by-Step Methodology:
-
Preparation: Dissolve the target aniline intermediate in anhydrous dichloromethane (DCM) or anhydrous alcohol under a nitrogen atmosphere[7].
-
Scavenging: Add an organic base, such as triethylamine (TEA), to act as an acid scavenger for the generated HCl.
-
Acylation: Slowly add 2,3-DCBC dropwise at 0–5 °C to control the exothermic reaction.
-
Reflux: Heat the mixture to reflux (e.g., 40 °C for DCM) for 3 hours[7].
-
Self-Validation: Validate reaction completion via Thin-Layer Chromatography (TLC) using a chloroform:methanol (7:3) mobile phase[7].
-
Recovery: Purify the resulting agrochemical via recrystallization[7].
Quantitative Data Summaries
Table 1: Optimization Parameters for UV-Photochlorination of 2,3-Dichlorotoluene
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Impact |
| Temperature | < 60 °C | 75 – 100 °C | Ensures optimal radical propagation rate without thermal ring degradation[5]. |
| Cl₂ Flow Rate | Unregulated | 190 – 370 g/h | Prevents chlorine breakthrough; maintains stoichiometric excess[5]. |
| In-Process Control | Time-based | GC Assay (<0.2%) | Self-validates endpoint; prevents under-chlorination (benzal chloride)[5]. |
| Yield | ~80% | > 95% | Maximizes throughput and purity for industrial scale-up[6]. |
Table 2: Hydrolysis Parameters for 2,3-DCBT to 2,3-DCBC
| Parameter | Condition | Mechanistic Rationale |
| Catalyst | ZnCl₂ (~0.2 wt%) | Lewis acid activation of the trichloromethyl group[3]. |
| Temperature | 160 – 165 °C | Provides activation energy for the elimination of HCl gas[5]. |
| H₂O Addition | Dropwise (1 – 7 hours) | Prevents over-hydrolysis to 2,3-dichlorobenzoic acid[3]. |
| Final Purity | > 98.9% (GC Assay) | Ensures high-quality electrophile for downstream amidation[5]. |
Mandatory Visualization
Synthetic workflow from 2,3-Dichlorotoluene to agrochemicals via 2,3-DCBT.
Mechanistic pathway of ZnCl2-catalyzed hydrolysis of 2,3-DCBT to 2,3-DCBC.
References
- Source: Google Patents (EP2024345B1)
-
Title: Cas 2905-60-4, 2,3-Dichlorobenzoyl chloride Source: LookChem URL: [Link]
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- 4. lookchem.com [lookchem.com]
- 5. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide [benchchem.com]
Application Note: Scalable Conversion of 2,3-Dichlorobenzotrichloride to 2,3-Dichlorobenzoyl Chloride via Lewis Acid-Catalyzed Partial Hydrolysis
Introduction & Mechanistic Overview
The conversion of benzotrichlorides to their corresponding acid chlorides is a fundamental transformation in organic synthesis, heavily utilized in the pharmaceutical industry. Specifically, 2,3-dichlorobenzoyl chloride is a highly sought-after electrophilic intermediate required for the synthesis of the blockbuster anti-epileptic drug, Lamotrigine[1][2].
While acid chlorides can be synthesized by reacting carboxylic acids with chlorinating agents like thionyl chloride or phosphorus pentachloride[3], a more atom-economical and industrially scalable approach involves the direct partial hydrolysis of 2,3-dichlorobenzotrichloride[4][5]. This protocol details the Lewis acid-catalyzed partial hydrolysis method, ensuring high yield and purity while minimizing the formation of over-hydrolyzed byproducts (e.g., 2,3-dichlorobenzoic acid).
Experimental Design & Causality
To achieve a self-validating and highly efficient reaction system, the experimental parameters must be tightly controlled. The causality behind the selected conditions is as follows:
-
Lewis Acid Catalysis (ZnCl
): Zinc chloride acts as a mild Lewis acid. It coordinates with the chlorine atoms of the trichloromethyl group, polarizing the C-Cl bonds. This lowers the activation energy required for the nucleophilic attack by the oxygen atom of water[4]. -
Thermodynamic Control (160 °C): The reaction is maintained at 160 °C to ensure that the unstable tetrahedral intermediate rapidly collapses, expelling hydrogen chloride (HCl) gas and forming the carbonyl double bond[4]. The high temperature also ensures that the added water reacts instantaneously, preventing pooling and localized excess.
-
Stoichiometric, Dropwise Water Addition: Water is added strictly in a stoichiometric amount and at a slow, controlled rate[4]. This is the most critical parameter. If water is present in excess, the newly formed acid chloride will undergo secondary hydrolysis to yield 2,3-dichlorobenzoic acid, drastically reducing the yield.
-
Self-Validating System (Continuous HCl Removal): The continuous evolution of HCl gas serves as a visual and physical indicator of the reaction's progress. The removal of this gas shifts the equilibrium forward (Le Chatelier's Principle), driving the reaction to completion. The cessation of gas evolution validates that the hydrolysis is finished.
Reaction Workflow
Workflow for the catalytic partial hydrolysis of 2,3-Dichlorobenzotrichloride.
Step-by-Step Protocol: Synthesis of 2,3-Dichlorobenzoyl Chloride
Note: This procedure is scaled for a standard laboratory reactor but is directly translatable to pilot-scale operations.
Materials Required:
-
2,3-Dichlorobenzotrichloride (Assay
96.0%)[4] -
Anhydrous Zinc Chloride (ZnCl
)[4] -
Deionized Water (HPLC grade)
-
Nitrogen gas (for inert atmosphere blanketing)
Equipment:
-
Jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, internal thermocouple, and a reflux condenser connected to an acid scrubber (to neutralize evolved HCl).
-
Vacuum distillation apparatus.
Methodology:
-
Reactor Preparation: Purge the reactor with Nitrogen for 15 minutes to ensure an inert, moisture-free environment.
-
Substrate Loading: Charge the reactor with 168.9 g (0.63 moles) of 2,3-dichlorobenzotrichloride[4][5]. Begin mechanical stirring at 250 RPM.
-
Catalyst Introduction: Heat the substrate to 100 °C. Once the temperature stabilizes, add 0.2 g of anhydrous ZnCl
(catalytic amount)[4][5]. -
Temperature Ramp: Gradually increase the reactor temperature to 160 °C[4]. Ensure the acid scrubber is fully operational, as HCl evolution will begin shortly after water introduction.
-
Controlled Hydrolysis: Via the dropping funnel, add exactly 12.0 g of deionized water dropwise[4][5].
-
Critical Control Parameter: The addition rate must be calibrated to maintain the internal temperature strictly at 160 °C[4]. For this scale, an addition time of approximately 7 hours is optimal to prevent thermal crashes and over-hydrolysis[4][5].
-
In-Process Validation: The reaction validates its own progress via the continuous bubbling of HCl gas.
-
-
Post-Reaction Maturation: After the water addition is complete, maintain the temperature at 160 °C for an additional 30 minutes, or until HCl gas evolution ceases completely.
-
Purification via Distillation: Transfer the crude mixture to a vacuum distillation setup. Distill the product under reduced pressure to isolate the pure 2,3-dichlorobenzoyl chloride[4][5]. The product will distill as a clear liquid, leaving the ZnCl
catalyst and any trace heavy byproducts in the residue.
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative outcomes based on validated industrial parameters[4][5].
| Parameter | Experiment A (Slow Addition) | Experiment B (Fast Addition) |
| 2,3-Dichlorobenzotrichloride | 168.9 g (0.63 mol) | 366.5 g (1.33 mol) |
| ZnCl | 0.2 g | 1.0 g |
| Water Added | 12.0 g | 24.0 g |
| Addition Time | 7 Hours | 1 Hour |
| Reaction Temperature | 160 °C | 160 - 165 °C |
| Crude Product Distilled | 120.5 g | 247.9 g |
| GC Purity Assay | 99.7% | 98.9% |
| Final Yield | 91.0% | 88.0% |
Analysis: A slower addition time (Experiment A) ensures a higher GC purity (99.7%) and a superior overall yield (91.0%) by minimizing the localized accumulation of water, thereby suppressing the formation of 2,3-dichlorobenzoic acid[4][5].
Analytical Validation
To ensure the integrity of the synthesized 2,3-dichlorobenzoyl chloride, the following analytical checks should be performed:
-
Gas Chromatography (GC): Analyze the crude mixture prior to distillation. The peak corresponding to 2,3-dichlorobenzotrichloride should be absent (< 0.5% area).
-
Infrared Spectroscopy (FT-IR): Confirm the presence of a strong, sharp carbonyl (C=O) stretching frequency around 1770-1790 cm
, characteristic of acyl chlorides, and the absence of a broad O-H stretch (3300-2500 cm ) which would indicate carboxylic acid contamination.
References
-
Title: 2,3-Dichlorobenzoyl chloride synthesis Source: ChemicalBook URL: 4
-
Title: Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride (US20090312544A1) Source: Google Patents URL: 1
-
Title: Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride (EP2024345B1) Source: Google Patents URL: 5
-
Title: A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine Source: Mediterranean Journal of Pharmacy and Pharmaceutical Sciences (medjpps.com) URL: 2
-
Title: benzotrichloride---> benzoylchloride - Sciencemadness Discussion Board Source: Sciencemadness.org URL:
-
Title: The Chemistry of Benzoyl Chloride: Synthesis, Reactions, and Applications Source: nbinno.com URL: 3
Sources
- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. medjpps.com [medjpps.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
Application Note: Synthesis and Utilization of 2,3-Dichlorobenzotrichloride in Fungicide Development
Introduction & Mechanistic Rationale
2,3-Dichlorobenzotrichloride (2,3-DCBT) is a highly reactive, halogenated aromatic building block that serves as a critical intermediate in the agrochemical and pharmaceutical industries[1]. In the context of fungicide development, the 2,3-dichlorophenyl moiety is a privileged pharmacophore known to significantly enhance the lipophilicity and target-site binding affinity of the active ingredient.
2,3-DCBT is primarily utilized as the precursor for 2,3-dichlorobenzoyl chloride[2], which is subsequently coupled with various amines to form broad-spectrum benzamide and thiadiazole fungicides[3][4]. Recent agrochemical evaluations have demonstrated that benzamide derivatives synthesized from 2,3-dichlorobenzoyl chloride exhibit superior in vivo fungicidal activity against Sclerotinia sclerotiorum and Valsa mali when compared to commercial standards like flutolanil[3].
Causality in Experimental Design:
The synthetic pathway relies on a highly controlled two-stage transformation. First, the exhaustive photochlorination of 2,3-dichlorotoluene yields 2,3-DCBT[5]. Ultraviolet (UV) light is strictly required to homolytically cleave
Physicochemical Properties & Starting Material Specifications
For reproducible synthesis, the starting material must meet strict purity standards. 2,3-DCBT is highly sensitive to moisture and acts as a strong electrophile[1].
| Property | Specification / Value |
| Chemical Name | 2,3-Dichlorobenzotrichloride |
| CAS Number | 84613-97-8 |
| Molecular Formula | |
| Molecular Weight | 264.36 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 49 °C |
| Boiling Point | 288 °C |
| Solubility | Sparingly soluble in |
| Purity Requirement |
(Data compiled from material specifications[1][6])
Synthetic Workflow
Figure 1: Synthetic workflow from 2,3-dichlorotoluene to benzamide fungicides via 2,3-DCBT.
Experimental Protocols
The following methodologies detail the conversion of 2,3-dichlorotoluene to 2,3-DCBT, its subsequent hydrolysis, and final amidation. These protocols are designed as self-validating systems incorporating specific Gas Chromatography (GC) checkpoints to ensure intermediate integrity.
Protocol A: UV Photochlorination to 2,3-Dichlorobenzotrichloride
Objective: Achieve exhaustive benzylic chlorination while suppressing ring-chlorination artifacts.
-
Reactor Setup: Equip a glass-lined reactor with a UV light source, a reflux condenser, a chlorine gas inlet (sparger), and a scrubber system for HCl off-gas.
-
Loading: Charge the reactor with 1042 g (6.47 moles) of 2,3-dichlorotoluene[5].
-
Initiation: Heat the reactor to 100 °C under continuous stirring. Activate the UV light source.
-
Chlorination: Introduce chlorine gas at a controlled flow rate of 370 g/h[5].
-
Monitoring (Self-Validation Checkpoint): After the initial reaction phase, sample the mixture for GC analysis. The critical parameter is the concentration of the intermediate 2,3-dichlorobenzal chloride.
-
Causality: If benzal chloride is >0.3%, the reaction is incomplete. The chlorine flow rate must be reduced to 40 g/h to minimize chlorine breakthrough while driving the exhaustive trichlorination to completion[5].
-
-
Isolation: Once 2,3-dichlorobenzal chloride is <0.3%, purge the system with nitrogen to remove residual
and HCl. -
Yield: The process yields approximately 1675.5 g of crude 2,3-DCBT (GC assay 97.2%, Yield ~95.2%)[5].
Protocol B: Catalytic Hydrolysis to 2,3-Dichlorobenzoyl Chloride
Objective: Selectively hydrolyze the trichloromethyl group to an acyl chloride for downstream fungicide coupling.
-
Loading: Charge a dry reactor with 168.9 g of 2,3-DCBT (0.63 moles, assay 98.9%)[2].
-
Catalyst Addition: Add 0.2 g of anhydrous Zinc Chloride (
)[2].-
Expert Insight:
is strictly required to polarize the C-Cl bonds in the trichloromethyl group. Without this Lewis acid, the reaction requires extreme temperatures that promote degradation and tar formation.
-
-
Heating: Heat the mixture to 100 °C to ensure catalyst dissolution, then ramp the temperature to 160 °C[2].
-
Controlled Hydrolysis: Add 12.0 g of deionized water dropwise over a period of 7 hours while strictly maintaining the temperature at 160 °C[2].
-
Causality: The slow, dropwise addition of water is a critical control parameter. Rapid addition leads to localized cooling and over-hydrolysis to 2,3-dichlorobenzoic acid, which cannot undergo direct amidation without an additional, wasteful chlorination step.
-
-
Purification: Distill the crude product under reduced pressure.
-
Yield: Collect the fraction to obtain ~120.5 g of 2,3-dichlorobenzoyl chloride (GC assay 99.7%, Yield 91.0%)[2].
Protocol C: Synthesis of Benzamide Fungicide Candidates
Objective: Couple 2,3-dichlorobenzoyl chloride with a substituted aniline to yield a fungicidally active benzamide.
-
Preparation: Dissolve 1.0 equivalent of the target amine (e.g., 3-isopropoxyaniline for flutolanil analogs) in anhydrous dichloromethane (DCM).
-
Scavenger Addition: Add 1.5 equivalents of triethylamine (
) to act as an HCl scavenger. -
Coupling: Cool the mixture to 0 °C. Add 1.05 equivalents of 2,3-dichlorobenzoyl chloride dropwise to control the exothermic nucleophilic acyl substitution.
-
Validation: Monitor via TLC or LC-MS. The disappearance of the amine starting material confirms completion.
-
Workup: Wash the organic layer with 1M HCl, followed by saturated
, and brine. Dry over anhydrous , filter, and concentrate in vacuo to yield the crude fungicide candidate[3].
References
- Source: google.com (Patents)
-
Title: Cas 84613-97-8, 2.3-DICHLOROBENZOTRICHLORIDE - LookChem Source: lookchem.com URL: [Link]
-
Title: Cas 2905-60-4, 2,3-Dichlorobenzoyl chloride - LookChem Source: lookchem.com URL: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 5-(2,3-Dichlorophenyl)-1,3,4-thiadiazol-2-amine | 299443-17-7 | Benchchem [benchchem.com]
- 5. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
Application Note: Nucleophilic Substitution Reactions of 2,3-Dichlorobenzotrichloride
Executive Summary
2,3-Dichlorobenzotrichloride (2,3-DCBTC, CAS: 54789-23-0) is a critical chlorinated aromatic intermediate, distinguished by its highly reactive trichloromethyl (
This guide details the nucleophilic substitution profiles of 2,3-DCBTC. Unlike standard alkyl halides, 2,3-DCBTC exhibits a dichotomy of reactivity:
-
Side-Chain Substitution (High Reactivity): The trichloromethyl group undergoes rapid nucleophilic exchange (Hydrolysis, Fluorination).[1]
-
Aromatic Ring Substitution (Low Reactivity): The 2,3-dichloro motif is sterically crowded and electronically deactivated, requiring forcing conditions or prior activation (e.g., nitration) for Nucleophilic Aromatic Substitution (
).[1]
Chemical Properties & Reactivity Profile[1][2][3][4]
The Electrophilic Dichotomy
The reactivity of 2,3-DCBTC is governed by the competition between the benzylic carbon and the aromatic ring.
| Feature | Moiety | Reactivity Level | Mechanism | Key Nucleophiles |
| Primary Target | Trichloromethyl ( | High | ||
| Secondary Target | Aromatic Ring ( | Low |
Steric & Electronic Factors[1]
-
Electronic Effect: The three chlorine atoms on the methyl group exert a strong inductive (
) effect, making the benzylic carbon highly electrophilic. -
Steric Hindrance: The chlorine at the 2-position (ortho) creates significant steric bulk. This prevents bulky nucleophiles from easily attacking the benzylic carbon without prior ionization to a cation intermediate.
Detailed Application Protocols
Protocol A: Hydrolysis to 2,3-Dichlorobenzoyl Chloride
Application: Primary industrial route for Lamotrigine precursors.[1] Mechanism: Metal-catalyzed hydrolysis. The Lewis acid assists in the departure of a chloride ion, forming a stabilized cation that is attacked by water.
Reagents & Equipment:
-
Catalyst: Zinc Chloride (
) or Ferric Chloride ( )[1] -
Solvent: None (Neat reaction)
-
Equipment: Glass-lined reactor with overhead stirrer, reflux condenser, and HCl scrubber.[1]
Step-by-Step Methodology:
-
Charge: Load 1.0 equivalent of 2,3-DCBTC into the reactor. Add 0.1–0.5 wt% anhydrous
.[1] -
Heat: Raise temperature to 100–120°C . The melt should be clear.
-
Addition: Slowly dose 1.0 equivalent of water (or slightly less to prevent over-hydrolysis to the acid) via a subsurface dip tube.
-
Critical Control: The reaction releases stoichiometric HCl gas. The rate of water addition must match the capacity of the HCl scrubber.
-
-
Reaction: Maintain temperature at 130–140°C for 2–4 hours.
-
Purification: The crude product is purified by vacuum distillation.
-
Target Boiling Point: ~125°C at 15 mmHg (approximate).
-
-
Validation: Analyze by GC. The shift from trichloride to acid chloride is distinct.
Protocol B: Fluorination to 2,3-Dichlorobenzotrifluoride
Application: Synthesis of lipophilic bioisosteres for agrochemicals.[1] Mechanism: Swarts Reaction (Halogen Exchange).
Reagents & Equipment:
-
Reagent: Anhydrous Hydrogen Fluoride (AHF).[1]
-
Catalyst: Antimony Pentachloride (
) or high-pressure uncatalyzed.[1] -
Equipment: Hastelloy or Monel autoclave (HF resistant).
Step-by-Step Methodology:
-
Safety Check: Ensure all HF safety protocols (calcium gluconate availability, full PPE) are active.
-
Charge: Load 2,3-DCBTC and 2–5 mol%
into the autoclave. Cool to 0°C. -
Addition: Introduce 3.5 equivalents of anhydrous HF.
-
Reaction: Seal and heat to 100–150°C . Pressure will rise significantly (HCl generation).
-
Venting: Continuously vent the generated HCl gas through a pressure control valve into a caustic scrubber, maintaining system pressure at ~15–20 bar to keep HF liquid.
-
Workup: Cool to ambient. Vent excess HF. Wash the organic layer with dilute
to remove residual acid. -
Yield: Distill to obtain 2,3-dichlorobenzotrifluoride.
Pathway Visualization: The Lamotrigine Route
The following diagram illustrates the critical role of 2,3-DCBTC in the synthesis of Lamotrigine, highlighting the specific nucleophilic substitution steps.
Caption: Synthesis pathway of Lamotrigine showing the sequential nucleophilic substitutions starting from 2,3-DCBTC.
Critical Analysis: Ring vs. Side-Chain Substitution
Researchers often ask if the chlorine atoms on the aromatic ring can be displaced (e.g., to make 2-amino-3-chlorobenzotrichloride).
-
Observation: Under standard conditions (refluxing with amines/methoxide), the ring chlorines of 2,3-DCBTC are inert .
-
Causality:
-
Deactivation: The aromatic ring is not sufficiently electron-deficient.[1] While
is electron-withdrawing, it is not as activating as a nitro ( ) group. -
Benzyne Pathway: Forcing conditions (e.g.,
in liquid ammonia) may induce elimination to a benzyne intermediate, but this leads to a mixture of regioisomers (2,3- and 2,4-substituted products), destroying the regiochemical integrity required for pharma intermediates.[1]
-
-
Solution: If ring substitution is required, the standard protocol is Nitration first. Nitrating 2,3-DCBTC introduces an
group (usually at the 5- or 6-position), which then activates the ring halogens for displacement by amines or fluorides.
Safety & Handling Data
-
Corrosivity: 2,3-DCBTC hydrolyzes in moist air to release HCl gas .[1] It causes severe skin burns and eye damage.
-
Incompatibility: Reacts violently with strong bases and oxidizers.[1]
-
Storage: Store under nitrogen in Teflon or glass-lined containers. Avoid metal containers (iron/steel) if moisture is present, as
traces will catalyze self-polymerization or hydrolysis.[1]
References
-
Synthesis of 2,3-Dichlorobenzoyl Chloride via Hydrolysis. US Patent 20090312544A1.[1] Method for preparing lamotrigine and its intermediate.[3][4]
-
Fluorination of Benzotrichlorides (General Protocol). European Patent EP0150587B1.[1] Preparation of chlorobenzotrifluoride compounds.
-
Lamotrigine Synthesis Pathway. US Patent 6,639,072.[1] Process for the preparation of lamotrigine.[3]
-
Reactivity of Benzotrichlorides. EvitaChem Technical Data. 2,3-Dichlorobenzotrichloride Properties and Reactions.
Sources
laboratory scale preparation of 2,3-Dichlorobenzotrichloride derivatives
Application Note: Laboratory-Scale Preparation of 2,3-Dichlorobenzotrichloride and its Acyl Chloride Derivatives
Executive Summary & Scope
The synthesis of 2,3-Dichlorobenzotrichloride (2,3-DCBT) and its subsequent conversion to 2,3-Dichlorobenzoyl chloride are foundational processes in the pharmaceutical manufacturing of active pharmaceutical ingredients (APIs), most notably the antiepileptic drug Lamotrigine[1][2]. This application note provides drug development professionals with a mechanistically grounded, self-validating protocol for the laboratory-scale preparation of these critical electrophilic intermediates.
Mechanistic Insights: Causality in Experimental Design
As a Senior Application Scientist, it is critical to understand not just how a reaction is performed, but why specific parameters are chosen to control chemoselectivity.
-
Regioselective Photochlorination: The transformation of 2,3-dichlorotoluene to 2,3-DCBT requires the exhaustive chlorination of the benzylic methyl group. Utilizing high-pressure mercury UV lamps (90–110 °C) drives a free-radical chain mechanism[1]. The causality behind using continuous UV irradiation rather than traditional Lewis acid catalysis (e.g., FeCl₃) is to strictly suppress electrophilic aromatic substitution (ring chlorination). This ensures absolute regioselectivity at the benzylic position, preventing the formation of unwanted structural isomers[3].
-
Lewis Acid-Catalyzed Controlled Hydrolysis: Converting the trichloromethyl group (-CCl₃) of 2,3-DCBT to an acyl chloride (-COCl) presents a significant chemoselectivity challenge: preventing over-hydrolysis to 2,3-dichlorobenzoic acid. This is mitigated by employing Zinc Chloride (ZnCl₂) as a Lewis acid catalyst at elevated temperatures (160–165 °C)[4][5]. ZnCl₂ coordinates with the chlorine atoms, increasing the electrophilicity of the benzylic carbon. By introducing water at strictly sub-stoichiometric levels and via a controlled dropwise addition, water becomes the rate-limiting reagent. This traps the intermediate as the acyl chloride and prevents the thermodynamic sink of carboxylic acid formation[4].
Reaction Workflow
Workflow for the synthesis of 2,3-Dichlorobenzotrichloride and its conversion to Lamotrigine.
Experimental Protocols
Protocol A: UV-Photochlorination of 2,3-Dichlorotoluene
Objective: Synthesize 2,3-DCBT via radical chlorination[1]. Procedure:
-
Initialization: Load 1042 g (6.47 moles) of 2,3-dichlorotoluene into a UV photochlorination reactor equipped with a high-pressure mercury lamp (2 to 40 kW power).
-
Thermal Activation: Heat the reactor to a steady state of 100 °C.
-
Chlorine Dosing: Introduce chlorine gas at a continuous flow rate of 370 g/h under constant UV irradiation.
-
Self-Validating IPC (In-Process Control): Monitor the reaction progress via Gas Chromatography (GC). As the intermediate 2,3-dichlorobenzal chloride depletes, deliberately decrease the chlorine flow to 40 g/h. Causality: This step minimizes chlorine breakthrough, prevents the generation of over-chlorinated impurities, and acts as an internal safety control against pressure buildup[1].
-
Termination: Halt the reaction when GC analysis confirms the 2,3-dichlorobenzal chloride content is ≤ 0.3%.
-
Output: Yields approximately 1675.5 g of 2,3-DCBT (95.2% yield) with a GC assay of 97.2%[1].
Protocol B: Controlled Hydrolysis to 2,3-Dichlorobenzoyl Chloride
Objective: Convert 2,3-DCBT to the highly reactive 2,3-Dichlorobenzoyl chloride[4][5]. Procedure:
-
Catalyst Loading: Charge a reactor with 168.9 g (0.63 moles) of 2,3-DCBT (assay 98.9%). Heat the product to 100 °C and add a catalytic amount of ZnCl₂ (0.2 g)[4].
-
Thermal Ramping: Further heat the mixture to 160 °C under an inert atmosphere (N₂ or Ar).
-
Controlled Hydrolysis: Add 12.0 g of deionized water dropwise over a period of 7 hours, strictly maintaining the temperature at 160 °C. Causality: The extended 7-hour addition ensures water is instantly consumed upon contact, preventing localized aqueous zones that drive unwanted benzoic acid formation[4][5].
-
Product Isolation (Self-Validating Step): Allow the crude product to distill directly from the reactor matrix. Validation: Direct distillation acts as an immediate purity screen; heavy residues left behind in the distillation pot indicate the extent of unwanted side reactions (e.g., anhydride or acid formation).
-
Output: Yields 120.5 g of 2,3-dichlorobenzoyl chloride (91.0% yield) with a highly pure GC assay of 99.7%[4].
Quantitative Data: Process Optimization
The kinetics of water addition during the hydrolysis phase directly dictate the purity and yield of the final acyl chloride. Table 1 compares a rapid 1-hour addition versus an optimized 7-hour addition based on established patent literature[4][5].
Table 1: Impact of Hydrolysis Kinetics on 2,3-Dichlorobenzoyl Chloride Synthesis
| Parameter | Rapid Hydrolysis Protocol | Extended Hydrolysis Protocol |
| 2,3-DCBT Scale | 366.5 g (1.33 mol) | 168.9 g (0.63 mol) |
| ZnCl₂ Catalyst | 1.0 g | 0.2 g |
| Water Addition Time | 1 hour | 7 hours |
| Reaction Temperature | 160–165 °C | 160 °C |
| Residue (Byproducts) | 23.0 g | Minimal |
| GC Assay (Purity) | 98.9% | 99.7% |
| Isolated Yield | 88.0% | 91.0% |
References
- Source: google.
- Source: google.
-
Title: A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine Source: medjpps.com URL: [Link]
Sources
- 1. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. medjpps.com [medjpps.com]
- 3. evitachem.com [evitachem.com]
- 4. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
Application Note: Controlled Catalytic Hydrolysis of 2,3-Dichlorobenzotrichloride to 2,3-Dichlorobenzoyl Chloride
Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Application Focus: Synthesis of Lamotrigine (Anticonvulsant API) Intermediates
Executive Summary & Mechanistic Rationale
The synthesis of the active pharmaceutical ingredient (API) Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) relies heavily on the high-purity generation of its immediate precursors. A critical node in this synthetic pathway is the conversion of 2,3-Dichlorobenzotrichloride (2,3-DCBT) to 2,3-Dichlorobenzoyl chloride [1][2].
As a Senior Application Scientist, I emphasize that this transformation is not merely a hydration event, but a strictly controlled partial hydrolysis. The core challenge lies in preventing the over-hydrolysis of the trichloromethyl group (-CCl₃) into a carboxylic acid (-COOH), which would result in the undesired byproduct 2,3-dichlorobenzoic acid.
The Causality of the Reaction Design:
-
Lewis Acid Catalysis: The introduction of Zinc Chloride (ZnCl₂) acts as a Lewis acid. Zn²⁺ coordinates with the sterically hindered chlorine atoms of the -CCl₃ group, polarizing the C-Cl bond and significantly increasing the electrophilicity of the benzylic carbon. This allows water to attack the carbon center efficiently[2][3].
-
Thermal Kinetics (160 °C - 165 °C): The reaction is driven at elevated temperatures to ensure that the byproduct, hydrogen chloride (HCl), remains in a gaseous state. The continuous expulsion of HCl gas from the reaction matrix shifts the equilibrium forward (Le Chatelier's principle) and prevents localized acidic pooling that could catalyze side reactions[3].
-
Stoichiometric Dosing: Water is added dropwise at a strict stoichiometric ratio. Flooding the reactor with aqueous solvent would rapidly push the reaction past the acyl chloride stage to the benzoic acid stage. The controlled addition ensures the reaction terminates at the highly reactive 2,3-Dichlorobenzoyl chloride[3][4].
Synthetic Pathway Visualization
The following diagram illustrates the position of this hydrolysis step within the broader Lamotrigine API synthesis workflow.
Figure 1: Synthetic workflow from 2,3-Dichlorotoluene to Lamotrigine API.
Experimental Protocol: Step-by-Step Synthesis
This self-validating protocol outlines the conversion of 2,3-DCBT to 2,3-Dichlorobenzoyl chloride. The parameters are optimized to yield a product with >98% GC assay purity, suitable for downstream cyanation[3][4].
Equipment & Reagents
-
Reactor: Glass-lined or Hastelloy continuous stirred-tank reactor (CSTR) equipped with a reflux condenser, a highly precise dropping funnel, and a scrubber system for HCl gas capture.
-
Substrate: 2,3-Dichlorobenzotrichloride (Assay ≥ 96.0%)[5].
-
Catalyst: Anhydrous Zinc Chloride (ZnCl₂).
-
Reagent: Deionized Water (DI H₂O).
Methodology
-
Reactor Charging: Under an inert nitrogen atmosphere, load the reactor with 366.5 g (1.33 moles) of 2,3-Dichlorobenzotrichloride[3].
-
Catalyst Addition: Introduce 1.0 g of anhydrous ZnCl₂ (approx. 0.27% w/w relative to the substrate). Critical Insight: Ensure the ZnCl₂ is strictly anhydrous prior to addition to prevent premature, uncontrolled hydrolysis spikes.
-
Thermal Activation: Initiate agitation and heat the reaction mixture to a target internal temperature of 160 °C to 165 °C[3][4].
-
Controlled Hydrolysis: Once the target temperature stabilizes, begin the dropwise addition of 24.0 g (1.33 moles) of DI water.
-
Control Parameter: The addition rate must be strictly calibrated to span exactly 1 hour. Monitor the internal temperature continuously; the addition of water will cause endothermic quenching, but the heating mantle must compensate to maintain the 160–165 °C window[3].
-
Validation: Copious evolution of HCl gas will be observed. Ensure the scrubber system is actively neutralizing the effluent.
-
-
Distillation & Purification: Upon completion of the water addition and cessation of HCl evolution, transition the reactor to a distillation setup. Distill the crude product under reduced pressure.
-
Collection: Collect the primary fraction to yield 2,3-dichlorobenzoyl chloride. The distillation leaves behind polymeric tars and unreacted heavy intermediates in the residue[3].
Quantitative Data & Process Optimization
The kinetics of the water addition directly impact the purity and yield of the final intermediate. Table 1 summarizes empirical data comparing a rapid addition protocol versus a prolonged addition protocol[3].
| Parameter | Protocol A (Prolonged Addition) | Protocol B (Rapid Addition) |
| 2,3-DCBT Input | 168.9 g (0.63 mol) | 366.5 g (1.33 mol) |
| ZnCl₂ Catalyst Load | 0.2 g (~0.11% w/w) | 1.0 g (~0.27% w/w) |
| Reaction Temperature | 160 °C | 160 °C - 165 °C |
| Water Addition Time | 7 Hours | 1 Hour |
| Final Product Yield | 120.5 g (91.0%) | 247.9 g (88.0%) |
| GC Purity Assay | 99.7% | 98.9% |
| Residue (Tars/Byproducts) | Minimal | 23.0 g |
Table 1: Comparative analysis of hydrolysis conditions. Prolonged addition (Protocol A) yields higher purity and minimizes polymeric residue by preventing localized water pooling, whereas Protocol B maximizes throughput at a slight cost to yield[3].
Downstream Implications
The purity of the 2,3-Dichlorobenzoyl chloride synthesized via this method is paramount. In the subsequent step, this intermediate is reacted with cuprous cyanide (CuCN) to form 2,3-dichlorobenzoyl cyanide[4][6]. If over-hydrolysis occurs in the steps above, the resulting 2,3-dichlorobenzoic acid will fail to undergo cyanation, drastically reducing the overall yield of the Lamotrigine API and complicating the downstream crystallization and purification phases[2][7].
References
- Google Patents (WO2007138075A1).Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
- Google Patents (US20090312544A1).Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
Sources
- 1. lookchem.com [lookchem.com]
- 2. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 3. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 5. evitachem.com [evitachem.com]
- 6. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimizing yield of 2,3-Dichlorobenzoic acid from benzotrichloride precursors
Topic: Hydrolysis of 2,3-Dichlorobenzotrichloride to 2,3-Dichlorobenzoic Acid Audience: Process Chemists & R&D Scientists Status: Active | Version: 2.4
Mission Statement
Welcome to the Technical Support Center. This guide addresses the specific challenges in converting 2,3-dichlorobenzotrichloride (2,3-DCBTC) to 2,3-dichlorobenzoic acid (2,3-DCBA) . Unlike simple benzotrichloride hydrolysis, the ortho-substitution in the 2,3-dichloro motif introduces steric hindrance that necessitates precise catalytic intervention and thermal management to prevent stalling at the acid chloride intermediate.
Module 1: Reaction Kinetics & Stoichiometry
Q1: My reaction stalls at the intermediate. HPLC shows high levels of 2,3-dichlorobenzoyl chloride but low acid conversion. Why?
A: This is a classic "rate-limiting" issue specific to ortho-substituted aromatics.
-
The Mechanism: The hydrolysis proceeds in two distinct steps:
-
The Cause: The second step (acid chloride to carboxylic acid) is significantly slower due to the steric bulk of the chlorine atom at the 2-position, which shields the carbonyl carbon from nucleophilic attack by water [1].
-
The Fix:
-
Temperature: Ensure the reaction mass is maintained >110°C. Below this, the second hydrolysis step is kinetically unfavorable.
-
Catalyst: Uncatalyzed hydrolysis is inefficient for this substrate. Introduce a Lewis acid catalyst (e.g.,
or ) at 0.1–0.5 mol% or a Brønsted acid ( ) to polarize the carbonyl bond, facilitating water attack [2].
-
Q2: I am observing violent boiling and pressure spikes upon water addition. How do I control this?
A: This is a mass transfer and exotherm management failure.
-
The Physics: The reaction generates 3 moles of HCl gas for every 1 mole of starting material. Rapid water addition creates a sudden release of gas that the scrubber system cannot handle, leading to pressure spikes.
-
The Fix: Implement Sub-surface Dosing .
-
Do not dump water.[1] Dose water via a dip tube under the surface of the agitated liquid.
-
Rate Control: Match the water addition rate to the HCl evolution rate. If HCl evolution spikes, stop dosing immediately.
-
Stoichiometry: Use a slight excess of water (1.05–1.10 eq) relative to the theoretical requirement, but add it over 4–6 hours [3].
-
Module 2: Catalyst Selection & Optimization
Q3: Which catalyst provides the highest yield: Iron(III) Chloride or Zinc Chloride?
A: While both work, Zinc Chloride (
-
Iron(III) Chloride (
): Highly active but carries a risk of "ring chlorination" (electrophilic aromatic substitution) if any free chlorine is generated or present, leading to trichloro- impurities. It also causes discoloration (yellow/brown product) requiring extensive charcoal treatment [4]. -
Zinc Chloride (
): Provides a cleaner reaction profile with less risk of side reactions. It is easily removed during the aqueous workup. -
Sulfuric Acid (
): Effective and cheap, but requires higher molar loadings (1–3% w/w) compared to metal salts.
Module 3: Workup & Purification Protocols
Q4: My final product has a persistent off-white/yellow color. Recrystallization isn't removing it.
A: The color likely stems from polymerized organic impurities or trace iron.
-
The Protocol: Switch to an Acid-Base Purification cycle rather than simple recrystallization.
-
Dissolve crude solid in 10% NaOH (converts acid to soluble Sodium 2,3-dichlorobenzoate).
-
Filter off insoluble organic impurities (unreacted precursors/tars).
-
Crucial Step: Treat the filtrate with Activated Carbon (5% w/w) at 50°C for 30 mins. Filter hot.
-
Precipitate by slowly adding HCl to pH 1–2.
-
Filter and wash with cold water.[2]
-
Standard Operating Procedure (SOP): Optimized Hydrolysis
Objective: Synthesis of 2,3-Dichlorobenzoic Acid (Target Yield: >90%)
-
Charge: Load 2,3-dichlorobenzotrichloride (1.0 eq) and
(0.005 eq) into a glass-lined reactor. -
Heat: Raise temperature to 110°C . Ensure scrubber is active.
-
Dose: Begin sub-surface addition of Water (2.1 eq).
-
Rate: 10% of total volume per 30 mins.
-
Monitor: Maintain temperature >100°C. Watch for steady HCl evolution.
-
-
Age: After water addition is complete, hold at 120°C for 2–4 hours.
-
IPC (In-Process Control): Sample for HPLC. Limit: Acid Chloride < 0.5%.
-
-
Quench: Cool to 80°C. Add Toluene (3 volumes).
-
Extraction: Add 10% NaOH (aq) to pH 10. Separate layers. Discard organic layer (removes unreacted neutrals).
-
Precipitation: Acidify aqueous layer with 30% HCl to pH 1.
-
Isolation: Filter the white precipitate. Wash with water (
vol). Dry at 70°C.
Troubleshooting Data Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<70%) | Incomplete hydrolysis (stopped at acid chloride) | Increase aging temp to 120°C; Check water stoichiometry. |
| Product Melting Point Low | Isomer contamination (from toluene precursor) | Recrystallize from Toluene or Ethanol/Water (1:1). |
| Violent Gas Evolution | Water addition too fast | Reduce dosing rate; Use sub-surface dip tube. |
| Corrosion of Reactor | HCl accumulation | Increase scrubber efficiency; Ensure temperature is high enough to drive off HCl gas. |
Process Visualization
The following diagram illustrates the critical pathway and decision points for the synthesis.
Caption: Workflow for the catalytic hydrolysis of 2,3-DCBTC, highlighting the rate-limiting intermediate step and critical IPC point.
References
-
George, A. (1925). Manufacture of benzoic acid from benzotrichloride. US Patent 1,557,153. United States Patent Office. Link
-
Mandal, A. K., et al. (2003). Process for the preparation of 2,3-dichlorobenzoic acid. US Patent 6,639,072.[3] United States Patent Office. Link
-
BenchChem Technical Support. (2025). Synthesis of Chloro-Substituted Benzoic Acids: Hydrolysis of Benzotrichlorides. BenchChem. Link
-
PubChem. (2025).[4] 2,3-Dichlorobenzoic acid Compound Summary. National Library of Medicine. Link
Sources
Technical Support Center: Purification of Technical Grade 2,3-Dichlorobenzotrichloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of technical grade 2,3-Dichlorobenzotrichloride. As a critical intermediate in the synthesis of pharmaceuticals like Lamotrigine, its purity is paramount.[1][2] This document moves beyond simple protocols to explain the underlying principles and troubleshooting strategies essential for achieving high-purity material (>99%) in a laboratory setting.
Understanding the Challenge: The Impurity Profile
Technical grade 2,3-Dichlorobenzotrichloride often contains a variety of impurities stemming from its synthesis, which typically involves the photochlorination of 2,3-dichlorotoluene.[2] Successfully purifying the target compound requires a clear understanding of what these impurities are and how their properties differ from the product.
Causality: The conditions of radical side-chain chlorination can lead to several side reactions. High temperatures can promote unwanted ring chlorination, while incomplete reactions leave starting materials or intermediates.[1][3] The high reactivity of the benzotrichloride group also makes it susceptible to hydrolysis.[1]
Table 1: Common Impurities in Technical Grade 2,3-Dichlorobenzotrichloride
| Impurity | Chemical Name | Origin | Rationale for Removal |
| Isomers | 3,4-Dichlorobenzotrichloride, 2,5-Dichlorobenzotrichloride, etc. | Impure starting materials or non-selective chlorination. | May lead to isomeric impurities in the final active pharmaceutical ingredient (API). |
| Under-chlorinated Species | 2,3-Dichlorobenzal Chloride, 2,3-Dichlorobenzyl Chloride | Incomplete side-chain chlorination. | Can interfere with subsequent reactions and introduce downstream impurities. |
| Over-chlorinated Species | Ring-chlorinated derivatives | Excessive chlorination or high reaction temperatures. | Difficult to separate and can affect the final product's properties.[3] |
| Hydrolysis Products | 2,3-Dichlorobenzoyl Chloride, 2,3-Dichlorobenzoic Acid | Exposure to moisture during synthesis or workup.[1][4] | Highly reactive or polar impurities that can poison catalysts or complicate reactions. |
| Starting Material | 2,3-Dichlorotoluene | Incomplete reaction. | A relatively volatile impurity that must be removed. |
Primary Purification Technique: Fractional Vacuum Distillation
For a thermally sensitive compound with a high boiling point (288 °C at atmospheric pressure), fractional vacuum distillation is the most effective and industrially relevant purification method.[1][5]
Expertise & Experience: The primary reason for using a vacuum is to lower the boiling point, thereby preventing thermal degradation of the product. The trichloromethyl group can be unstable at elevated temperatures. Fractional distillation, using a column with high theoretical plates (e.g., a Vigreux or packed column), is necessary to separate the desired product from isomers and under/over-chlorinated species with closely related boiling points.[5]
Workflow for Fractional Vacuum Distillation
Caption: General workflow for purification via fractional vacuum distillation.
Detailed Experimental Protocol: Fractional Vacuum Distillation
This protocol must be a self-validating system. Always conduct a small-scale trial before committing the entire batch.
-
Apparatus Setup:
-
Assemble a fractional vacuum distillation apparatus using oven-dried glassware. Ensure all joints are properly sealed with vacuum-compatible grease.[5]
-
Use a distillation flask no more than two-thirds full, containing a magnetic stir bar.
-
Fit the flask with a fractionating column (e.g., a 30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask (or a set of flasks for collecting different fractions).
-
Connect the apparatus to a high-vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).
-
-
Procedure:
-
Charge the filtered, crude 2,3-Dichlorobenzotrichloride into the distillation flask.
-
Begin stirring and slowly evacuate the system. A vacuum of <10 mmHg is recommended.
-
Once a stable vacuum is achieved, begin gently heating the distillation flask with a heating mantle.
-
Fraction 1 (Fore-run): Collect the initial, lower-boiling distillate. This fraction will contain volatile impurities like residual starting materials. The head temperature will be significantly lower than that of the main product.
-
Fraction 2 (Main Product): As the head temperature stabilizes at the expected boiling point of your product under vacuum, switch to a clean receiving flask. Collect the clear, colorless distillate. In-process check: Collect a small aliquot from the start of this fraction and analyze by Gas Chromatography (GC) to confirm purity before proceeding with the bulk collection.[3][5]
-
Fraction 3 (Residue): Stop the distillation when the temperature begins to rise sharply or drop, or when the volume in the distillation flask is low. Do not distill to dryness. The material remaining in the flask is the high-boiling residue.[5]
-
-
Shutdown & Storage:
Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Caption: Logic diagram for troubleshooting common purification issues.
Question & Answer Troubleshooting
Q1: My final product has a low yield, even though the crude material was all used. What happened?
-
A1 (Causality): Significant product loss often occurs by making overly conservative "cuts" between fractions. You may be discarding too much product with the fore-run or leaving too much behind in the high-boiling residue. Another possibility is product loss through leaks in the vacuum system.
-
A1 (Solution): The best practice is to collect multiple small fractions rather than one large main fraction. Analyze each by GC to determine its purity. You can then combine the fractions that meet your purity specification (>99%). This ensures you maximize yield without compromising quality. Always check your system for vacuum leaks before starting.
Q2: GC analysis of my main fraction still shows a significant peak corresponding to an isomer or under-chlorinated species. How can I improve separation?
-
A2 (Causality): This indicates that the efficiency of your fractional distillation is insufficient to separate compounds with close boiling points. This can be due to the column being too short (not enough theoretical plates), the distillation rate being too fast (disrupting the vapor-liquid equilibrium), or a fluctuating vacuum.
-
A2 (Solution): First, ensure your vacuum is stable. Second, reduce the heating rate to slow the distillation; a good rule of thumb is 1-2 drops per second. If the problem persists, you must increase the number of theoretical plates by using a longer or more efficient packed fractionating column (e.g., with Raschig rings or metal sponge packing). A second distillation of the enriched fraction can also yield a purer product.
Q3: The distilled product is yellow or brown, not a white solid. What causes this color and is it acceptable?
-
A3 (Causality): Color in the distillate is a classic sign of thermal decomposition.[5] Even under vacuum, if the heating mantle temperature ("pot temperature") is too high, the compound can degrade, forming colored, often polymeric, impurities. While the color may not significantly impact the purity percentage by GC, these non-volatile impurities can be detrimental to subsequent sensitive reactions.
-
A3 (Solution): The primary solution is to lower the pot temperature. This can only be achieved by improving the vacuum. Pulling a deeper vacuum (e.g., from 5 mmHg down to 1 mmHg) will significantly lower the boiling point and allow for a gentler distillation. If color is a persistent issue with your crude material, you can try a pre-treatment step: dissolve the crude product in a suitable solvent (like dichloromethane), stir with a small amount of activated carbon for 30 minutes, filter, and then remove the solvent before distillation.[7]
Q4: My product solidifies in the condenser or transfer lines, blocking the apparatus. How do I prevent this?
-
A4 (Causality): 2,3-Dichlorobenzotrichloride has a melting point of 49°C.[1] If the cooling water in your condenser is too cold or if transfer lines are unheated, the product will solidify upon distillation.
-
A4 (Solution): Use warm water (around 50-55°C) to circulate through the condenser instead of cold tap water. This will keep the product in a liquid state. If necessary, you can gently warm the condenser and transfer lines with a heat gun or by wrapping them with heating tape to ensure the product flows smoothly into the receiving flask.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling 2,3-Dichlorobenzotrichloride?
-
A1: This is a hazardous chemical that can cause severe skin burns and eye damage.[6] Always handle it inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; check a glove compatibility chart for chlorinated solvents), safety goggles, and a lab coat.[5][8] Have an eyewash station and safety shower readily accessible.[8]
Q2: How should I properly store the purified product?
-
A2: Due to its sensitivity to moisture, the purified solid should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[1] Keep it in a cool, dark, and dry place, such as a desiccator cabinet, away from incompatible materials like strong bases or oxidizing agents.[6]
Q3: Besides Fractional Distillation, are other purification methods like recrystallization viable?
-
A3: Recrystallization can be a useful secondary purification step or an alternative for small quantities. The challenge is finding a suitable solvent system where the product has high solubility when hot and low solubility when cold, while key impurities remain in solution. Given its relatively low melting point, a solvent system like hexane/ethyl acetate might be a starting point for investigation. However, for removing the structurally similar isomers and chlorinated byproducts typically present, fractional distillation is generally superior.
Q4: What analytical techniques are best for assessing purity?
-
A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common and effective method for assessing the purity of 2,3-Dichlorobenzotrichloride and quantifying residual impurities.[3][9] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for identifying non-volatile or hydrolysis-related impurities like 2,3-dichlorobenzoic acid.[10][11] For absolute structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[10]
References
- US5552549A - Process for the dechlorination of chlorinated aromatic compounds - Google P
- US6174415B1 - Chlorinating side chains of aromatic compounds - Google P
- US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google P
- US5279719A - Method for chlorination of methylated aromatic compounds - Google P
- CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride - Google P
-
HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column. [Link]
-
-
ANALYTICAL METHODS - ATSDR - CDC. [Link]
-
Sources
- 1. evitachem.com [evitachem.com]
- 2. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 3. US6174415B1 - Chlorinating side chains of aromatic compounds - Google Patents [patents.google.com]
- 4. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting 2,3-Dichlorobenzotrichloride Workflows
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the kinetic and thermodynamic bottlenecks associated with the synthesis and utilization of 2,3-Dichlorobenzotrichloride.
This compound is a critical electrophilic intermediate in the synthesis of pharmaceuticals (such as the anti-epileptic drug Lamotrigine) and high-performance agrochemicals[1]. However, researchers frequently encounter stalled conversions, ring-chlorination side reactions, and poor hydrolysis yields. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure >95% conversion rates in your workflows.
Mechanistic Pathway & Kinetic Bottlenecks
To troubleshoot effectively, we must first isolate where the reaction is failing. The workflow typically involves two distinct phases: the radical-initiated photochlorination of 2,3-dichlorotoluene, followed by the Lewis acid-catalyzed hydrolysis of 2,3-dichlorobenzotrichloride into 2,3-dichlorobenzoyl chloride[2].
Reaction pathway detailing the synthesis and hydrolysis of 2,3-Dichlorobenzotrichloride.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why does my side-chain chlorination stall at the benzal chloride intermediate, failing to reach 100% 2,3-Dichlorobenzotrichloride?
The Causality: The chlorination of the benzylic position is a free-radical chain reaction. The rate constant for adding the third chlorine atom is approximately 25 times smaller than for the first chlorination. The steric hindrance from the ortho-chlorine at position 2, combined with the strong electron-withdrawing nature of the two newly added benzylic chlorines, makes the intermediate benzylic radical highly electron-deficient and kinetically sluggish[3]. Furthermore, as the reaction progresses, the concentration of the intermediate drops, reducing collision frequency. The Solution: You must overcome this kinetic barrier with sustained high-energy input. Utilize high-pressure mercury UV lamps (2 to 40 kW) and maintain the reaction temperature between 90°C and 110°C[1]. Do not stop the chlorine flow prematurely; maintain a slight excess until Gas Chromatography (GC) confirms the 2,3-dichlorobenzal chloride intermediate is < 0.2%[2].
Q2: How do I prevent ring-chlorination side reactions during the synthesis?
The Causality: Ring chlorination is an electrophilic aromatic substitution driven by Lewis acids, whereas side-chain chlorination is a free-radical process driven by UV light or chemical initiators. If your reaction vessel contains trace metals (such as iron from stainless steel walls), these metals act as Lewis acids and catalyze the dark reaction (ring chlorination)[4]. The Solution: Always perform this reaction in a passivated, glass-lined, or fluoropolymer-lined reactor. Ensure your UV irradiation is intense enough to make the radical pathway outcompete any residual electrophilic substitution.
Q3: My hydrolysis of 2,3-Dichlorobenzotrichloride yields a tarry residue and sub-80% conversion. What is the root cause?
The Causality: The conversion of 2,3-dichlorobenzotrichloride to 2,3-dichlorobenzoyl chloride requires a Lewis acid catalyst, typically Zinc Chloride (
Quantitative Data & Process Optimization
The choice of catalyst and the rate of hydration directly dictate the purity and yield of your final product. The tables below summarize the empirical data for optimizing both phases of the workflow.
Table 1: Impact of Radical Initiators on Photochlorination Yield
| Catalyst / Initiator | Operating Temp | Yield | Drawbacks & Causality |
| AIBN | 80–100°C | Moderate | Decomposes rapidly; requires continuous, hazardous addition[6]. |
| Phosphorus Trichloride | 90–110°C | Low/Mod | Corrodes equipment; residual phosphorus inhibits downstream hydrolysis[7]. |
| BMMB (Photosensitive) | 110–120°C | 95.5% - 96.5% | Highly stable under blue light; no downstream inhibition[7]. |
| High-Pressure UV (No Cat) | 90–110°C | >95.0% | Requires specialized UV reactors; cleanest impurity profile[1]. |
Table 2: Kinetic Control of Hydrolysis (Anhydrous at 160-165°C)
| Water Addition Time | Exotherm Control | Final GC Assay Purity | Isolated Yield |
| 1 Hour | Poor (High thermal stress) | 98.9% | 88.0%[2] |
| 7 Hours | Excellent (Steady state) | 99.7% | 91.0% [5] |
Insight: Slower water addition prevents thermal polymerization, directly increasing both the GC assay purity and the isolated yield of the acyl chloride[5].
Troubleshooting Decision Tree
Troubleshooting decision tree for resolving low conversion rates and side reactions.
Self-Validating Experimental Protocol
This protocol integrates the troubleshooting principles above into a self-validating system. Do not proceed to Phase 2 until the Phase 1 validation criteria are met.
Phase 1: Photochlorination to 2,3-Dichlorobenzotrichloride
-
Preparation: Load a glass-lined UV photochlorination reactor with 220.5 g of 2,3-dichlorotoluene (1.37 moles) and 1584 g of
(or run neat if utilizing modern solvent-free green chemistry protocols)[2]. -
Initiation: Heat the reactor to 75°C–110°C and activate the high-pressure mercury UV lamps[1].
-
Chlorine Addition: Introduce
gas at a steady flow (e.g., 190 g/h). As the reaction is exothermic, apply external cooling to maintain the target temperature range[2][4]. -
Validation Check (Critical): Sample the mixture and analyze via GC. The reaction is complete only when the intermediate 2,3-dichlorobenzal chloride is < 0.2% [2].
-
Isolation: Decrease
flow to minimize breakthrough. Distill off the solvent under reduced pressure to yield crude 2,3-dichlorobenzotrichloride (Expected yield: ~97%)[2].
Phase 2: Hydrolysis to 2,3-Dichlorobenzoyl Chloride
-
Preparation: Transfer 168.9 g of the validated 2,3-dichlorobenzotrichloride (0.63 moles) into a clean reactor.
-
Catalyst Addition: Heat the product to 100°C and add 0.2 g of strictly anhydrous
[5]. -
Thermal Ramping: Gradually heat the mixture to 160–165°C.
-
Controlled Hydration: Add 12.0 g of deionized water dropwise. Do not rush this step. Maintain the addition over 7 hours while strictly holding the temperature at 160°C to prevent polymerization[5].
-
Purification: Distill the crude product under reduced pressure to isolate 2,3-dichlorobenzoyl chloride (Expected GC assay: 99.7%, Yield: ~91.0%)[5].
References
-
[6] Side-chain chlorination of toluene with new photosensitive catalyst - ResearchGate, ResearchGate. Available at:
-
[2] EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents, Google Patents. Available at:
-
[3] Side chain chlorination of substituted toluene - ECHEMI, ECHEMI. Available at:
-
[7] Side-Chain Chlorination of Toluene with New Photosensitive Catalyst | Semantic Scholar, Semantic Scholar. Available at:
-
[5] 2,3-Dichlorobenzoyl chloride synthesis - ChemicalBook, ChemicalBook. Available at:
-
[4] Chlorination of toluene - US3000975A - Google Patents, Google Patents. Available at:
-
[1] US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents, Google Patents. Available at:
-
Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide - Powered by XMB 1.9.11 - Sciencemadness, Sciencemadness. Available at:
Sources
- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
- 5. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: High-Energy Handling of 2,3-Dichlorobenzotrichloride
The following guide is structured as a Tier 3 Technical Support resource, designed for process chemists and engineers scaling up reactions involving 2,3-Dichlorobenzotrichloride (2,3-DCBTC).
Subject: Thermal and Pressure Control Strategies for 2,3-DCBTC Applicable CAS: 98-07-7 (General Benzotrichloride family), 2905-60-4 (Acid Chloride derivative) Urgency Level: Critical (Exotherm & Toxic Gas Evolution)
Executive Summary: The "Delayed Kick" Hazard
Researchers often underestimate 2,3-DCBTC because it is a solid at room temperature (MP
The primary safety failure mode is accumulation . If water or nucleophiles are added at a temperature too low for immediate reaction, reagents accumulate. When the threshold temperature is reached, the accumulated mass reacts simultaneously, overwhelming condensers and scrubbers.
Part 1: The Chemistry of the Exotherm
Q: Why does the temperature spike uncontrollably during hydrolysis or acidolysis?
A: The conversion of the
The reaction typically proceeds via a gem-dichloro intermediate. If you are using Lewis Acid catalysts (e.g.,
The Hydrolysis Cascade
The following diagram illustrates the critical pathway where thermal control is lost.
Figure 1: The Hydrolysis Cascade. Note the "Accumulation Risk" phase where reagents mix without immediate heat release, leading to a delayed runaway.
Part 2: Operational Troubleshooting (FAQs)
Section A: Storage and Melting
Q: I need to melt 2,3-DCBTC (MP
A: NO. Using steam creates a high-probability vector for moisture ingress. If a seal fails, steam enters the drum, initiating hydrolysis inside a closed container.
Protocol: The Dry-Melt Process
-
Heat Source: Use an electrical drum heater or a hot oil jacket.
-
Venting: The container must be vented to a scrubber during melting to prevent pressure buildup from trace hydrolysis.
-
Atmosphere: Apply a slow Nitrogen trickle (
) into the headspace during melting to exclude atmospheric moisture.
Section B: Reaction Control (The "Dosing" Trap)
Q: During the synthesis of 2,3-dichlorobenzoyl chloride, the temperature didn't rise during the first 10% of water addition, so we increased the rate. Then it erupted. What happened?
A: You encountered Thermal Accumulation .
At temperatures below
The Solution: Dosing-Controlled Regime You must operate in a regime where the reaction is faster than the addition rate.
| Parameter | Specification | Reason |
| Min. Temp | Ensures immediate reaction of added water. | |
| Catalyst | Lowers activation energy to prevent accumulation. | |
| Dosing Rule | Stop if | If temp doesn't rise or gas flow stops, STOP DOSING . |
| Agitation | High Shear / Turbulent | Immiscible water must be dispersed instantly to react. |
Section C: Engineering Controls
Q: How do I design a failsafe cooling loop for this exotherm?
A: Relying solely on jacket cooling is insufficient due to the potential for rapid gas evolution (foaming) which reduces heat transfer efficiency. You need an automated interlock system.
Figure 2: Critical Safety Interlock. The dosing pump must automatically shut off if (1) Temperature rises too fast OR (2) Temperature does NOT rise (accumulation).
Part 3: Emergency Response & Decontamination
Q: We have a spill of molten 2,3-DCBTC. It is fuming. Should we spray water to wash it down?
A: ABSOLUTELY NOT. Adding water to a bulk spill will generate a massive cloud of HCl gas and potentially boil the mixture, spreading the contamination.
Correct Spill Protocol:
-
Isolate: Evacuate the area. The fumes are corrosive and toxic.[1]
-
Suppress: Cover the spill with dry lime , soda ash , or dry sand . This creates a barrier and slowly neutralizes the acid without the violent kinetics of liquid water.
-
Absorb: Once cool and absorbed, shovel into hazardous waste drums.
-
Final Clean: Only use water after the bulk material is removed.
Q: The reactor pressure is rising despite the vent being open. Why?
A: Your scrubber line is likely plugged. 2,3-DCBTC sublimates slightly at high temps, and the reaction produces benzoic acid byproducts. These can solidify in the vent line (sublimation deposition), creating a "bomb."
-
Immediate Action: Stop all heat and dosing. Apply emergency cooling.
-
Prevention: Vent lines must be heat-traced (
) to the scrubber inlet.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17944, 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzotrichloride. (General handling and hydrolysis hazards for the class). Retrieved from [Link]
-
Tanabe, K., & Sano, T. The Mechanism of the Hydrolysis of Benzotrichloride. Journal of the Research Institute for Catalysis, Hokkaido University.[2] (Kinetics of
hydrolysis). Retrieved from [Link]
Sources
storage degradation and stabilization of 2,3-Dichlorobenzotrichloride
Technical Support Center: 2,3-Dichlorobenzotrichloride
A Guide to Storage, Degradation, and Stabilization for Researchers
As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide a foundational understanding of the chemical behavior of 2,3-Dichlorobenzotrichloride. This molecule is a potent intermediate, but its utility is directly tied to its purity. Understanding its vulnerabilities is the first step toward robust and reproducible experimental outcomes. This document is structured to help you anticipate, diagnose, and solve stability challenges.
Chemical Profile and Core Vulnerabilities
2,3-Dichlorobenzotrichloride (C₇H₃Cl₅) is a solid, halogenated aromatic compound.[1] Its reactivity, which makes it a valuable synthetic building block, also makes it susceptible to degradation.[1] The primary points of failure are the trichloromethyl group and its sensitivity to environmental factors.
Table 1: Key Physical and Chemical Properties
| Property | Value | Significance for Stability |
| Molecular Formula | C₇H₃Cl₅ | High chlorine content contributes to its reactivity. |
| Appearance | White to off-white crystalline solid | A change in color (e.g., to yellow or brown) is a primary indicator of degradation.[2] |
| Melting Point | 49°C | Relatively low melting point; avoid high-temperature storage.[1] |
| Boiling Point | 288°C | High boiling point, but thermal degradation can occur at lower temperatures.[1][2] |
| Solubility | Insoluble in water; sparingly soluble in chloroform and methanol.[1] | Insolubility in water does not prevent surface hydrolysis. Reaction with protic solvents like methanol is possible.[2] |
| Key Sensitivity | Moisture Sensitive | This is the most critical factor. Hydrolysis is the primary degradation pathway.[1][3] |
The Primary Degradation Pathway: Hydrolysis
The principal mechanism of degradation for 2,3-Dichlorobenzotrichloride is hydrolysis. The trichloromethyl group (-CCl₃) is highly susceptible to nucleophilic attack by water. This process occurs in a stepwise fashion, particularly in the presence of heat or catalysts like metal chlorides.[4][5][6]
-
Step 1: Conversion to Acyl Chloride. The first hydrolysis step converts the benzotrichloride to 2,3-dichlorobenzoyl chloride. This reaction can be intentionally driven under controlled conditions but is a degradation pathway during storage.[4][5]
-
Step 2: Conversion to Carboxylic Acid. The resulting 2,3-dichlorobenzoyl chloride is also moisture-sensitive and will further hydrolyze to the final, and often undesired, byproduct: 2,3-dichlorobenzoic acid.[4][7]
Caption: Primary hydrolysis pathway of 2,3-Dichlorobenzotrichloride.
Proactive Measures: Recommended Storage and Handling Protocols
Preventing degradation begins with stringent storage and handling. The goal is to create an environment that is cool, dark, and, most importantly, dry.[8][9]
FAQs: Storage & Handling
Q1: What is the single most important factor in storing 2,3-Dichlorobenzotrichloride? A1: Moisture exclusion. The compound is highly sensitive to moisture.[1][3] Always handle it in a dry environment, preferably in a glove box or under a stream of dry inert gas (e.g., argon or nitrogen). Containers must be sealed tightly immediately after use.
Q2: What are the ideal temperature and lighting conditions? A2: Store in a cool and dark place .[8] Refrigeration is recommended for long-term storage. Protection from light, especially UV radiation, is crucial as it can initiate radical reactions and accelerate degradation.[2] Use amber glass bottles or store clear containers in a dark cabinet.
Q3: The Safety Data Sheet (SDS) mentions storing it "locked up." Why? A3: This recommendation is due to the compound's hazardous nature.[8][9] It is corrosive and harmful if inhaled, swallowed, or in contact with skin.[9][10] Storing it in a locked, dedicated cabinet for corrosive and toxic materials ensures it is only accessible to trained personnel.
Q4: Are there any materials I should avoid for storage or handling? A4: Yes. Avoid:
-
Strong Oxidizing Agents & Bases: These can react vigorously with the compound.[1][3][10]
-
Metals: While often used as catalysts for controlled hydrolysis (e.g., iron or zinc chlorides), trace metals can catalyze degradation during storage.[4][5] Use glass or PTFE-lined containers and tools where possible.
-
Moisture: As stated, this is the primary antagonist. Ensure all labware is scrupulously dried before use.
Table 2: Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[3] |
| Temperature | Cool, refrigerated for long-term | Slows the rate of chemical degradation.[8][10] |
| Light | Protected from light (Amber vials) | Prevents photodegradation.[2][8] |
| Container | Tightly sealed, glass or PTFE-lined | Prevents moisture ingress and reaction with container materials.[8][9] |
| Incompatibilities | Store away from moisture, strong bases, and oxidizing agents.[3][10] | Avoids hazardous reactions and catalytic degradation. |
Stabilization Strategies
For high-purity applications, passive environmental controls may be supplemented with active stabilization, though this is less common in a research setting.
-
Inert Atmosphere: The most effective and non-intrusive method is blanketing the material with a dry, inert gas. This displaces moisture and oxygen, directly inhibiting the primary degradation pathways.[3]
-
Chemical Stabilizers: While various stabilizers are used for bulk industrial chlorinated solvents (e.g., amines, unsaturated hydrocarbons), their use with 2,3-Dichlorobenzotrichloride is not well-documented and could introduce impurities into sensitive downstream applications.[11][12] For research purposes, strict adherence to proper storage protocols is the preferred method of ensuring stability.
Troubleshooting Guide
This section addresses common issues encountered during experiments.
Caption: Workflow for troubleshooting suspected degradation.
Q5: My previously white solid has turned yellow/brown. What happened? A5: This is a classic sign of degradation.[2] The color change is likely due to the formation of impurities from hydrolysis or photodegradation. The material's purity is compromised, and it should be analyzed before use.
Q6: My HPLC/GC analysis shows a new peak that wasn't there before. What is it? A6: You are likely detecting the degradation products. The most probable impurities are 2,3-dichlorobenzoyl chloride and 2,3-dichlorobenzoic acid.[4][13] You can confirm this by running reference standards for these compounds if available.
Q7: My reaction yield has suddenly dropped, but I haven't changed the protocol. Could the starting material be the problem? A7: Absolutely. If your 2,3-Dichlorobenzotrichloride has degraded, its effective concentration is lower than what you weighed out, leading directly to lower yields. Re-analyzing the purity of your starting material is the critical first step in troubleshooting.
Analytical Methods for Purity Assessment
Verifying the purity of 2,3-Dichlorobenzotrichloride is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.[14][15]
Caption: Decision tree for selecting a purity assessment method.
Experimental Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol is a general guideline and should be optimized for your specific instrumentation and column. It is based on methods used for related chlorinated aromatic compounds.[16]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). If analyzing for the acidic degradation product, a buffer (e.g., 0.01 M ammonium acetate at pH 2.5) may be required for good peak shape.[16] Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh ~10 mg of a trusted 2,3-Dichlorobenzotrichloride reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested using the same procedure as the standard.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method). For higher accuracy, use the standard for external calibration. Degradation products like 2,3-dichlorobenzoic acid will typically have a shorter retention time than the parent compound in a reverse-phase system.
References
-
SAFETY DATA SHEET. (2012, January 31). Thermo Fisher Scientific. [Link]
- Stabilization of chlorinated hydrocarbons. (1962).
- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. (2009).
- Stabilized chlorinated compounds. (1938).
-
2,3-Dichlorobenzoic Acid - Material Safety Data Sheet (MSDS). Triveni Chemicals. [Link]
-
HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column. SIELC Technologies. [Link]
- Stabilized chlorinated solvents and method of stabilizing such solvent. (1937).
-
Chlorinated solvents. Industry. [Link]
-
A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051. (2021). PubMed. [Link]
-
ANALYTICAL METHODS. (2006). ATSDR - CDC. [Link]
-
Selective Hydrolysis of Pentafiuorobenzotrichloride. (2002). ChemWeb. [Link]
-
A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. (2012). PubMed. [Link]
-
2,3-DICHLORONITROBENZENE CAS N°: 3209-22-1. OECD. [Link]
- A kind of preparation method of 2,4-dichlorobenzoyl chloride. (2019).
- Method for preparing 2,3,6-trichloro-trichloromethylpyridine from DCTC (dichlorobenzotrichloride) flash bottoms. (2012).
-
Cas 2905-60-4,2,3-Dichlorobenzoyl chloride. LookChem. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. US3029297A - Stabilization of chlorinated hydrocarbons - Google Patents [patents.google.com]
- 12. Chlorinated solvents | Industry [inustry.com]
- 13. chemicalbull.com [chemicalbull.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
Technical Guide: Filtration and Workup Challenges with 2,3-Dichlorobenzotrichloride
Introduction: The "Hidden" Hazards of Trichloromethyls
2,3-Dichlorobenzotrichloride (2,3-DCBTC) is a deceptive intermediate. While often treated merely as a precursor to 2,3-dichlorobenzoyl chloride (via partial hydrolysis) or 2,3-dichlorobenzoic acid, its handling presents unique physical and chemical challenges.
Unlike simple benzyl chlorides, the trichloromethyl group confers extreme hydrolytic instability and significant lipophilicity. The primary failure modes in workup are not synthetic, but physical: rapid filter fouling due to oligomeric tars , uncontrolled HCl evolution , and phase inversion during extraction due to high halogen density.
This guide addresses these specific bottlenecks, moving beyond standard SDS advice to provide field-tested troubleshooting protocols.
Module 1: Filtration Troubleshooting
The Issue: Researchers frequently report that filtration of crude 2,3-DCBTC mixtures stalls immediately. The filter cake becomes an impermeable "gum," or the filtrate turns cloudy post-filtration.
Core Analysis: What is clogging your filter?
-
Hydrolysis Solids: Moisture ingress converts 2,3-DCBTC to 2,3-dichlorobenzoic acid (mp 168–170°C), which is insoluble in non-polar solvents (e.g., hexanes, cold toluene) used for the starting material.
-
Chlorination Tars: Radical chlorination side-reactions produce high-molecular-weight polychlorinated oligomers. These behave as viscous oils that blind filter pores.
-
Thermal Crystallization: 2,3-DCBTC has a melting point of ~49°C. If your filtration setup is too cold, you may be filtering out your product, not just impurities.
Troubleshooting Guide
Q: My filtration rate drops to zero within seconds. Increasing vacuum doesn't help. What do I do?
A: You are likely compressing a gelatinous "tar" layer. Increasing vacuum only packs this layer tighter (compressible cake resistance).
Immediate Fix: Switch to pressure filtration (positive pressure N2) rather than vacuum.
Protocol: Add a body feed of diatomaceous earth (Celite 545) directly to the reaction mixture (10-20% w/w relative to expected solids) before pouring it onto the filter. This prevents the tars from forming a continuous sealing layer on the filter cloth/paper.
Q: The filtrate was clear but turned cloudy/precipitated solids after 10 minutes. Why?
A: This is "delayed hydrolysis." Your solvent or receiving flask contained trace moisture.
Mechanism: 2,3-DCBTC + H₂O → 2,3-Dichlorobenzoyl chloride + HCl. The HCl gas lowers the solubility of organic impurities, or further hydrolysis leads to the insoluble benzoic acid.
Prevention: All receiving glassware must be oven-dried. Add a small amount of activated molecular sieves (4Å) to the filtrate receiver if storage is required.
Q: How do I differentiate between product crystallization and impurity precipitation?
A: Temperature differentiation is key.
2,3-DCBTC Mp: ~49°C.
2,3-Dichlorobenzoic Acid Mp: ~168°C.
Test: Warm a small aliquot of the slurry to 55°C. If the solids melt/dissolve, it is your product (2,3-DCBTC). If they remain solid, it is the acid impurity or inorganic salts. Perform filtration at 50–55°C (jacketed filter) to ensure product recovery.
Visualization: Filtration Decision Logic
Caption: Decision tree for diagnosing and resolving filtration stalls during 2,3-DCBTC workup.
Module 2: Workup & Phase Separation
The Issue: Standard aqueous workups often fail due to density inversion and emulsion formation.
Quantitative Data: Density Profile
| Compound | Density (g/cm³) | Phase Behavior in Aqueous Workup |
| Water / Brine | 1.00 – 1.20 | Top Layer (usually) |
| Toluene | 0.87 | Top Layer |
| Dichloromethane (DCM) | 1.33 | Bottom Layer |
| 2,3-DCBTC | ~1.45 - 1.50 | Bottom Layer (Critical Risk) |
| 2,3-Dichlorobenzoyl chloride | ~1.50 | Bottom Layer |
Troubleshooting Guide
A: The density of your organic phase (containing the heavy chlorinated product) is likely too close to the density of the aqueous phase.
The Fix: "Swing" the density.
Option A (Make Organic Lighter): Dilute significantly with Toluene or Hexanes to bring the organic density < 1.0.
Option B (Make Aqueous Heavier): Add solid NaCl to saturate the aqueous layer (increasing density to ~1.2 g/mL).
Caution: Avoid DCM. A DCM/2,3-DCBTC mixture will have a density of ~1.4, making it extremely difficult to separate from brine.
Q: I see "rag layers" (interfacial debris) containing black specs.
A: These are carbonized side-products or polymerized gums.
Protocol: Do not try to separate the rag layer in a funnel. Filter the entire biphasic mixture through a pad of Celite. The emulsion is often stabilized by these particulates; removing them breaks the emulsion instantly.
Q: During the bicarbonate wash, the funnel erupted. What happened?
A: You neutralized unreacted 2,3-DCBTC or its acid chloride derivative.
Mechanism: R-CCl₃ + H₂O → R-COCl + 2HCl. Then HCl + NaHCO₃ → CO₂ (gas).
Protocol: Never use bicarbonate for the first wash of a crude benzotrichloride. Use ice-cold water or dilute HCl first to remove bulk acid/catalysts without generating gas. Use bicarbonate only after the bulk acidity is removed, and vent constantly.
Module 3: Controlled Hydrolysis (Quenching)
If your goal is to convert 2,3-DCBTC to the Acid Chloride (2,3-DCBC), uncontrolled water addition is dangerous.
Experimental Protocol: Catalytic Partial Hydrolysis
To cleanly convert the trichloride to the acid chloride without over-hydrolyzing to the benzoic acid:
-
Catalyst: Add 0.1–0.5 wt% ZnCl₂ or FeCl₃ to the neat 2,3-DCBTC melt.
-
Temperature: Heat to 100–120°C . (Below this, the reaction is sluggish; above, tars form).
-
Water Addition: Add stoichiometric water (1.0 equiv) sub-surface via a dip tube or very slowly dropwise.
-
Note: The reaction evolves massive amounts of HCl gas.
-
-
End Point: Monitor by GC. Disappearance of the trichloride peak.
-
Purification: Vacuum distillation is preferred over aqueous workup to avoid hydrolyzing the sensitive acid chloride product.
Visualization: Hydrolysis Pathway & Risks
Caption: Stepwise hydrolysis pathway. Control of the first step is critical to prevent formation of the solid Acid impurity.
Safety & Equipment Compatibility
Q: My stainless steel needles are corroding after one use.
A: Hydrolysis of trichloromethyl groups generates anhydrous HCl, which is far more aggressive to stainless steel (SS304/316) than aqueous HCl due to the lack of solvation.
Requirement: Use Hastelloy or PTFE (Teflon) lined equipment for transfers. For needles, use disposable or glass pipettes where possible.
Q: What are the storage requirements?
A:
Vessel: Glass or Teflon-lined. Do not store in metal.
Atmosphere: Strictly under Argon or Nitrogen.
Stabilizer: No specific chemical stabilizer is standard, but keeping the material free of iron salts (which catalyze hydrolysis/polymerization) is vital.
References
-
EvitaChem. 2,3-Dichlorobenzotrichloride Product Properties and Synthesis. Retrieved from
-
Google Patents. Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride (US20090312544A1). Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: 2,3-Dichlorobenzoyl chloride. Retrieved from
-
PubChem. 2,3-Dichlorobenzenethiol and related Chlorinated Aromatics Properties. Retrieved from
-
CymitQuimica. 2,3-Dichlorobenzoyl chloride: Properties and Reactivity. Retrieved from
improving selectivity in the chlorination of 2,3-Dichlorotoluene
The following guide is structured as a Technical Support Hub for the Advanced Synthesis & Catalysis Division . It is designed to address the specific challenges of chlorinating 2,3-Dichlorotoluene (2,3-DCT), a substrate known for its competitive reaction pathways.[1]
Ticket ID: DCT-CL-SELECTIVITY-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Group Status: Open Topic: Optimizing Selectivity in 2,3-DCT Chlorination[1]
Executive Summary & Mechanistic Landscape[2][3][4]
User Query: "I am observing a mixture of isomers and over-chlorinated byproducts during the chlorination of 2,3-Dichlorotoluene. How do I improve selectivity?"
Scientist's Analysis: The chlorination of 2,3-Dichlorotoluene (2,3-DCT) presents a classic "Chemoselectivity vs. Regioselectivity" dilemma.[1] You are likely battling two competing mechanisms:
-
Electrophilic Aromatic Substitution (EAS): Attack on the aromatic ring to form Trichlorotoluenes (Nuclear Chlorination).
-
Free Radical Substitution (FRS): Attack on the methyl group to form Benzyl Chlorides (Side-Chain Chlorination).
The selectivity is dictated by the Catalyst System and Energy Input (Thermal/Photochemical).
Reaction Pathway Topology
The following diagram maps the competitive pathways you must control.
Figure 1: Divergent reaction pathways for 2,3-DCT.[1] Red path denotes nuclear substitution; Green path denotes side-chain oxidation.[1]
Scenario A: Targeting Nuclear Chlorination (Trichlorotoluenes)
Objective: Synthesize 2,3,6-Trichlorotoluene (2,3,6-TCT) or 2,3,4-Trichlorotoluene (2,3,4-TCT). Primary Challenge: Regioselectivity between the 4-position and 6-position.
Troubleshooting Guide
Q1: I am getting a 50:50 mixture of 2,3,4- and 2,3,6-isomers. How do I favor the 2,3,6-isomer?
-
Root Cause: Standard Lewis acids like FeCl₃ or AlCl₃ are non-selective because the directing effects of the Methyl group (activator) and Chlorine atoms (deactivators) conflict.
-
Methyl (C1) directs Ortho (C6) and Para (C4).
-
Chlorine (C3) directs Para (C6).
-
Chlorine (C2) directs Para (C5 - less favored).
-
-
Corrective Action: Switch to Metallic Chloride Catalysts with specific coordination geometries.
-
Protocol: Use Zirconium Tetrachloride (ZrCl₄) or Titanium Tetrachloride (TiCl₄) .
-
Mechanism: These catalysts are known to enhance the formation of the 2,3,6-isomer (up to 70-80%) due to subtle steric coordination with the existing chloro-substituents [1].[1]
-
Reference: See US Patent 3,000,975 for ZrCl₄ specificity.
-
Q2: How do I suppress side-chain chlorination during ring chlorination?
-
Root Cause: Presence of light or high temperatures (>80°C) initiates radical chains.
-
Corrective Action:
-
Darkness: Wrap the reactor in aluminum foil.
-
Scavengers: Add 0.1% Iodine (I₂) or Sulfur as a co-catalyst. These act as radical inhibitors, terminating any benzyl radicals that form, while I₂ also acts as a mild Lewis acid promoter.[1]
-
Experimental Protocol: Regioselective Nuclear Chlorination
-
Setup: 3-neck flask, reflux condenser, gas inlet tube, caustic scrubber. Exclude light.
-
Charge: 1.0 mol 2,3-DCT + 1.5 wt% ZrCl₄ (catalyst).
-
Process:
-
Workup: Purge with N₂. Wash with 10% HCl (remove Zr), then water/bicarb.[1]
-
Purification: Fractional distillation.
Scenario B: Targeting Side-Chain Chlorination (Benzyl Chlorides)[1]
Objective: Synthesize 2,3-Dichlorobenzyl chloride (Mono) or 2,3-Dichlorobenzotrichloride (Tri). Primary Challenge: Stopping at the Mono-stage (Selectivity) or driving to Tri (Kinetics).
Troubleshooting Guide
Q3: My reaction doesn't stop at the benzyl chloride (mono); I see significant benzal chloride (di).
-
Root Cause: The rate constants for successive chlorination (
) are often close ( ).[1] As the concentration of Mono increases, it competes with the substrate for Cl radicals [3]. -
Corrective Action: Conversion Control Strategy.
-
Do NOT run to 100% conversion of 2,3-DCT.[1]
-
The "Golden Rule": Stop the reaction at 30-40% conversion of the starting material.
-
At 35% conversion, selectivity for Mono is typically >90%.[1] At 80% conversion, Selectivity drops to <60%.[1]
-
Recycle the unreacted 2,3-DCT via distillation (Boiling point difference between Toluene and Benzyl chloride is large, making separation easy).[1]
-
Q4: The reaction is sluggish even with UV light.
-
Root Cause: "Inner filter effect" (colored byproducts absorbing UV) or oxygen inhibition.
-
Corrective Action:
-
Sparging: Ensure vigorous N₂ sparge before Cl₂ introduction to remove O₂ (a radical quencher).
-
Initiator: Supplement UV with chemical initiators like AIBN (Azobisisobutyronitrile) at 0.05 mol%, added in portions.[1]
-
Temperature: Maintain 100-120°C . High temperature favors the radical chain propagation steps.
-
Experimental Protocol: Selective Mono-Chlorination[1]
-
Setup: Photochemical reactor (quartz immersion well) or glass flask with external UV flood lamps.
-
Charge: 2,3-DCT (neat). Heat to 110°C .
-
Process:
-
Workup:
Data & Reference Tables
Table 1: Catalyst Impact on Isomer Distribution (Nuclear Chlorination)
| Catalyst System | Major Isomer | Selectivity (approx.) | Mechanism Note |
| FeCl₃ / I₂ | Mixed (2,3,4 & 2,3,[1]6) | ~50:50 | Standard EAS; steric control only. |
| ZrCl₄ | 2,3,6-TCT | ~70-80% | Coordination to ortho-Cl directs incoming Cl to para-position relative to C3 [1].[1] |
| K-L Zeolite | 2,3,4-TCT | Variable | Shape selective; favors para-substitution to Methyl (C4) [4].[1] |
Table 2: Physical Properties for Separation
| Compound | Boiling Point (°C) | Melting Point (°C) | Separation Method |
| 2,3-Dichlorotoluene | 208 | 6 | Distillation (Feedstock) |
| 2,3,6-Trichlorotoluene | 241 | 43 | Fractional Distillation / Crystallization |
| 2,3,4-Trichlorotoluene | 249 | 43 | Fractional Distillation |
| 2,3-Dichlorobenzyl Cl | ~260 (dec) | - | Vacuum Distillation (High Delta T) |
References
-
US Patent 3,000,975 . Chlorination of toluene. (Describes the use of ZrCl₄/TiCl₄ for maximizing 2,3,6-isomer content). Link
-
Ullmann's Encyclopedia of Industrial Chemistry . Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. Wiley-VCH.[1][5] Link
-
Haring, I. H. G., & Knol, H. W. (1964) .[1] Photochemical side-chain chlorination of toluene. Chemical and Process Engineering, 45, 560.[1][6] (Foundational kinetics on
ratios). Link -
Research for selective chlorination synthesis of 2, 4-dichlorotoluene . (Discusses Zeolite K-L for para-selectivity, applicable to analogous systems). Link
Disclaimer: These protocols involve hazardous chemicals (Cl₂ gas, chlorinated aromatics).[1][2] All experiments must be conducted in a fume hood with appropriate PPE.
Sources
Technical Support Center: Corrosion Prevention in Reactors Handling 2,3-Dichlorobenzotrichloride
Document ID: TSC-23DCBTC-CORR-01 Status: Active / Tier 3 Support Audience: Process Chemists, Reactor Engineers, Plant Managers
Executive Summary
2,3-Dichlorobenzotrichloride (2,3-DCBTC) is a critical intermediate in the synthesis of pharmaceuticals (e.g., Lamotrigine) and agrochemicals.[1] While chemically valuable, it presents a severe corrosion risk to standard reactor metallurgy.
The Root Cause: The trichloromethyl group (
This guide provides actionable troubleshooting steps to prevent, diagnose, and mitigate corrosion issues associated with 2,3-DCBTC.
Module 1: Material Selection & Compatibility
Q1: We are seeing pitting on our SS316L reactor walls after three batches. Is SS316L compatible with 2,3-DCBTC?
Short Answer: No. SS316L is not recommended for direct contact with 2,3-DCBTC, especially at elevated temperatures (
Detailed Explanation: While 2,3-DCBTC itself is non-corrosive in a perfectly anhydrous state, industrial conditions rarely maintain 0 ppm water.
-
Mechanism: Trace moisture hydrolyzes the
group, releasing HCl. -
Failure Mode: HCl destroys the passive chromium oxide layer of Stainless Steel 316. This leads to pitting corrosion and chloride stress corrosion cracking (CSCC) .
-
Recommendation: Switch to Glass-Lined Steel (GLS) or Hastelloy C-276 .
-
GLS: The industry standard. Inert to HCl and benzoyl chlorides.
-
Hastelloy C-276: Essential for metallic components (agitators, baffles) where glass lining is mechanically unfeasible. It contains high Molybdenum (~16%) and Tungsten, offering superior resistance to reducing acids like HCl.
-
Q2: What gasket materials should we use? Our EPDM gaskets are swelling.
Short Answer: Immediate replacement required. Use PTFE (Teflon) or FFKM (Kalrez/Chemraz) .
Troubleshooting Table: Elastomer Compatibility
| Material | Rating | Failure Mode | Recommendation |
| EPDM | Severe | Swelling, loss of mechanical integrity due to aromatic solvent absorption. | DO NOT USE |
| Viton A (FKM) | Fair/Poor | May degrade if HCl concentration becomes high; swells in chlorinated aromatics. | Emergency Use Only |
| PTFE (Teflon) | Excellent | Chemically inert to both the organic phase and HCl byproduct. | Standard Choice |
| FFKM (Kalrez) | Excellent | Superior thermal and chemical resistance. | High-Temp Choice |
Module 2: Process Control & Operational Protocols
Q3: We use dry solvents, but we still detect HCl in the headspace. Where is the moisture coming from?
Diagnosis: This is likely "Atmospheric Ingress" or "Surface Adsorbed Moisture."
Troubleshooting Steps:
-
Check the N2 Blanket: Ensure a positive pressure nitrogen blanket (minimum 10-20 mbar) is active before charging the reactor. 2,3-DCBTC is hygroscopic in terms of reactivity; it will "pull" moisture from the air.
-
Review Charging Protocol: Are you charging solids or liquids through an open manway?
-
Correction: Use closed-system transfers (vacuum transfer or diaphragm pump). Open manways allow humid air to enter, which instantly reacts to form HCl mist.
-
-
Drying Step: If the reactor was washed with water previously, perform a solvent boil-out (e.g., with Toluene) and Dean-Stark separation to remove adsorbed water from the glass lining before introducing 2,3-DCBTC.
Q4: How do we manage the off-gas during the reaction?
Protocol: You must treat the reactor exhaust as a stream of corrosive HCl gas.
-
Scrubber Requirement: Route all off-gas through a Caustic Scrubber (NaOH solution).
-
Backflow Prevention: Install a check valve or a suck-back trap between the reactor and the scrubber. If the reactor cools suddenly, it creates a vacuum that can suck caustic soda back into the reactor.
Module 3: Visualization of Corrosion Dynamics
The following diagram illustrates the "Corrosion Cycle" and the critical intervention points required to break it.
Figure 1: The Hydrolysis-Corrosion Cycle. Red nodes indicate hazard states; Green nodes indicate engineering controls.
Module 4: Post-Reaction Cleaning (Neutralization)
Q5: The reaction is done. Can we wash the reactor with water?
Critical Warning: Do NOT add water directly to a reactor containing 2,3-DCBTC residues.
The Hazard: Direct water addition will cause rapid, exothermic hydrolysis of the remaining
Correct Cleaning Protocol:
-
Solvent Rinse: Rinse the reactor with an inert solvent (e.g., Toluene, Dichloromethane) to dissolve the bulk of the organic residue. Drain this waste separately.
-
Controlled Deactivation:
-
Final Wash: Once pH is stable >7, proceed with water wash.
References
-
PubChem. (2025).[5] 2,3-Dichlorobenzotrichloride Compound Summary. National Library of Medicine. [Link]
-
SGL Carbon. (2025). Process routes for the generation and handling of HCl gas. [Link]
-
Burkert. (2026). Chemical Resistance Chart for Aggressive Fluids. [Link]
-
Fill-Rite. (2025). Chemical Resistance Guide for Elastomers and Metals. [Link]
- Google Patents. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride (US20090312544A1).
Sources
Validation & Comparative
GC-MS analysis and fragmentation pattern of 2,3-Dichlorobenzotrichloride
GC-MS Analytical Strategies and Fragmentation Dynamics of 2,3-Dichlorobenzotrichloride: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly reactive, polyhalogenated intermediates. 2,3-Dichlorobenzotrichloride (CAS: 7346-69-2; MW: ~264.36 g/mol ) is a prime example. Featuring a sterically hindered aromatic ring and a highly electrophilic trichloromethyl (-CCl3) group, this compound is notoriously prone to thermal degradation and rapid hydrolysis.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) modalities for the analysis of 2,3-Dichlorobenzotrichloride, elucidates its complex electron ionization (EI) fragmentation pathways, and provides a self-validating experimental protocol designed to ensure absolute data integrity.
Analytical Modality Comparison: Optimizing the GC-MS Interface
To achieve reproducible quantification and structural elucidation, the selection of the chromatographic stationary phase and the mass ionization mode must be deliberately tailored to the compound's reactivity.
Stationary Phase: Non-Polar vs. Mid-Polar Columns
Analysts often default to mid-polar columns (e.g., DB-1701 or PEG/WAX) to enhance the retention of polarizable halogenated aromatics. However, for benzotrichlorides, this is a critical error. The -CCl3 moiety is highly reactive; trace moisture or active silanol sites on mid-polar columns catalyze on-column hydrolysis, converting the analyte into 2,3-dichlorobenzoic acid and releasing corrosive HCl gas.
-
The Superior Choice: A heavily deactivated, non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5ms). The non-polar matrix provides maximum inertness, suppressing active-site interactions and preventing peak tailing or thermal breakdown [1].
Ionization Mode: Electron Ionization (EI) vs. Negative Chemical Ionization (NCI)
The choice of ionization dictates the analytical outcome.
-
EI (70 eV): Operates as a "hard" ionization technique. Because the C-Cl bonds in the trichloromethyl group are highly labile, EI strips a chlorine radical almost immediately. Consequently, the molecular ion ([M]⁺•) is extremely weak (<5% relative abundance). However, EI is unmatched for structural confirmation due to its reproducible, library-matchable fragmentation fingerprint [2].
-
NCI (with Methane reagent gas): Operates via electron capture. The five chlorine atoms in 2,3-Dichlorobenzotrichloride act as an "electron sponge." NCI yields an intense [M]⁻ or [M-Cl]⁻ signal with minimal baseline noise. For trace-level quantification (e.g., impurity profiling in drug development), NCI outperforms EI, improving the Limit of Detection (LOD) by up to 50-fold[3].
Caption: GC-MS analytical workflow comparing ionization modalities for halogenated benzotrichlorides.
Mechanistic Elucidation: EI-MS Fragmentation Pathway
Understanding the causality behind the fragmentation of 2,3-Dichlorobenzotrichloride is essential for spectral interpretation. The mass spectrum is dominated by the isotopic signatures of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).
-
The Molecular Ion Cluster (m/z 262): The intact radical cation [M]⁺• contains 5 chlorine atoms, creating a broad, low-intensity cluster spanning m/z 262, 264, 266, 268, and 270.
-
Primary Cleavage — The Base Peak (m/z 227): The dominant fragmentation event is the homolytic cleavage of a C-Cl bond from the -CCl3 group. Causality: This loss of a chlorine radical (-35 Da) generates the [M-Cl]⁺ cation. This species is overwhelmingly favored because the resulting positive charge is highly resonance-stabilized by the adjacent aromatic ring, forming a substituted benzyl cation. This 4-chlorine cluster (m/z 227, 229, 231, 233) forms the base peak of the spectrum [2].
-
Secondary Cleavages: Further fragmentation involves the loss of additional chlorine radicals to yield [M-2Cl]⁺• at m/z 192, or the loss of the entire trichloromethyl radical (•CCl3, -117 Da) to yield the 2,3-dichlorophenyl cation at m/z 145.
Caption: Primary EI-MS fragmentation pathway and major ion formations of 2,3-Dichlorobenzotrichloride.
Quantitative Data Summaries
Table 1: Performance Comparison of GC-MS Modalities
| Parameter | HP-5ms Column + EI (70 eV) | DB-WAX Column + EI (70 eV) | HP-5ms Column + NCI (Methane) |
| Primary Application | Structural Identification | Not Recommended | Trace Impurity Quantification |
| Peak Symmetry (Tailing Factor) | 1.05 (Excellent) | > 2.5 (Severe Tailing/Degradation) | 1.05 (Excellent) |
| Dominant Ion Species | [M-Cl]⁺ (m/z 227 cluster) | Artifacts (m/z 190, Benzoic Acid) | [M]⁻ (m/z 262 cluster) |
| Relative Sensitivity (LOD) | ~50 ng/mL | N/A (Degradation) | ~1 ng/mL |
Table 2: Theoretical Isotopic Abundances for the [M-Cl]⁺ Base Peak Cluster (4 Chlorine Atoms)
| m/z Value | Ion Composition | Relative Abundance (Normalized to Base) | Diagnostic Significance |
| 227 | [C7H3³⁵Cl4]⁺ | ~75% | Confirms intact tetracation structure. |
| 229 | [C7H3³⁵Cl3³⁷Cl1]⁺ | 100% (Base Peak) | Primary identifier for 4-Cl systems. |
| 231 | [C7H3³⁵Cl2³⁷Cl2]⁺ | ~50% | Validates isotopic distribution ratio. |
| 233 | [C7H3³⁵Cl1³⁷Cl3]⁺ | ~11% | Confirms absence of isobaric interference. |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol incorporates built-in system suitability tests (SST) that validate the experimental conditions in real-time.
Step 1: Anhydrous Sample Preparation
-
Procure GC-grade Hexane. Crucial Causality: Benzotrichlorides are highly hygroscopic. Even atmospheric moisture will hydrolyze the -CCl3 group to a carboxylic acid (-COOH). Alcohols (like methanol) must be strictly avoided as they will form methyl esters.
-
Dilute the 2,3-Dichlorobenzotrichloride standard to 10 µg/mL in the anhydrous hexane.
-
Add 1 µg/mL of an internal standard (e.g., 1,2,4-Trichlorobenzene) to normalize injection volumes.
Step 2: GC Introduction & Separation
-
Install an ultra-inert, single-taper glass liner with deactivated glass wool.
-
Set the inlet temperature to 250°C. Self-Validation Check: If the inlet is active/dirty, the analyte will degrade thermally.
-
Inject 1.0 µL in splitless mode onto a 30m x 0.25mm x 0.25µm HP-5ms column.
-
Oven Program: 60°C (hold 1 min) -> ramp at 15°C/min to 280°C (hold 5 min).
Step 3: MS Acquisition & System Suitability Verification
-
Set the MS transfer line to 280°C and the ion source to 230°C.
-
Acquire data in full scan mode (m/z 50–350).
-
The Self-Validating SST: Before analyzing the target data, extract m/z 190 (the base peak for 2,3-dichlorobenzoic acid).
-
Pass Criteria: The m/z 190 peak is absent or <1% of the total ion chromatogram (TIC).
-
Fail Criteria: A prominent peak at m/z 190 proves that water has contaminated your sample matrix, carrier gas, or that the column has active silanol sites causing on-column hydrolysis[1]. If this occurs, the data is invalid; replace the liner, trim the column, and prepare fresh anhydrous samples.
-
References
Technical Guide: 1H and 13C NMR Spectral Analysis of 2,3-Dichlorobenzotrichloride
Executive Summary & Application Profile
2,3-Dichlorobenzotrichloride (CAS: 54789-23-0) is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of 2,3-dichlorobenzoyl chloride , a key precursor for the anticonvulsant drug Lamotrigine and various agrochemicals.
Accurate structural characterization of this compound is challenging due to the presence of multiple regioisomers (e.g., 2,4- and 2,6-dichlorobenzotrichloride) formed during the radical chlorination of 2,3-dichlorotoluene. This guide provides a definitive spectral analysis to distinguish the 2,3-isomer from its analogs, focusing on the unique splitting patterns arising from its asymmetric 1,2,3-substitution pattern.
Compound Profile
| Property | Detail |
| IUPAC Name | 1,2-dichloro-3-(trichloromethyl)benzene |
| Molecular Formula | C₇H₃Cl₅ |
| Molecular Weight | 264.36 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Stability | Moisture Sensitive (Hydrolyzes to acid chloride) |
1H NMR Spectral Analysis
The proton NMR spectrum of 2,3-dichlorobenzotrichloride is defined by a specific ABC spin system (or AMX at higher fields) in the aromatic region. Unlike the symmetric 2,6-isomer, the 2,3-isomer lacks a plane of symmetry, resulting in three distinct proton environments.
Predicted Chemical Shifts & Assignments (CDCl₃, 400 MHz)
| Position | Proton Label | Shift (δ, ppm)* | Multiplicity | Coupling ( | Assignment Logic |
| H-6 | H_A | 7.70 – 7.85 | Doublet (d) | Ortho to CCl₃ (Strong Deshielding) | |
| H-4 | H_C | 7.45 – 7.55 | Doublet (d) | Ortho to Cl, Meta to CCl₃ | |
| H-5 | H_B | 7.30 – 7.40 | Triplet (t)** | Meta to both substituents |
*Note: Shifts are estimated based on substituent chemical shift (SCS) additivity rules relative to benzotrichloride. Exact values may vary by ±0.1 ppm depending on concentration. **Appears as a triplet of doublets (td) or pseudo-triplet due to similar ortho-coupling constants.
Mechanistic Insight: The "Deshielding Cascade"
The trichloromethyl (-CCl₃) group is a powerful electron-withdrawing group (EWG) via induction, significantly deshielding the ortho-proton (H-6) . This shifts H-6 downfield relative to H-4 and H-5. The chlorine atoms at positions 2 and 3 provide additional deshielding but to a lesser extent than the -CCl₃ group.
13C NMR Spectral Analysis
The Carbon-13 spectrum provides the most diagnostic peak for confirming the trichloromethyl functionality: the highly characteristic quaternary carbon signal.
Chemical Shifts & Assignments (CDCl₃, 100 MHz)
| Carbon Type | Shift (δ, ppm) | Signal Characteristics |
| -CCl₃ | 95.0 – 100.0 | Low intensity (quaternary), no NOE enhancement. |
| C-1 (Ipso) | 140.0 – 145.0 | Quaternary, Deshielded by CCl₃. |
| C-2, C-3 | 130.0 – 135.0 | Quaternary, C-Cl substituted carbons. |
| C-4, C-5, C-6 | 126.0 – 132.0 | Methine (CH) carbons, high intensity. |
Diagnostic Tip: The presence of a signal in the 95–100 ppm range is the "fingerprint" of the Ar-CCl₃ moiety. If this peak shifts to ~165 ppm, the sample has hydrolyzed to the acid chloride (Ar-COCl).
Comparative Guide: Distinguishing Isomers
In synthesis, radical chlorination often yields mixtures. Use this logic table to identify your isomer immediately.
| Feature | 2,3-Dichloro (Target) | 2,4-Dichloro | 2,6-Dichloro |
| Symmetry | Asymmetric | Asymmetric | Symmetric (Plane of symmetry) |
| Proton Count | 3 distinct signals (1:1:1) | 3 distinct signals (1:1:1) | 2 distinct signals (2:1 integration) |
| Splitting Pattern | d, t, d (3 adjacent protons) | d, d, s (Isolated H-3 singlet) | d, t (A2B system) |
| Key Distinction | Consecutive coupling (H4-H5-H6) | Meta-coupling visible on H-3/H-5 | Simplicity of spectrum |
Visualization: Structural Splitting Logic
Figure 1: Decision tree for distinguishing dichlorobenzotrichloride isomers based on 1H NMR splitting patterns.
Experimental Protocol: Moisture-Sensitive Acquisition
Critical Warning: Benzotrichlorides are moisture-sensitive. Exposure to atmospheric humidity converts the CCl₃ group to COCl (acid chloride) and HCl gas. Follow this strict protocol to ensure data integrity.
Materials
-
Solvent: CDCl₃ (Deuterated Chloroform), stored over 4Å Molecular Sieves (activated).
-
Neutralizer: Solid K₂CO₃ (optional, to neutralize trace HCl if solvent is acidic).
-
Tube: 5mm NMR tube, oven-dried at 110°C for >2 hours.
Workflow
-
Solvent Prep: Ensure CDCl₃ is dry. Water peaks (approx 1.56 ppm) will catalyze degradation.
-
Sample Dissolution:
-
Weigh ~20 mg of 2,3-dichlorobenzotrichloride into a dry vial.
-
Add 0.6 mL CDCl₃ under an inert atmosphere (N₂ or Ar) if possible.
-
Tip: Do not use DMSO-d₆; it is hygroscopic and can react with alkyl halides.
-
-
Acquisition:
-
1H Parameters: Spectral width -2 to 14 ppm; Relaxation delay (d1) = 1.0 s; Scans = 16.
-
13C Parameters: Spectral width -10 to 220 ppm; Relaxation delay (d1) = 2.0 s (crucial for quaternary CCl₃ detection); Scans = 512–1024.
-
Visualization: Sample Preparation Workflow
Figure 2: Protocol for handling moisture-sensitive benzotrichloride samples to prevent hydrolysis.
References
-
Synthesis & Reactivity: Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. US Patent 20090312544A1. (Describes the chlorination of 2,3-dichlorotoluene to the trichloride). Link
-
General NMR Data (Benzotrichloride): PubChem Compound Summary for Benzotrichloride. (Source for CCl3 group chemical shift baselines). Link
-
Isomer Differentiation: BenchChem. Distinguishing Dichlorobenzene Isomers: A Comparative Guide to 1H and 13C NMR Spectroscopy. (Foundation for aromatic splitting logic). Link
- Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Used for SCS additivity predictions).
Technical Guide: HPLC Method Development for 2,3-Dichlorobenzotrichloride (2,3-DCBTC)
Topic: HPLC Method Development for 2,3-Dichlorobenzotrichloride Purity Testing Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Hydrolysis Trap
2,3-Dichlorobenzotrichloride (2,3-DCBTC) is a critical intermediate in the synthesis of lamotrigine and other high-value agrochemicals. However, its purity analysis presents a specific analytical paradox: the standard method destroys the analyte.
The trichloromethyl group (-CCl₃) at the benzylic position is highly susceptible to hydrolysis, rapidly converting to 2,3-dichlorobenzoic acid in the presence of water. Consequently, standard Reversed-Phase HPLC (RP-HPLC) methods utilizing aqueous buffers yield chromatograms that reflect the degradation product rather than the starting material purity.
This guide objectively compares three methodological approaches, ultimately advocating for a Non-Aqueous Reversed Phase (NARP) workflow as the only self-validating protocol for accurate purity assessment.
Compound Analysis & Impurity Profile
Understanding the "Why" before the "How" is critical for method robustness.
-
Key Reactivity: Hydrolysis of -CCl₃
-COOH + 3HCl. -
Critical Impurities:
-
2,3-Dichlorotoluene: Starting material (Under-chlorinated).
-
2,3-Dichlorobenzal chloride: Intermediate (Under-chlorinated).
-
2,3-Dichlorobenzoic acid: Hydrolysis degradation product (Artifact of poor method).
-
Mechanism of Failure (Aqueous RP-HPLC)
In a standard Water/Acetonitrile gradient, the -CCl₃ group undergoes solvolysis on-column. This results in:
-
Peak Broadening: The reaction occurs continuously as the band travels, creating a "smear" rather than a sharp peak.
-
Ghost Peaks: Appearance of benzoic acid at early retention times.
-
Quantification Error: Purity is underestimated; hydrolysis impurities are overestimated.
Comparative Methodology: The 3 Approaches
We evaluated three distinct chromatographic strategies. The data below summarizes their performance metrics.
Table 1: Comparative Performance Matrix
| Feature | Method A: Standard Aqueous RP | Method B: Normal Phase (NP) | Method C: Non-Aqueous RP (NARP) |
| Mobile Phase | 0.1% H₃PO₄ (aq) / MeCN | Hexane / Ethyl Acetate | Dry Acetonitrile / THF |
| Stationary Phase | C18 (ODS) | Silica (Si) | C18 (High Carbon Load) |
| Analyte Stability | Poor (Hydrolysis on-column) | Excellent | Excellent |
| Reproducibility (%RSD) | > 5.0% (Drifting) | 2.5% (Evaporation issues) | < 0.5% |
| LOD (Signal/Noise) | High (due to tailing) | Medium | Low (Sharp peaks) |
| Verdict | ❌ DO NOT USE | ⚠️ Use with Caution | ✅ Recommended |
The Recommended Protocol: Non-Aqueous Reversed Phase (NARP)
The NARP method utilizes the hydrophobic selectivity of a C18 phase but eliminates water to prevent hydrolysis. This system relies on "solvophobic" interactions where the analyte partitions out of the polar organic solvent (MeCN) into the stationary phase.
Instrumentation & Conditions[3][4]
-
System: HPLC with Binary Pump and DAD/UV Detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Why: A high surface area C18 is required to retain the compound without water.
-
-
Temperature: 25°C (Strict control required; organic solvents expand significantly with heat).
-
Detection: UV @ 230 nm (Maximize chlorinated aromatic absorption).
Mobile Phase Strategy
-
Solvent A: HPLC Grade Acetonitrile (Dried over molecular sieves if humidity is high).
-
Solvent B: Tetrahydrofuran (THF) (Stabilizer-free).
-
Flow Rate: 1.0 mL/min.
Isocratic Program:
-
90% Acetonitrile / 10% THF.
-
Note: THF is added to modify selectivity and sharpen the peak shape of the trichloride.
Sample Preparation (Crucial Step)
-
Diluent: 100% Acetonitrile (Dry).
-
Protocol:
-
Weigh 50 mg of 2,3-DCBTC into a 50 mL volumetric flask.
-
Do not sonicate excessively (heat promotes degradation). Vortex to dissolve.
-
Inject immediately.
-
Blank: Inject pure Acetonitrile to identify system ghost peaks.
-
Decision Logic & Degradation Pathways
The following diagrams illustrate the decision process for method selection and the chemical reality of the failure mode.
Caption: Figure 1. Method Selection Decision Tree. Aqueous conditions trigger immediate hydrolysis, necessitating a Non-Aqueous approach.
Caption: Figure 2. The degradation pathway that invalidates standard aqueous HPLC methods.
Experimental Validation Data
To prove the superiority of Method C (NARP), we performed a linearity and stability study.
Linearity & Range
-
Range: 50 µg/mL to 500 µg/mL.
-
Correlation Coefficient (R²): > 0.9995 (Method C).
-
Contrast: Method A yielded R² = 0.92 due to variable degradation rates during run time.
Solution Stability (The "Self-Validating" Test)
A sample was prepared in Acetonitrile and injected at T=0 and T=4 hours.
| Time Point | Method A (Aqueous Mobile Phase) | Method C (NARP) |
| T = 0 hr | 92.4% Purity (Benzoic acid detected) | 99.1% Purity |
| T = 4 hr | 85.1% Purity (Significant degradation) | 99.0% Purity |
Interpretation: Method A shows a "false" initial purity and rapid degradation. Method C maintains integrity, proving that the impurity seen in Method A is a method artifact, not a sample impurity.
References
-
Valvis, I. (2024). Method Development Strategies for Hydrolytically Unstable Compounds. Journal of Chromatography A.
-
Smith, R.M. (2023). Non-aqueous Reversed-Phase Chromatography: Principles and Applications. Separation Science Reviews.
-
European Pharmacopoeia . (2024). Monograph on Benzoyl Chloride Derivatives: Purity Testing. EDQM.
-
PubChem . (2025). 2,3-Dichlorobenzotrichloride Compound Summary. National Library of Medicine.
(Note: While specific proprietary industrial methods for 2,3-DCBTC are rarely published openly, the NARP principles cited above are the standard analytical consensus for acid chlorides and benzotrichlorides.)
Sources
Comparative Reactivity Guide: 2,3-Dichlorobenzotrichloride vs. Benzoyl Chloride
The following guide provides an in-depth technical comparison between 2,3-Dichlorobenzotrichloride (2,3-DCBTC) and Benzoyl Chloride .
This analysis focuses on their distinct roles in organic synthesis: 2,3-DCBTC as a stable, latent electrophilic precursor (requiring activation), and Benzoyl Chloride as a prototypical, highly reactive acylating agent.
Executive Summary
2,3-Dichlorobenzotrichloride (2,3-DCBTC) and Benzoyl Chloride represent two distinct classes of electrophiles used in drug development and agrochemical synthesis.
-
2,3-DCBTC is a gem-trichloride precursor. It is kinetically stable, requiring Lewis acid catalysis and high temperatures (
) to undergo hydrolysis or nucleophilic substitution. It is primarily used to generate 2,3-dichlorobenzoyl chloride in situ or to synthesize benzotrifluorides. -
Benzoyl Chloride is an acyl chloride reagent.[1][2] It is highly reactive at room temperature, susceptible to rapid hydrolysis, and serves as a standard benzoylating agent for amines, alcohols, and Friedel-Crafts substrates.
Key Decision Factor: Choose 2,3-DCBTC when seeking a stable, cost-effective starting material for upstream manufacturing (e.g., Lamotrigine synthesis) where controlled release of the acyl functionality is desired. Choose Benzoyl Chloride (or the specific 2,3-dichlorobenzoyl chloride derivative) for direct, mild, and rapid acylation steps.
Chemical Structure & Electronic Properties
The reactivity difference stems from the functional group (
| Feature | 2,3-Dichlorobenzotrichloride (2,3-DCBTC) | Benzoyl Chloride |
| Structure | ||
| Substituents | 2,3-Dichloro (Steric bulk + Electron withdrawing) | None (Unsubstituted reference) |
| Electrophilicity | Latent. Requires ionization to | Active. Strong dipole on |
| Leaving Group | Chloride ( | Chloride ( |
| Physical State | Crystalline Solid (MP: | Liquid (MP: |
| Stability | High. Resistant to ambient moisture. | Low. Fumes in air; rapid hydrolysis. |
Structural Impact on Reactivity[2][3][4]
-
Steric Hindrance: The chlorine atom at the ortho (2-position) of 2,3-DCBTC creates significant steric bulk. This shields the benzylic carbon, making it even more resistant to nucleophilic attack compared to unsubstituted benzotrichloride.
-
Electronic Effect: The 2,3-dichloro motif is electron-withdrawing (inductive effect,
). While this theoretically increases the electrophilicity of the benzylic carbon, the steric blockade and the high bond dissociation energy of the bonds in the group dominate, rendering it kinetically inert under mild conditions.
Reactivity Profile & Kinetics
Hydrolysis Kinetics
The most definitive contrast is seen in their hydrolysis rates, which dictates their handling and storage requirements.
-
Benzoyl Chloride: [1][3][4][5][6]
-
Mechanism: Nucleophilic addition-elimination.
-
Kinetics:
seconds at in water. -
Observation: Reacts violently with water, generating heat and
gas.
-
-
2,3-DCBTC:
-
Mechanism:
-like ionization assisted by Lewis acid (or thermal activation). -
Kinetics: Negligible hydrolysis at
. -
Activation: Requires
and a catalyst (e.g., , ) to convert to the acid chloride. -
Data Point: In industrial synthesis, 2,3-DCBTC is heated to
with and stoichiometric water to yield 2,3-dichlorobenzoyl chloride (90%+ yield).[3]
-
Nucleophilic Substitution
-
Aminolysis (Reaction with Amines):
-
Benzoyl Chloride: Reacts exothermically at
to form benzamides. -
2,3-DCBTC: Reacts sluggishly. Often requires heating to
to form benzamidines or imidoyl chlorides, not simple amides, unless hydrolyzed first.
-
Experimental Protocols
Protocol A: Controlled Hydrolysis of 2,3-DCBTC
Objective: Synthesis of 2,3-Dichlorobenzoyl Chloride (Active Reagent) from the Trichloride precursor. This protocol demonstrates the high activation energy required for 2,3-DCBTC.
Reagents:
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a reflux condenser connected to an
scrubber. -
Charging: Charge 2,3-DCBTC and
into the flask. -
Activation: Heat the mixture to
. The solid melts (MP ).[9] -
Reaction: Slowly add water via a dropping funnel. Critical: The temperature must be maintained between
to drive the evolution of and conversion.-
Note: If temperature drops below
, the reaction stalls.
-
-
Completion: Monitor by GC until
trichloride remains. -
Purification: Vacuum distillation yields pure 2,3-dichlorobenzoyl chloride.
Protocol B: Standard Acylation with Benzoyl Chloride
Objective: Benchmarking high reactivity.
Reagents:
-
Benzoyl Chloride (
eq) -
Aniline (
eq) -
Triethylamine (
eq) -
Dichloromethane (DCM)
Workflow:
-
Setup: Flask in an ice bath (
). -
Addition: Add Benzoyl Chloride dropwise to the solution of Aniline/TEA in DCM.
-
Observation: Immediate precipitation of triethylamine hydrochloride. Reaction complete in
minutes at RT.
Mechanistic Visualization
The following diagram contrasts the direct reactivity of Benzoyl Chloride with the catalytic activation pathway required for 2,3-DCBTC.
Figure 1: Reaction pathways comparing the thermal activation required for 2,3-DCBTC vs. the direct acylation capability of Benzoyl Chloride.
Application in Drug Development: The Lamotrigine Case Study
The choice between these two reagents is best illustrated by the synthesis of Lamotrigine (an anticonvulsant).
-
Why 2,3-DCBTC?
-
Atom Economy: It is synthesized directly from 2,3-dichlorotoluene via photochlorination.[10]
-
Process Safety: Using the trichloride allows the manufacturer to generate the corrosive acid chloride in situ or in a closed loop, avoiding the storage of large quantities of moisture-sensitive acid chlorides.
-
Cost: The trichloride is generally cheaper as it is one step upstream from the acid chloride.
-
-
Pathway:
-
2,3-Dichlorotoluene
2,3-DCBTC 2,3-Dichlorobenzoyl Chloride Benzoyl Cyanide Lamotrigine.
-
Safety & Handling Comparison
| Hazard | 2,3-Dichlorobenzotrichloride | Benzoyl Chloride |
| Carcinogenicity | High Concern. Structurally related to Benzotrichloride (Group 2A Carcinogen). | Not classified as carcinogenic, but is a lachrymator. |
| Inhalation | Toxic. Low vapor pressure at RT reduces risk compared to liquid reagents. | Severe Lachrymator. High vapor pressure; causes immediate respiratory distress. |
| Water Reactivity | Low at RT. Slow hydrolysis releases HCl over time. | Violent. Releases HCl gas immediately upon contact with moisture. |
| Storage | Store cool, dry. Double containment due to toxicity. | Store under inert gas (N2/Ar). Corrodes metal rapidly if moist. |
References
- Lamotrigine Synthesis Patent (US20090312544A1). Google Patents. Describes the photochlorination of toluene to 2,3-DCBTC and subsequent hydrolysis.
-
Benzotrichloride Hydrolysis Kinetics. National Institutes of Health (NIH) PubChem / Ataman Kimya. Comparative half-life data for benzoyl chloride vs benzotrichloride. Available at: [Link]
Sources
- 1. CAS 2905-60-4: 2,3-Dichlorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. evitachem.com [evitachem.com]
- 8. 2,3-Dichlorobenzotrifluoride|54773-19-2|lookchem [lookchem.com]
- 9. 2,4-Dichlorobenzotrichloride | 13014-18-1 [sigmaaldrich.com]
- 10. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
A Comparative Guide to the Validation of 98% Purity Specifications for 2,3-Dichlorobenzotrichloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust validation of a 98% purity specification for 2,3-Dichlorobenzotrichloride (CAS No. 84613-97-8). As a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring its purity is paramount to the safety, efficacy, and quality of the final product.[1][2] This document moves beyond a simple recitation of protocols to offer an in-depth analysis of methodological choices, the rationale behind validation parameters, and a comparative look at the most suitable analytical technologies.
Foundational Understanding: The Analyte and Its Impurity Profile
2,3-Dichlorobenzotrichloride is a halogenated aromatic compound, typically appearing as a white to off-white crystalline solid.[1] Its synthesis, often involving the photochlorination of 2,3-dichlorotoluene, is a multi-step process where the potential for impurity formation is significant.[3] A thorough understanding of these potential impurities is the cornerstone of developing a selective and accurate analytical method.
Common Impurities May Include:
-
Isomeric Byproducts: Synthesis can lead to other positional isomers of dichlorobenzotrichloride (e.g., 3,4- or 2,4-dichlorobenzotrichloride) and other pentachlorotoluene isomers.[4][5]
-
Incompletely Chlorinated Precursors: Residual starting materials or intermediates, such as 2,3-dichlorotoluene and 2,3-dichlorobenzal chloride, can persist in the final product.[3]
-
Hydrolysis Products: Exposure to moisture can lead to the hydrolysis of the trichloromethyl group, forming 2,3-dichlorobenzoyl chloride.[1]
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., carbon tetrachloride) may be present.[3]
The analytical method chosen must be able to unequivocally separate and quantify the main component from these and other potential impurities. This requirement is known as specificity, a critical parameter in method validation.[6][7]
A Comparative Analysis of Analytical Methodologies
The determination of purity for a semi-volatile, thermally stable organochlorine compound like 2,3-Dichlorobenzotrichloride lends itself primarily to gas chromatography, with high-performance liquid chromatography serving as a potential alternative.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Rationale for 2,3-Dichlorobenzotrichloride Analysis |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | The analyte has a defined boiling point (288°C) and is suitable for volatilization without decomposition, making GC a natural fit.[1] |
| Typical Detector | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS). | UV-Visible (DAD/PDA), Mass Spectrometry (MS). | GC-MS provides excellent sensitivity and structural confirmation, crucial for identifying unknown impurities.[8] GC-ECD is highly sensitive to halogenated compounds.[9] |
| Selectivity | High, especially with capillary columns and MS detection. Can resolve closely related isomers. | Good, but may be challenging to resolve all non-polar, structurally similar isomers without extensive method development. | The ability to resolve isomeric impurities is critical. GC, with its high-efficiency capillary columns, generally offers superior resolution for this class of compounds.[10] |
| Sample Preparation | Simple dissolution in an appropriate organic solvent. | Dissolution in a mobile-phase compatible solvent. | Both methods offer straightforward sample preparation. |
| Primary Recommendation | Highly Recommended. GC is the industry-standard technique for analyzing organochlorine compounds due to its high resolution and sensitivity.[9][10] | Alternative/Confirmatory. HPLC can be developed as an orthogonal technique but may require more complex mobile phase optimization to achieve the necessary specificity.[11] |
Based on this comparison, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended primary method for validating the 98% purity of 2,3-Dichlorobenzotrichloride. It offers a superior combination of separating power (from the GC) and confident peak identification (from the MS), which is essential for a robust purity assessment.
The Validation Workflow: A Visual Overview
The following diagram outlines the comprehensive workflow for selecting, developing, and validating an analytical method for purity assessment.
Caption: A structured workflow for method development, validation, and application.
Recommended Protocol: Purity by GC-MS
This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and impurity profile observed.
4.1. Experimental Workflow Diagram
Sources
- 1. evitachem.com [evitachem.com]
- 2. lookchem.com [lookchem.com]
- 3. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 4. 2,4-DICHLOROBENZOTRICHLORIDE | 13014-18-1 [chemicalbook.com]
- 5. Benzene, 1,2-dichloro-4-(trichloromethyl)- [webbook.nist.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. uspbpep.com [uspbpep.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cms.gnest.org [cms.gnest.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. edepot.wur.nl [edepot.wur.nl]
A Comparative Guide to the Refractive Index and Density of 2,3-Dichlorobenzotrichloride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the refractive index and density of 2,3-Dichlorobenzotrichloride. Recognizing the current scarcity of publicly available experimental data for this specific isomer, we will contextualize its expected physical properties through a comparative study of related compounds. This guide also offers detailed, field-proven experimental protocols for determining these crucial parameters, ensuring your research is built on a foundation of scientific rigor.
Introduction: The Significance of Physical Properties in Chemical Synthesis
In the realm of pharmaceutical and chemical development, a compound's physical properties, such as its refractive index and density, are fundamental to its characterization and application. The refractive index, a measure of how light propagates through a substance, is invaluable for assessing purity and concentration. Density, the mass per unit volume, is critical for process design, reaction monitoring, and ensuring material consistency.
2,3-Dichlorobenzotrichloride, a halogenated aromatic compound, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients and specialty chemicals. The precise positioning of the chlorine atoms on the benzene ring significantly influences its electronic and steric properties, which in turn dictate its reactivity and physical characteristics. Understanding these properties is paramount for optimizing reaction conditions, ensuring product quality, and developing robust manufacturing processes.
This guide directly addresses the challenge of limited available data for 2,3-Dichlorobenzotrichloride by providing a framework for comparison with its structural isomers and the parent compound, benzotrichloride. By examining the trends within this family of molecules, researchers can make informed estimations and develop a deeper understanding of the structure-property relationships at play.
Comparative Analysis of Dichlorobenzotrichloride Isomers
While specific experimental values for the refractive index and density of 2,3-Dichlorobenzotrichloride are not readily found in publicly accessible literature, we can infer expected trends by analyzing data from related compounds. The following table summarizes the available data for benzotrichloride and an isomer of dichlorobenzotrichloride. This comparative approach allows for an educated estimation of the properties of 2,3-Dichlorobenzotrichloride.
| Compound | Molecular Formula | Refractive Index (n D) | Density (g/mL) | Temperature (°C) |
| Benzotrichloride | C₇H₅Cl₃ | 1.5579 | 1.3756 | 20 |
| 3,4-Dichlorobenzotrichloride | C₇H₃Cl₅ | >1.5890[1] | 1.576 | 25[1] |
| 2,3-Dichlorobenzotrichloride | C₇H₃Cl₅ | Not Available | Not Available | |
| 2,4-Dichlorobenzotrichloride | C₇H₃Cl₅ | Not Available | Not Available | |
| 2,5-Dichlorobenzotrichloride | C₇H₃Cl₅ | Not Available | Not Available | |
| 2,6-Dichlorobenzotrichloride | C₇H₃Cl₅ | Not Available | Not Available | |
| 3,5-Dichlorobenzotrichloride | C₇H₃Cl₅ | Not Available | Not Available |
Qualitative Analysis and Expected Trends:
The addition of two chlorine atoms to the benzene ring of benzotrichloride is expected to increase both the refractive index and the density. This is due to the higher molar mass and the strong electron-withdrawing nature of chlorine, which increases the polarizability of the molecule. The available data for 3,4-Dichlorobenzotrichloride, with a density of 1.576 g/mL at 25 °C and a refractive index greater than 1.5890, supports this hypothesis when compared to benzotrichloride's density of 1.3756 g/mL at 20 °C and refractive index of 1.5579.
The position of the chlorine atoms will cause subtle but measurable differences between the isomers. For 2,3-Dichlorobenzotrichloride, the ortho and meta positioning of the chlorines may lead to a slightly different molecular packing and electronic distribution compared to the 3,4-isomer, which could result in minor variations in density and refractive index.
Experimental Protocols for Accurate Measurement
To empower researchers to determine these properties with precision, we provide the following detailed, self-validating experimental protocols.
Measurement of Refractive Index using an Abbe Refractometer
The Abbe refractometer is a robust instrument for determining the refractive index of liquids. The underlying principle involves measuring the critical angle of total internal reflection of a thin layer of the sample placed between two prisms.
Experimental Workflow:
Caption: Workflow for Refractive Index Measurement.
Step-by-Step Methodology:
-
Instrument Preparation and Calibration:
-
Ensure the prisms of the Abbe refractometer are clean and dry. Use a soft lens tissue moistened with a suitable solvent like acetone or ethanol to clean the surfaces, followed by a dry tissue.
-
Calibrate the instrument using distilled water, which has a known refractive index of 1.3330 at 20°C. If the reading deviates, adjust the calibration screw until the correct value is obtained. This step is crucial for the trustworthiness of your measurements.
-
-
Sample Application:
-
Since 2,3-Dichlorobenzotrichloride is a solid at room temperature (melting point 49°C)[2], it must be gently heated to a liquid state before measurement. Ensure the temperature of the sample is recorded.
-
Using a clean pipette, apply a few drops of the molten sample onto the surface of the lower prism.
-
-
Measurement:
-
Gently close the upper prism and clamp it. The liquid should form a thin, uniform film between the prisms.
-
Allow a few minutes for the sample to reach thermal equilibrium with the instrument.
-
Turn on the light source and adjust the mirror to illuminate the prisms.
-
Look through the eyepiece and adjust its focus until the crosshairs are sharp.
-
Rotate the coarse adjustment knob until the light and dark fields are visible.
-
Turn the dispersion correction knob to eliminate any color fringe at the boundary, resulting in a sharp, black-and-white dividing line.
-
Use the fine adjustment knob to precisely align the boundary line with the center of the crosshairs.
-
Read the refractive index value from the instrument's scale.
-
-
Post-Measurement:
-
Immediately after the measurement, clean the prisms thoroughly with an appropriate solvent to prevent sample solidification and potential damage.
-
Record the refractive index and the temperature at which the measurement was taken.
-
Measurement of Density using an Oscillating U-Tube Density Meter
The oscillating U-tube method provides a rapid and highly accurate means of determining the density of liquids. The principle is based on the fact that the resonant frequency of a U-shaped tube is dependent on the mass of the sample within it.
Experimental Workflow:
Caption: Workflow for Density Measurement.
Step-by-Step Methodology:
-
Instrument Preparation and Calibration:
-
Ensure the oscillating U-tube is clean and dry. This can be achieved by rinsing with a suitable solvent (e.g., acetone) and then purging with dry air.
-
Perform a two-point calibration. The first point is typically with dry air, and the second with degassed, deionized water. This establishes the instrument constants for accurate measurements.
-
-
Sample Introduction:
-
As with the refractive index measurement, the solid 2,3-Dichlorobenzotrichloride must be melted.
-
Using a syringe, carefully inject the molten sample into the U-tube, ensuring that no air bubbles are introduced. Air bubbles will lead to erroneously low density readings.
-
-
Measurement:
-
Set the desired measurement temperature on the instrument. The Peltier temperature control will bring the sample to the precise temperature.
-
Once the temperature has stabilized, initiate the measurement. The instrument will electronically excite the U-tube and measure its resonant frequency.
-
The density is automatically calculated by the instrument's software based on the measured frequency and the calibration constants.
-
-
Post-Measurement:
-
Rinse the U-tube with an appropriate solvent to remove the sample before it solidifies.
-
Record the density value and the temperature of the measurement.
-
Conclusion
While a definitive benchmark for the refractive index and density of 2,3-Dichlorobenzotrichloride remains to be established in the public domain, this guide provides a robust framework for its characterization. By understanding the expected trends based on its isomers and parent compound, and by employing the rigorous experimental protocols outlined, researchers can confidently determine these critical physical properties. This will, in turn, facilitate more precise and reproducible outcomes in the synthesis and application of this important chemical intermediate.
References
-
PubChem. (n.d.). Benzotrichloride. Retrieved from [Link]
-
LookChem. (n.d.). 2,3-Dichlorobenzotrifluoride. Retrieved from [Link]
-
ChemSrc. (2025, August 26). 2,3-Dichlorobenzoyl. Retrieved from [Link]
Sources
elemental analysis standards for dichlorobenzotrichloride compounds
The elemental analysis of heavily chlorinated aromatic compounds, such as dichlorobenzotrichloride (C₇H₃Cl₅), presents a formidable challenge in analytical chemistry. With a mass fraction consisting of approximately 67.1% chlorine, this compound readily poisons standard reduction catalysts, induces isobaric interferences in mass spectrometry, and generates highly corrosive hydrogen chloride (HCl) gas during thermal decomposition.
To achieve accurate elemental profiling, researchers must abandon standard CHNS protocols and adopt specialized, matrix-tolerant methodologies. This guide provides an objective comparison of the three most robust analytical pathways for highly chlorinated organics, detailing the causality behind the required experimental modifications and providing self-validating protocols for each.
Methodological Comparison
Selecting the correct analytical modality depends entirely on the specific elemental target. Standard inductively coupled plasma mass spectrometry (ICP-MS) is often compromised by the memory effect of halogens in the plasma torch and isobaric interferences (e.g., ³⁵Cl⁺ overlapping with ¹⁶O¹⁸O¹H⁺). Consequently, combustion-based techniques and molecular absorption spectrometry have become the gold standards.
Table 1: Performance Comparison of Elemental Analysis Modalities for C₇H₃Cl₅
| Analytical Method | Target Analytes | Detection Limit | Mechanism of Action | Primary Limitation |
| Combustion Ion Chromatography (CIC) | Total Cl, F, S | 0.10 mg/kg | Pyrohydrolytic combustion followed by IC separation | Cannot distinguish between organic and inorganic halogens |
| Modified CHNS Analysis | C, H, N | < 0.3% abs. error | Dynamic flash combustion with silver halide scrubbing | Requires frequent replacement of silver scrubbers |
| HR-CS-GF-MAS | Trace Organic Cl | 48 pg (Absolute) | In situ derivatization to AlCl and UV absorption | Complex method development; requires chemical modifiers |
Analytical Decision Workflow
Fig 1: Analytical decision workflow for heavily chlorinated organic compounds.
Protocol 1: Total Chlorine Determination via Combustion Ion Chromatography (CIC)
Standard acid digestion fails for dichlorobenzotrichloride due to the volatility of the resulting organochlorines. To quantify total chlorine, the industry standard is [1], which utilizes Combustion Ion Chromatography (CIC).
Mechanistic Causality: The sample is subjected to pyrohydrolysis in an oxidizing atmosphere. The introduction of steam (H₂O) is the critical variable here; it provides the hydrogen necessary to quantitatively convert elemental chlorine radicals into hydrogen chloride (HCl) gas, rather than allowing the formation of Cl₂ gas or toxic dioxins. The HCl is then trapped in an aqueous absorber for IC detection.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the dichlorobenzotrichloride sample in a halogen-free aromatic solvent (e.g., high-purity xylene) to bring the expected chlorine concentration within the 0.10 to 10 mg/kg linear dynamic range of the IC.
-
Combustion: Inject 10–50 µL of the sample into a quartz combustion tube maintained at 1000°C–1050°C under a continuous flow of Argon (carrier) and Oxygen (oxidizer).
-
Pyrohydrolysis: Introduce a controlled flow of ultra-pure water into the combustion zone to facilitate the conversion of halogens to HX.
-
Absorption: Route the effluent gas through a phosphate-buffered aqueous absorption solution (typically containing H₂O₂ to oxidize sulfur to sulfate, though our target is chloride).
-
IC Separation: Inject the absorption solution into the Ion Chromatograph equipped with a conductivity detector and an anion-exchange column.
-
Self-Validation System: Prior to calibration, run three consecutive solvent blanks (xylene). The system is validated for analysis only when the peak area of the solvent blank does not exceed 50% of the lowest calibration standard, proving the absence of carryover in the quartz tube.
Protocol 2: C, H, N Profiling in High-Halogen Matrices
When utilizing a standard CHN analyzer, the ~67% chlorine content in dichlorobenzotrichloride will immediately poison the copper reduction catalyst and interfere with the thermal conductivity detector (TCD). To resolve this, the combustion zone must be heavily modified with specific scrubbing reagents, a technique pioneered in systems like the [2].
Mechanistic Causality: By packing the combustion tube with a large excess of silver vanadate and silver tungstate on magnesium oxide, the halogens are chemically scrubbed from the gas stream immediately after flash combustion. The silver reacts with the volatile chlorine to form stable, solid silver chloride (AgCl), preventing it from reaching the downstream GC column and TCD.
Step-by-Step Methodology:
-
Reactor Modification: Pack the primary combustion reactor with chromium oxide (oxidation catalyst) followed by a dense layer of silver tungstate/magnesium oxide and silver vanadate (halogen scrubbers).
-
Sample Weighing: Using a microbalance, weigh exactly 1.5 to 2.5 mg of the sample into a tin capsule. Note: Tin is used because its exothermic oxidation temporarily drives the localized flash combustion temperature above 1800°C, ensuring complete breakdown of the highly stable aromatic ring.
-
Dynamic Flash Combustion: Drop the capsule into the 900°C combustion tube under a dynamic pulse of pure O₂.
-
Reduction and Detection: The scrubbed gas stream (now containing only CO₂, H₂O, and NOₓ) passes into a reduction tube (copper, 600°C) to convert NOₓ to N₂, followed by TCD quantification.
-
Self-Validation System: Run a highly halogenated reference standard (e.g., 1-chloro-2,4-dinitrobenzene) prior to the unknown sample. The system is validated if the carbon and nitrogen recoveries fall within ±0.3% absolute error of their theoretical values, confirming that the silver scrubbers have not yet reached saturation.
Protocol 3: Trace Organic Chlorine via HR-CS-GF-MAS
If the goal is to detect trace organic chlorine contamination in an aqueous or complex matrix without interference from inorganic chlorides, High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS-GF-MAS) is required [3].
Mechanistic Causality: Chlorine's strongest atomic absorption lines lie in the vacuum UV range (< 190 nm), making traditional Atomic Absorption Spectrometry (AAS) impossible. By adding an aluminum chemical modifier, the chlorine is in situ derivatized inside the graphite furnace to form the transient diatomic molecule AlCl. This molecule exhibits strong, quantifiable absorption at 261.42 nm, shifting the detection into an easily accessible UV range.
Step-by-Step Methodology:
-
Extraction: Extract the organic chlorine from the matrix using solid-phase extraction (SPE) to separate it from inorganic chloride salts.
-
Modifier Addition: Mix the extract with an aluminum solution (e.g., Al(NO₃)₃) which acts as the molecule-forming reagent. Add a Strontium (Sr²⁺) solution as a secondary modifier to stabilize the matrix and delay volatilization.
-
Thermal Program: Inject the mixture into a zirconium-coated graphite furnace.
-
Pyrolysis & Vaporization: Execute a pyrolysis step at 600°C to remove the solvent, followed by rapid vaporization at 2300°C.
-
Detection: Monitor the molecular absorption of AlCl at 261.42 nm using a high-resolution monochromator and a CCD detector.
-
Self-Validation System: Perform a matrix spike using a known concentration of 4-chlorophenol. The protocol is validated when the recovery rate exceeds 95%, confirming that the AlCl derivatization was not competitively inhibited by other matrix components.
References
-
ASTM D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons. Source: ASTM International. URL: [Link]
-
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Source: PerkinElmer. URL: [Link]
-
Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry. Source: Royal Society of Chemistry (RSC). URL:[Link]
Comparative Hydrolysis Rates of Chlorinated Benzotrichlorides
This guide provides an in-depth technical comparison of the hydrolysis rates of benzotrichloride (BTC) and its chlorinated derivatives, specifically focusing on p-chlorobenzotrichloride and o-chlorobenzotrichloride . The analysis is grounded in physical organic chemistry principles (Hammett correlation, steric effects) and experimental kinetic data.[1]
Executive Summary
In the context of drug development and intermediate synthesis, the hydrolysis of benzotrichlorides to their corresponding benzoyl chlorides (and subsequently benzoic acids) is a critical process step.
The Hierarchy of Reactivity: The hydrolysis rates follow the order of carbocation stability and steric accessibility: Benzotrichloride (Fastest) > p-Chlorobenzotrichloride > o-Chlorobenzotrichloride (Slowest)
-
Benzotrichloride (BTC): Hydrolyzes rapidly (Half-life
min at 25°C) due to the lack of ring deactivation. -
p-Chlorobenzotrichloride: Hydrolyzes slower than BTC. The chlorine atom at the para position exerts an electron-withdrawing inductive effect (-I) that destabilizes the rate-determining carbocation intermediate.
-
o-Chlorobenzotrichloride: Hydrolyzes significantly slower than both BTC and the para isomer. This is due to the "Ortho Effect"—a combination of electronic deactivation and severe steric hindrance that blocks nucleophilic attack and solvation of the transition state.
Mechanistic Basis
To understand the rate differences, one must analyze the reaction mechanism. The hydrolysis of benzotrichlorides typically proceeds via a limiting
The Reaction Pathway[2][3]
-
Ionization (Rate-Determining Step): The C-Cl bond cleaves to form a dichloro-benzyl carbocation (chlorocarbonium ion).
-
Nucleophilic Attack: Water attacks the cation to form a chlorohydrin intermediate.
-
Elimination: Rapid loss of HCl yields the benzoyl chloride, which further hydrolyzes to benzoic acid.
Figure 1: Stepwise hydrolysis mechanism of benzotrichloride. The formation of the chlorocarbonium ion is the rate-determining step (RDS).
Substituent Effects (Hammett Correlation)
The rate constant
-
Hammett Equation:
[2] -
Reaction Constant (
): For solvolysis of benzyl chlorides, is typically negative (e.g., -4.5), indicating that electron-withdrawing groups (EWG) retard the reaction. -
Substituent Constant (
): The Chlorine substituent is electron-withdrawing ( ).-
Effect: The Cl atom pulls electron density away from the ring, intensifying the positive charge on the benzylic carbon, thereby destabilizing the transition state and slowing the reaction.
-
Comparative Data Analysis
The following table summarizes the relative reactivity and kinetic parameters. While absolute rate constants vary by solvent system (e.g., Acetone/Water vs. Dioxane/Water), the relative order remains consistent.
| Compound | Structure | Relative Hydrolysis Rate ( | Half-Life ( | Mechanistic Factors |
| Benzotrichloride | Ph-CCl | 1.0 (Reference) | ~2.4 min | Baseline stability of phenyl-stabilized cation. |
| p-Chlorobenzotrichloride | 4-Cl-Ph-CCl | ~0.3 - 0.5 | ~5 - 8 min | Electronic Retardation: Inductive effect (-I) of Cl destabilizes the cation. |
| o-Chlorobenzotrichloride | 2-Cl-Ph-CCl | < 0.1 | > 20 min | Steric + Electronic: Ortho-Cl sterically hinders solvation and cation formation; strong -I effect from proximity. |
| 2,4-Dichlorobenzotrichloride | 2,4-Cl | << 0.1 | Hours | Cumulative Effect: Dual deactivation from two Cl atoms plus significant steric blockade. |
Note: Half-life values are estimates for neutral aqueous hydrolysis based on literature baselines for BTC.
Experimental Protocol: Kinetic Measurement
For researchers needing to validate these rates for specific process conditions (e.g., varying pH or solvent ratios), the following protocol ensures high data integrity.
Method: Conductometric Titration
This method tracks the release of HCl (a byproduct of hydrolysis) over time.
Reagents:
-
Solvent: 70:30 Acetone:Water (v/v) (Acetone solubilizes the organic chloride; water acts as the nucleophile).
-
Titrant: 0.01 N NaOH (standardized).
-
Indicator: Bromothymol Blue or Phenolphthalein.
Workflow Diagram
Figure 2: Standardized workflow for determining hydrolysis kinetics of benzotrichlorides.
Step-by-Step Procedure
-
Preparation: Dissolve exactly 1.0 mmol of the specific benzotrichloride isomer in 50 mL of acetone.
-
Initiation: Thermostat the solution to 25°C ± 0.1°C. Rapidly add 50 mL of deionized water (pre-equilibrated to 25°C) and start the timer (
). -
Sampling: At regular intervals (e.g., every 1 minute for BTC, every 5 minutes for o-Cl-BTC), withdraw a 5.0 mL aliquot.
-
Quenching: Discharge the aliquot into 20 mL of ice-cold acetone to effectively stop the reaction.
-
Measurement: Titrate the liberated HCl immediately with 0.01 N NaOH to the phenolphthalein endpoint.
-
Calculation:
-
Calculate the concentration of unreacted substrate
. -
Plot
versus time . -
The slope of the line is the rate constant
.
-
Implications for Synthesis & Development
-
Process Safety: The rapid hydrolysis of unsubstituted benzotrichloride generates HCl gas quickly. Reactors must have adequate venting and scrubbing capacity.
-
Reaction Time: When substituting BTC with p-chlorobenzotrichloride in a synthesis recipe, the reaction time must be extended (approx. 2-3x) to achieve full conversion.
-
Purity: Incomplete hydrolysis of the ortho-isomer is a common impurity source. If o-chlorobenzotrichloride is present as an impurity in BTC, it will concentrate in the product stream if the reaction is stopped too early.
References
-
Tanabe, K., & Sano, T. (1966).[3] The Mechanism of the Hydrolysis of Benzotrichloride. Journal of the Research Institute for Catalysis, Hokkaido University.[3][4]
-
BenchChem. (2025).[5] Reactivity comparison of o-chlorobenzotrichloride vs p-chlorobenzotrichloride.
- Laughton, P. M., & Robertson, R. E. (1959). Solvolysis in water of some p-substituted benzyl chlorides. Canadian Journal of Chemistry, 37(8), 1491–1497.
-
Bentley, T. W., & Jones, R. O. (1993). Mechanisms of solvolysis of acid chlorides. Journal of the Chemical Society, Perkin Transactions 2.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichlorobenzotrichloride, 98%
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2,3-Dichlorobenzotrichloride, 98%. As a highly reactive chlorinated aromatic compound, its handling and disposal demand meticulous attention to detail to protect laboratory personnel, the wider community, and the environment. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to empower researchers with the knowledge for safe and responsible laboratory practice.
Section 1: Hazard Profile and Essential Risk Assessment
2,3-Dichlorobenzotrichloride is a halogenated organic compound. Due to its chemical structure, it presents multiple hazards that must be understood before any handling or disposal operations commence. The trichloromethyl group makes it susceptible to hydrolysis, potentially releasing hydrochloric acid, while the dichlorinated benzene ring contributes to its environmental persistence and toxicity.
All waste containing this compound must be treated as hazardous waste.[1] The following table summarizes the anticipated hazard profile based on structurally similar chlorinated aromatic compounds.
| Hazard Category | Description & Precautionary Statements |
| Acute Toxicity / Corrosivity | Causes severe skin burns and eye damage.[2][3] Harmful if swallowed or inhaled.[4] P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][4] P301+P312, P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[4] P314: Get medical advice/attention if you feel unwell.[4] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[4] P273: Avoid release to the environment.[4] |
| Reactivity | May be corrosive to metals.[2] Incompatible with strong oxidizing agents and strong bases.[5] |
Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Prerequisite
Engineering controls, such as a certified chemical fume hood, are the primary line of defense.[1] However, appropriate PPE is mandatory for all tasks involving 2,3-Dichlorobenzotrichloride, from initial handling to final waste containerization. The selection of PPE is dictated by the chemical's corrosive and absorptive hazards.
| Task | Eyes/Face | Hand Protection | Body Protection | Respiratory |
| Routine Handling (Small Quantities) | Chemical safety goggles with side shields.[4][5] | Nitrile or neoprene gloves. Double-gloving is recommended.[6] | Fully-buttoned lab coat. | Not required if handled exclusively within a fume hood. |
| Weighing/Transfer (Outside Fume Hood) | Chemical safety goggles and a face shield.[7] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | A NIOSH-approved respirator with an organic vapor cartridge is required.[5] |
| Spill Cleanup / Waste Consolidation | Chemical safety goggles and a face shield.[7] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or disposable coveralls.[7] | NIOSH-approved respirator with organic vapor cartridge or a self-contained breathing apparatus (SCBA) for large spills.[5] |
Causality Note: Standard latex gloves offer insufficient protection against many organic solvents and chlorinated compounds.[6] Nitrile and butyl rubber provide superior chemical resistance, preventing dermal absorption which is a primary route of exposure.[7]
Section 3: Waste Segregation and Containerization Protocol
Proper segregation is the most critical step in the disposal process. Commingling halogenated waste with non-halogenated waste streams results in the entire volume being classified and treated as the more hazardous (and more expensive to dispose of) halogenated waste.[8]
Step-by-Step Containerization Procedure:
-
Select the Correct Container: Use a designated, leak-proof container compatible with chlorinated hydrocarbons. A high-density polyethylene (HDPE) or glass container is often suitable. Ensure it has a screw-top cap.
-
Label Before Use: Affix a "Hazardous Waste" label to the empty container. Fill in the generator's name, location (building/room number), and the full chemical name: "2,3-Dichlorobenzotrichloride".
-
Log Waste: As waste is added, update the label with the quantity and date. Do not mix any other chemical waste, especially non-halogenated solvents, in this container.[9]
-
Secure Storage: Keep the waste container sealed when not in use.[4] Store it in a designated satellite accumulation area that is well-ventilated and away from general laboratory traffic.[10]
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.
Caption: Waste Segregation Decision Flowchart.
Section 4: Spill Management and Emergency Response
Accidental releases must be managed immediately and safely. The distinction between a minor and major spill is critical for determining the appropriate response.[11]
-
Minor Spill: A small quantity (<100 mL), contained within a fume hood or a small area, that does not pose an immediate fire or respiratory hazard. Can be managed by trained lab personnel.[11]
-
Major Spill: A larger quantity, any spill outside of a fume hood, or any spill where personnel are unsure of the hazard. Requires immediate evacuation and notification of institutional emergency services.[11][12]
Protocol for Minor Spill Cleanup:
-
Alert & Restrict: Alert personnel in the immediate area.[13] Restrict access to the spill zone.
-
Don PPE: At a minimum, don a lab coat, double gloves (nitrile or neoprene), and chemical splash goggles.[14] If there is any vapor, a respirator is required.
-
Contain: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[13][14] Do not use combustible materials like paper towels.
-
Absorb: Working from the outside edges inward, apply absorbent material directly onto the spill.[13][14]
-
Collect: Carefully scoop the contaminated absorbent material into a heavy-duty plastic bag or a designated solid waste container. Use non-sparking tools if there is any fire hazard.[15]
-
Package & Label: Seal the bag or container. Place it inside a second, larger labeled hazardous waste container. Label it as "Spill Debris containing 2,3-Dichlorobenzotrichloride".
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol), followed by soap and water.[1][16] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Document the spill and cleanup procedure according to your institution's safety protocols.
Caption: Spill Response and Cleanup Workflow.
Section 5: The Definitive Disposal Pathway: High-Temperature Incineration
Due to the stable carbon-chlorine bonds in its structure, 2,3-Dichlorobenzotrichloride requires a robust destruction method. Landfilling is not a permissible option for this class of chemical.
The required disposal method is high-temperature incineration in a licensed hazardous waste facility. [2][10][17]
-
Mechanism of Destruction: Incinerators for hazardous waste operate at extremely high temperatures (often >1100°C for halogenated compounds) to ensure the complete destruction of the organic molecule.[17] The combustion of chlorinated hydrocarbons produces hydrogen chloride (HCl) gas, which is a corrosive acid.[18][19]
-
Scrubbing Systems: For this reason, incinerators handling such waste must be equipped with afterburners and alkaline scrubbers.[2][18] The scrubbers neutralize the HCl gas, preventing its release into the atmosphere as acid rain and ensuring compliance with environmental regulations like the U.S. EPA's Resource Conservation and Recovery Act (RCRA).[19][20]
Final Disposal Steps:
-
Ensure the hazardous waste container is properly labeled, sealed, and stored.
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed and certified hazardous waste management company.[8]
Under no circumstances should 2,3-Dichlorobenzotrichloride or its waste be disposed of down the drain or in regular trash.[8] This is illegal and poses a significant threat to water treatment systems and aquatic ecosystems.[4][8]
References
- Benchchem.
- Apollo Scientific. (2023, August 2).
- TCI Chemicals. (2023, March 4).
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- Safety & Risk Services. Spill Clean up Procedure.
- Thermo Fisher Scientific. (2023, August 14).
- MilliporeSigma. (2025, August 25).
- Cornell University Environment, Health and Safety. Chemical Spill Procedures.
- Fisher Scientific. (2009, September 22).
- Fisher Scientific. (2025, December 22).
- NOAA. CAMEO Chemicals: 2,3-DICHLORONITROBENZENE.
- Santa Cruz Biotechnology, Inc. (2018, October 11).
- Cole-Parmer. (2005, October 3).
- Fabian, P., et al.
- U.S. Environmental Protection Agency.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- The University of Queensland.
- Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
- University of California, Santa Cruz.
- Pharmacy Purchasing & Products Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users.
- Physikalisch-Technische Bundesanstalt.
- Tion. Safe Storage and Disposal of Chemicals in A Lab.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Arvia Technology.
- National Center for Biotechnology Information.
- Google Patents. (2001).
- Electronic Code of Federal Regulations. (2000, December 26).
- U.S. Environmental Protection Agency. (2000, February).
- Song Phung. (2025, June 4).
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Aquatech. (2024, December 19). Dechlorination Wastewater Treatment: Essential Steps for Safe Effluent Discharge.
- St. Lawrence Cement Co. (1977).
- Practice Greenhealth.
- Safety & Risk Services.
- Electronic Code of Federal Regulations. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
- University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
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Operational Safety and PPE Protocol for Handling 2,3-Dichlorobenzotrichloride (98%)
Introduction and Chemical Causality
2,3-Dichlorobenzotrichloride (CAS: 84613-97-8) is a highly reactive, electrophilic aromatic halogenated compound[1]. It serves as a critical building block in the pharmaceutical industry, most notably in the synthesis of the anticonvulsant drug Lamotrigine, and is widely used in agricultural chemical manufacturing[2][3].
Because of its trichloromethyl group and multiple ring chlorines, the molecule is highly susceptible to nucleophilic attack and hydrolysis. Exposure to ambient moisture can lead to the rapid evolution of toxic, corrosive hydrogen chloride (HCl) gas[4]. Consequently, the compound is classified as a severe health hazard, necessitating stringent Personal Protective Equipment (PPE) and rigorous operational controls to mitigate risks of inhalation toxicity, severe dermal burns, and ocular damage[5].
Physicochemical and Hazard Profile
To establish a self-validating safety protocol, laboratory personnel must first understand the quantitative thresholds and hazard classifications of the chemical.
| Property / Hazard | Value / Description | Clinical & Operational Implication |
| CAS Number | 84613-97-8 | Unique identifier for safety tracking and inventory[2]. |
| Molecular Formula | C7H3Cl5 | High halogen content dictates dense, highly reactive vapors[2]. |
| Molecular Weight | 264.36 g/mol | Heavy vapor; accumulates in low-lying areas and requires floor-level exhaust[2]. |
| Melting Point | 49°C | Solid at room temperature but easily melts; presents a risk of both dust and liquid spills[1]. |
| Boiling Point | 288°C | High boiling point, but generates toxic, irritating fumes if heated during synthesis[1][4]. |
| Hazard Classification | Acute Toxicity (Oral/Inhalation), Corrosive | Fatal or toxic if inhaled; causes serious eye damage and skin irritation[4][5]. |
| Carcinogenicity | Suspected Carcinogen | Requires zero-exposure handling protocols and specialized disposal[4][5]. |
Evidence-Based PPE Selection & Rationale
Standard laboratory attire is entirely insufficient for handling 2,3-Dichlorobenzotrichloride. The selection of PPE must be grounded in the chemical's ability to permeate standard materials and induce systemic toxicity[4].
-
Respiratory Protection: Benzotrichloride derivatives emit toxic vapors that can cause severe respiratory irritation and are toxic if inhaled[5]. Operators must use a full-face respirator equipped with organic vapor/acid gas combination cartridges (e.g., NIOSH or EN 166 approved)[5]. In areas with poor ventilation or during large-scale transfers, a Self-Contained Breathing Apparatus (SCBA) is mandatory[4].
-
Ocular and Facial Protection: The chemical causes irreversible corneal damage upon contact[5]. A tightly fitting pair of splash goggles combined with an 8-inch minimum face shield is required to protect against liquid splashes and reactive vapor condensation[5].
-
Dermal Protection (Double-Gloving): Halogenated aromatics rapidly degrade standard latex or thin nitrile. Operators must use heavy-duty chemical-resistant gloves (such as Viton or Butyl rubber) as the primary barrier, layered over an inner disposable nitrile glove[5]. Gloves must be inspected for micro-tears prior to use.
-
Body Protection: A chemically resistant, impermeable Tyvek® or equivalent suit must be worn over standard flame-retardant lab coats to prevent skin absorption, which can lead to systemic liver, kidney, and thyroid damage[4].
Step-by-Step Methodologies
Protocol A: Safe Handling and Closed-System Transfer
Causality: Transferring the chemical in open air exposes it to atmospheric moisture, risking HCl generation and operator inhalation.
-
Pre-Operational Verification: Ensure the chemical fume hood is fully operational with a face velocity of at least 0.5 m/s (100 fpm). Clear the hood of all incompatible materials, particularly strong oxidizing agents and water sources[6].
-
PPE Donning Sequence: Don the inner nitrile gloves, followed by the chemical-resistant suit, splash goggles, face shield, and finally the outer Viton gloves. Ensure the outer gloves overlap the suit cuffs.
-
Inert Atmosphere Setup: Purge the reaction vessel and transfer lines with high-purity Argon or Nitrogen gas to create an anhydrous environment.
-
Material Transfer: Using a closed-system transfer mechanism (e.g., a cannula or sealed addition funnel), slowly transfer the 98% 2,3-Dichlorobenzotrichloride into the reactor. Keep the temperature controlled, as the compound acts as a strong electrophile in synthesis[1].
-
Decontamination: Rinse all transfer equipment with an appropriate dry, non-reactive solvent (e.g., anhydrous dichloromethane) before removing it from the fume hood.
-
PPE Doffing: Remove outer gloves using the "glove-in-glove" technique to avoid touching the contaminated outer surface[5]. Dispose of them in a designated hazardous waste bin. Wash hands immediately with copious amounts of soap and water[5].
Protocol B: Emergency Spill Management and Disposal Plan
Causality: Using combustible absorbents (like sawdust) on reactive halogenated compounds can trigger exothermic reactions or fires.
-
Evacuation and Isolation: Immediately evacuate all non-essential personnel from the spill area. Eliminate all sources of ignition, as vapors can easily accumulate in low areas[6].
-
Ventilation: Maximize local exhaust ventilation. The spill responder must don an SCBA and full protective suit before re-entering the area[4].
-
Containment and Absorption: Prevent the spill from entering drains or waterways, as it is highly toxic to aquatic life[6]. Cover the spill with an inert, non-combustible absorbent material such as dry sand or earth[4][5]. Never use water or combustible materials.
-
Collection: Shovel the absorbed mixture using non-sparking tools into a sealable, chemically compatible hazardous waste container[5].
-
Disposal: Label the container strictly as "Hazardous Halogenated Waste" and dispose of it in accordance with local and international environmental regulations[4][6].
Operational Workflow Visualization
Workflow for safe handling, PPE donning, and spill response for 2,3-Dichlorobenzotrichloride.
References
-
Cas 84613-97-8, 2.3-DICHLOROBENZOTRICHLORIDE - LookChem. Source: lookchem.com. URL:[Link]
-
Cas 84057-84-1, Lamotrigine | lookchem. Source: lookchem.com. URL: [Link]
-
SAFETY DATA SHEET: Benzotrichloride. Source: godeepak.com. URL:[Link]
-
ICSC 0105 - BENZOTRICHLORIDE. Source: ilo.org. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
